(R)-CYP3cide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWIMDKOXZZYHH-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747404 | |
| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390637-82-7 | |
| Record name | 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04981517 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-CYP3cide mechanism of action on CYP3A4
An In-depth Technical Guide on the Mechanism of Action of (R)-CYP3cide on CYP3A4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as PF-4981517, is a potent and highly selective time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4). Its mechanism of action is characterized as mechanism-based inactivation, where the compound is metabolically activated by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This high selectivity for CYP3A4 over other CYP3A isoforms, such as CYP3A5 and CYP3A7, makes this compound an invaluable in vitro tool for delineating the relative contributions of CYP3A4 and CYP3A5 to the metabolism of drug candidates. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibition kinetics, experimental protocols for its characterization, and its application in drug metabolism studies.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast majority of clinically used drugs. Due to its significant role, understanding the potential for drug-drug interactions involving CYP3A4 is a cornerstone of drug development. The genetic polymorphism of the closely related isoform, CYP3A5, further complicates the prediction of CYP3A-mediated metabolism. Selective inhibitors are therefore essential tools for isolating the activity of individual isoforms. This compound has emerged as a superior chemical probe for this purpose due to its potent and selective mechanism-based inactivation of CYP3A4.[1][2][3][4]
Mechanism of Action
This compound acts as a time-dependent inhibitor of CYP3A4.[1][2] This means that the extent of inhibition increases with the duration of pre-incubation of the inhibitor with the enzyme in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The underlying mechanism is mechanism-based inactivation, which involves the following key steps:
-
This compound binds to the active site of CYP3A4.
-
The CYP3A4 enzyme catalyzes the metabolic activation of this compound. This process is dependent on the presence of NADPH and the catalytic activity of CYP3A4.
-
A reactive metabolite is formed. This transient species is highly reactive.
-
The reactive metabolite covalently binds to a component of the CYP3A4 enzyme. This covalent adduction can be to the heme prosthetic group or the apoprotein.
-
The covalent modification leads to the irreversible inactivation of the enzyme. The catalytic activity of the modified CYP3A4 is permanently lost.
The inactivation of CYP3A4 by this compound is highly efficient, as indicated by a low partition ratio, which approaches unity.[2][3] A partition ratio close to one signifies that for nearly every molecule of this compound that is metabolized, one enzyme molecule is inactivated.
Caption: Mechanism of this compound action on CYP3A4.
Quantitative Data
The inhibitory potency and selectivity of this compound have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: IC50 Values of this compound for CYP3A Isoforms
| CYP Isoform | Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.03 | [1] |
| CYP3A5 | Midazolam | 17 | [1] |
| CYP3A7 | Midazolam | 71 | [1] |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [5] |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [5] |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [5] |
| CYP3A4 | Luciferin-PPXE | 0.0960 | [5] |
| CYP3A5 | Luciferin-PPXE | 4.52 | [5] |
| CYP3A7 | Luciferin-PPXE | 30.4 | [5] |
Table 2: Kinetic Parameters for Time-Dependent Inhibition of CYP3A4 by this compound
| Parameter | Value | Enzyme Source | Reference |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A53/3) | [2][3] |
| KI | 420 - 480 nM | Human Liver Microsomes (CYP3A53/3) | [2][3] |
| kinact/KI | 3300 - 3800 mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A53/3) | [2][3] |
| Partition Ratio | ~1 | Recombinant CYP3A4 | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments.
IC50 Determination (Direct Inhibition)
This experiment determines the concentration of this compound required to inhibit 50% of CYP3A4 activity without pre-incubation.
Caption: Workflow for IC50 determination.
Methodology:
-
Incubation mixtures are prepared containing human liver microsomes (HLM) or recombinant CYP3A4, buffer, and a range of this compound concentrations (e.g., 0, 0.32, 1, 3.2, 10, 32, and 100 µM).[2]
-
A probe substrate for CYP3A4 (e.g., midazolam or testosterone) is added to the mixture.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
The mixture is incubated at 37°C for a defined period, ensuring linear metabolite formation.
-
The reaction is terminated by adding a quenching solution, such as acetonitrile, which may contain an internal standard for analytical purposes.
-
The samples are then processed (e.g., centrifuged) and the supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of the metabolite.
-
The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a suitable sigmoidal dose-response model using non-linear regression analysis.[2]
Time-Dependent Inhibition (TDI) Assay (kinact and KI Determination)
This assay characterizes the time-dependent nature of the inhibition and determines the kinetic parameters of inactivation.
Caption: Workflow for TDI assay.
Methodology:
-
Primary Incubation: A mixture containing HLM or recombinant CYP3A4, buffer, and various concentrations of this compound is pre-incubated at 37°C. The reaction is initiated by adding an NADPH-regenerating system. Control incubations are performed in the absence of NADPH to assess any non-NADPH-dependent inhibition.[2][6]
-
Sampling: Aliquots are withdrawn from the primary incubation at several time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Secondary Incubation: Each aliquot is immediately diluted (e.g., 20-fold) into a secondary incubation mixture containing a high concentration of a CYP3A4 probe substrate and the NADPH-regenerating system.[2] This dilution effectively stops the inactivation process by reducing the concentration of this compound.
-
The secondary incubation is carried out for a short, fixed period at 37°C to measure the remaining enzyme activity.
-
Quenching and Analysis: The secondary reaction is terminated, and the samples are analyzed for metabolite formation as described for the IC50 determination.
-
Data Analysis:
-
The natural logarithm of the percentage of remaining enzyme activity is plotted against the pre-incubation time for each concentration of this compound. The negative slope of this plot gives the observed rate of inactivation (kobs).
-
The kobs values are then plotted against the inhibitor concentrations. The maximal rate of inactivation (kinact) and the inhibitor concentration that gives half of the maximal inactivation rate (KI) are determined by fitting the data to the Michaelis-Menten equation for enzyme inactivation.[6]
-
Application in Differentiating CYP3A4 and CYP3A5 Activity
The high selectivity of this compound for CYP3A4 makes it a powerful tool to distinguish between the metabolic contributions of CYP3A4 and CYP3A5 in human liver microsomes.
Experimental Design:
-
Select a panel of human liver microsomes from donors with different CYP3A5 genotypes (e.g., CYP3A51/1 expressers and CYP3A53/3 non-expressers).
-
Incubate the microsomes with a test compound in the presence and absence of this compound at a concentration and pre-incubation time sufficient to completely inhibit CYP3A4 activity (e.g., 1.3 µM for 10 minutes).[2]
-
Measure the rate of metabolism of the test compound.
-
The remaining metabolic activity in the presence of this compound can be attributed to CYP3A5 and other potential enzymes. By comparing the results from CYP3A5 expressers and non-expressers, the specific contribution of CYP3A5 can be estimated.[7]
Caption: Delineating CYP3A4 vs. CYP3A5 activity.
Conclusion
This compound is a well-characterized and indispensable tool for in vitro drug metabolism studies. Its potent, selective, and mechanism-based inactivation of CYP3A4 allows for the precise dissection of the roles of CYP3A4 and CYP3A5 in the clearance of new chemical entities. The data and protocols presented in this guide provide a framework for the effective utilization of this compound in drug discovery and development, ultimately leading to a better prediction of clinical drug-drug interactions and pharmacokinetic variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CYP3cide: A Technical Guide to its Application in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
(R)-CYP3cide, more commonly referred to in scientific literature as CYP3cide (PF-4981517), has emerged as an indispensable tool in the field of drug metabolism. This technical guide provides an in-depth overview of its core applications, mechanism of action, and detailed protocols for its use in experimental settings.
CYP3cide is a potent, selective, and time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4), one of the most important enzymes involved in the metabolism of a vast number of therapeutic drugs.[1][2][3] Its high selectivity for CYP3A4 over other CYP isoforms, particularly CYP3A5, makes it an invaluable chemical probe for delineating the specific contribution of these two closely related enzymes to a drug's metabolism.[1][2][4] This is of particular importance given the genetic polymorphism of CYP3A5, which can lead to significant interindividual differences in drug clearance and response.
Mechanism of Action
CYP3cide acts as a mechanism-based inactivator of CYP3A4.[5] This means that it is a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[6][7] This time-dependent inactivation is characterized by its requirement for NADPH and is a key feature that distinguishes it from reversible inhibitors.[7] The inactivation of CYP3A4 by CYP3cide is highly efficient, with a partition ratio approaching unity, indicating that nearly every molecule of CYP3cide that is metabolized by CYP3A4 leads to an inactivation event.[2]
Quantitative Data: Inhibitory Potency and Selectivity
The selectivity of CYP3cide for CYP3A4 is evident from its inhibitory constants (IC50 and Kі) against various CYP isoforms. The following tables summarize the available quantitative data.
Table 1: IC50 Values of CYP3cide for Inhibition of CYP Isoform Activity
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.03 | [1][8] |
| CYP3A4 | Testosterone | ~0.16-1.4 | [8] |
| CYP3A4 | Luciferin-PPXE | 0.0378 | |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.0665 | |
| CYP3A5 | Midazolam | 17 | [1][8] |
| CYP3A5 | Luciferin-PPXE | 1.94 | |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | |
| CYP3A7 | Midazolam | 71 | [1] |
| CYP3A7 | Luciferin-PPXE | 30.4 | |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 |
Table 2: Kinetic Parameters for Time-Dependent Inactivation of CYP3A4 by CYP3cide
| Parameter | Value | Experimental System | Reference |
| k_inact (min⁻¹) | 1.6 | Human Liver Microsomes (CYP3A53/3) | [2] |
| K_I (µM) | 0.42-0.48 | Human Liver Microsomes (CYP3A53/3) | [2] |
| k_inact/K_I (mL·min⁻¹·µmol⁻¹) | 3300-3800 | Human Liver Microsomes (CYP3A53/3) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing CYP3cide.
1. Determination of IC50 Shift for Time-Dependent Inhibition
This experiment is designed to assess whether a compound is a time-dependent inhibitor of CYP3A4. A significant decrease (shift) in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3cide stock solution (in DMSO or acetonitrile/water)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
-
-
Procedure:
-
Prepare two sets of incubation plates: one for the 0-minute pre-incubation (direct inhibition) and one for the 30-minute pre-incubation (time-dependent inhibition).
-
For the 30-minute pre-incubation plate:
-
Add HLMs, potassium phosphate buffer, and a series of concentrations of CYP3cide to the wells.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate for 30 minutes at 37°C with shaking.
-
-
For the 0-minute pre-incubation plate:
-
Add HLMs, potassium phosphate buffer, and the same series of concentrations of CYP3cide to the wells.
-
Just prior to the addition of the probe substrate, add the NADPH regenerating system.
-
-
Initiate the metabolic reaction: After the respective pre-incubation times, add the CYP3A4 probe substrate to all wells of both plates.
-
Incubate for a short, predetermined time (e.g., 5-10 minutes) at 37°C to ensure linear reaction kinetics.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the plates to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Calculate IC50 values for both conditions by plotting the percent inhibition against the logarithm of the CYP3cide concentration and fitting the data to a suitable model. An IC50 shift ratio of >1.5 is generally considered indicative of time-dependent inhibition.[9]
-
2. Reaction Phenotyping to Determine the Contribution of CYP3A4 vs. CYP3A5
This experiment aims to quantify the relative roles of CYP3A4 and CYP3A5 in the metabolism of a test compound.
-
Materials:
-
HLMs from donors with known CYP3A5 genotypes (CYP3A51/1 expressers and CYP3A53/3 non-expressers)
-
CYP3cide
-
Ketoconazole (a pan-CYP3A inhibitor)
-
Test compound
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution
-
LC-MS/MS system
-
-
Procedure:
-
Set up four experimental conditions for each HLM genotype:
-
Control: HLM + test compound + NADPH
-
CYP3cide inhibition: HLM + test compound + CYP3cide (at a concentration sufficient to completely inhibit CYP3A4, e.g., 1-2 µM) + NADPH
-
Ketoconazole inhibition: HLM + test compound + ketoconazole (at a concentration to inhibit all CYP3A activity, e.g., 10 µM) + NADPH
-
No NADPH control: HLM + test compound
-
-
Pre-incubate the HLM with CYP3cide for a sufficient time (e.g., 10-15 minutes) at 37°C in the presence of NADPH to ensure complete inactivation of CYP3A4. For the other conditions, a shorter pre-incubation may be used.
-
Initiate the reaction by adding the test compound.
-
Incubate at 37°C, taking samples at multiple time points to determine the rate of metabolism.
-
Terminate the reaction at each time point with the quenching solution.
-
Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of its metabolite(s).
-
Calculate the contribution of each enzyme:
-
The activity remaining in the presence of CYP3cide in CYP3A51/1 microsomes represents the CYP3A5-mediated metabolism.
-
The difference in activity between the control and the CYP3cide-treated incubations in CYP3A51/1 microsomes represents the CYP3A4-mediated metabolism.
-
The activity in CYP3A53/3 microsomes is primarily attributed to CYP3A4.
-
Ketoconazole serves as a positive control to confirm that the metabolism is CYP3A-mediated.
-
-
Visualizations
Caption: Mechanism of time-dependent inactivation of CYP3A4 by CYP3cide.
Caption: Experimental workflow for determining CYP3A4 vs. CYP3A5 contribution.
References
- 1. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CYP3cide: A Selective CYP3A4 Inactivator for In Vitro Drug Metabolism Studies
(R)-CYP3cide (PF-4981517) is a potent and selective mechanism-based inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme. Its high specificity makes it an invaluable in vitro tool for researchers, scientists, and drug development professionals to delineate the relative contributions of CYP3A4 versus other CYP3A isoforms, such as CYP3A5, in the metabolism of new drug candidates. This technical guide provides a comprehensive overview of this compound, including its inhibitory properties, experimental protocols for its use, and its mechanism of action.
Core Mechanism of Action
This compound acts as a time-dependent inhibitor of CYP3A4.[1] This means its inhibitory activity increases with pre-incubation time in the presence of NADPH, indicating that it requires metabolic activation by the enzyme to exert its inhibitory effect.[1][2] This process, known as mechanism-based inactivation, involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[3][4] The high efficiency of this inactivation is reflected in its low partition ratio, which approaches unity, signifying that nearly every molecule of this compound that is metabolized by CYP3A4 leads to an inactivation event.[5]
Quantitative Inhibitory Profile
The selectivity and potency of this compound are demonstrated by its inhibitory constants against various CYP isoforms. The tables below summarize the key quantitative data.
Table 1: Time-Dependent Inactivation Parameters of this compound against CYP3A4
| Parameter | Value | Enzyme Source | Substrate | Reference |
| KI (apparent) | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [5] |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [5] |
| Inactivation Efficiency (kinact/KI) | 3300 - 3800 mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [5][6] |
| Partition Ratio | Approaching unity | Recombinant CYP3A4 | Midazolam | [5] |
Table 2: IC50 Values of this compound for CYP3A Isoforms
| CYP Isoform | IC50 (µM) | Probe Substrate | Reference |
| CYP3A4 | 0.03 | Midazolam | [6] |
| CYP3A4 | 0.273 | Dibenzylfluorescein | [7] |
| CYP3A4 | 0.0960 | Luciferin-PPXE | [7] |
| CYP3A5 | 17 | Midazolam | [6] |
| CYP3A5 | 27.0 | Dibenzylfluorescein | [7] |
| CYP3A5 | 4.52 | Luciferin-PPXE | [7] |
| CYP3A7 | 71 | Midazolam | [6] |
| CYP3A7 | 55.7 | Dibenzylfluorescein | [7] |
| CYP3A7 | 30.4 | Luciferin-PPXE | [7] |
Table 3: Selectivity of this compound against Other Major CYP Isoforms
| CYP Isoform | Inhibition | Reference |
| CYP1A2 | Negligible | [1][8] |
| CYP2B6 | Negligible | [1][8] |
| CYP2C8 | Negligible | [1][8] |
| CYP2C9 | Negligible | [1][8] |
| CYP2C19 | Negligible | [1][8] |
| CYP2D6 | Negligible | [1][8] |
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application.
Caption: Mechanism of CYP3A4 inactivation by this compound.
Caption: Experimental workflow for assessing CYP3A4 inactivation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CYP3A4 inhibition using this compound.
Protocol 1: IC50 Shift Assay for Time-Dependent Inhibition
This assay is used to determine if this compound is a time-dependent inhibitor of CYP3A4.[9]
Materials:
-
Pooled human liver microsomes (HLMs) or recombinant CYP3A4
-
This compound stock solution (in DMSO or acetonitrile)
-
NADPH regenerating system
-
CYP3A4 probe substrate (e.g., midazolam)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
Procedure:
-
Prepare two sets of incubation mixtures: one with and one without an NADPH regenerating system.
-
To each mixture, add HLMs (final concentration 0.1-1.0 mg/mL) and a range of this compound concentrations (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM).[9]
-
Pre-incubate the mixtures for 30 minutes at 37°C.[9]
-
Following pre-incubation, add the CYP3A4 probe substrate (at a concentration near its Km) to initiate the reaction.[9]
-
Incubate for a short period (e.g., 5-10 minutes) to ensure linear metabolite formation.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for each condition (with and without NADPH). A significant shift to a lower IC50 value in the presence of NADPH indicates time-dependent inhibition.[9]
Protocol 2: Determination of KI and kinact
This protocol quantifies the kinetic parameters of time-dependent inactivation.[9]
Procedure:
-
Pre-incubation: Prepare incubation mixtures containing HLMs (or recombinant CYP3A4) and varying concentrations of this compound. Add NADPH to initiate the pre-incubation.
-
At various time points during the pre-incubation (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the mixture and dilute it (e.g., 20-fold) into a secondary reaction mixture.[9]
-
Secondary Reaction: The secondary mixture contains the CYP3A4 probe substrate and NADPH. This dilution effectively stops the inactivation by this compound.
-
Allow the secondary reaction to proceed for a fixed time.
-
Terminate the reaction and analyze for metabolite formation as described in Protocol 1.
-
Data Analysis: For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the this compound concentration. Fit this data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[10]
Application in Drug Development
The primary application of this compound is in reaction phenotyping studies to determine the contribution of CYP3A4 to a drug candidate's metabolism. By comparing the metabolism of a compound in the presence and absence of this compound, researchers can quantify the role of CYP3A4. This is particularly important when studying compounds that are metabolized by both CYP3A4 and CYP3A5, as it allows for the specific contribution of each enzyme to be elucidated, especially when using human liver microsomes from donors with different CYP3A5 genotypes.[5][11] The use of this compound provides more definitive data than relying solely on broad-spectrum CYP3A inhibitors like ketoconazole, which do not distinguish between CYP3A4 and CYP3A5.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenotech.com [xenotech.com]
- 9. courses.washington.edu [courses.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
discovery and development of (R)-CYP3cide
An in-depth guide to the discovery and development of CYP3cide, a selective in vitro tool for delineating the roles of CYP3A4 and CYP3A5 in drug metabolism.
Introduction
CYP3cide (PF-04981517) is a potent, selective, and mechanism-based inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Its chemical name is 1-methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine.[1][3] Due to the high degree of similarity in amino acid sequence and substrate overlap between CYP3A4 and CYP3A5, distinguishing their individual contributions to drug metabolism has been a significant challenge.[3] CYP3cide was developed to address this challenge, serving as a critical in vitro tool for researchers and drug development professionals to quantitatively assess the relative metabolic roles of these two key enzymes.[1][3][4] This allows for a better understanding of the potential clinical impact of the CYP3A5 genotype on the pharmacokinetics of new drug candidates.[1][2]
Discovery and Development
The discovery of CYP3cide stemmed from a targeted effort to find a selective inhibitor for CYP3A4 relative to CYP3A5.[3] The development process involved a high-throughput screening of compound libraries, followed by the characterization and optimization of initial leads.
The initial screening utilized recombinant human CYP3A4 and CYP3A5 with a midazolam 1'-hydroxylase activity assay to identify compounds with selective inhibitory activity.[3] Promising leads and their analogs were further investigated, which ultimately led to the identification of CYP3cide as the most promising candidate for a selective CYP3A4 inactivator.[3]
Mechanism of Action
CYP3cide functions as a time-dependent, mechanism-based inactivator of CYP3A4.[1][5] This means that the inhibitory action is dependent on both time and the concentration of the inhibitor, and it requires the catalytic action of the enzyme itself to generate a reactive metabolite that covalently binds to and inactivates the enzyme.
The inactivation process is highly efficient, with a partition ratio approaching unity.[1][2] A low partition ratio indicates that for nearly every molecule of CYP3cide that is metabolized by CYP3A4, one enzyme molecule is irreversibly inactivated.
Quantitative Data
The selectivity and potency of CYP3cide have been quantified through various in vitro experiments. The following tables summarize the key kinetic and inhibitory constants.
Table 1: IC₅₀ Values of CYP3cide for CYP3A Isoforms
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Reference |
|---|---|---|---|
| CYP3A4 | Midazolam | 0.03 - 0.3 | [5][6] |
| CYP3A5 | Midazolam | 17 | [5][6] |
| CYP3A7 | Midazolam | 71 | [6] |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [7] |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [7] |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [7] |
| CYP3A4 | Luciferin-PPXE | 0.096 | [7] |
| CYP3A5 | Luciferin-PPXE | 4.52 | [7] |
| CYP3A7 | Luciferin-PPXE | 30.4 |[7] |
Table 2: Mechanism-Based Inactivation Kinetic Constants for CYP3A4
| Parameter | Value | Unit | Enzyme Source | Reference |
|---|---|---|---|---|
| k_inact (Maximal inactivation rate) | 1.6 | min⁻¹ | Human Liver Microsomes (HLM) | [1][2] |
| K_I (Apparent inactivation constant) | 0.42 - 0.48 | µM | HLM (CYP3A5 3/3) | [1][2] |
| k_inact / K_I (Inactivation efficiency) | 3300 - 3800 | mL·min⁻¹·µmol⁻¹ | HLM (CYP3A5 3/3) | [1][2] |
| Partition Ratio | ~1 | - | Recombinant CYP3A4 |[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of CYP3cide in research settings.
Protocol for IC₅₀ Determination
This protocol is used to determine the concentration of CYP3cide required to inhibit 50% of CYP3A4 or CYP3A5 activity.
-
Reagents : Recombinant human CYP3A4 or CYP3A5, probe substrate (e.g., midazolam), NADPH regenerating system, potassium phosphate buffer (pH 7.4), CYP3cide stock solution (in 50:50 acetonitrile/water or DMSO).[3]
-
Incubation Mixture : Prepare incubation mixtures containing the CYP enzyme, buffer, and varying concentrations of CYP3cide (e.g., 0, 0.32, 1, 3.2, 10, 32, and 100 µM).[3]
-
Pre-incubation (for time-dependent effects) : Some protocols may include a pre-incubation step with the enzyme and inhibitor in the presence of an NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C before adding the substrate.[7] For direct inhibition, this step is omitted.
-
Reaction Initiation : Initiate the metabolic reaction by adding the probe substrate (e.g., midazolam).
-
Incubation : Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Reaction Termination : Stop the reaction by adding a suitable quenching solvent, such as acetonitrile.
-
Analysis : Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.[7]
-
Data Analysis : Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol for Determining Time-Dependent Inhibition Kinetics (k_inact and K_I)
This protocol quantifies the parameters of mechanism-based inactivation.
-
Primary Incubation : Pre-incubate the enzyme source (e.g., human liver microsomes from CYP3A53/3 donors) at 37°C with various concentrations of CYP3cide in the presence of an NADPH regenerating system.[3]
-
Aliquoting : At several time points (e.g., 0, 5, 10, 20, 30 min), transfer an aliquot of the primary incubation mixture into a secondary incubation tube.[3] This transfer results in a significant dilution (e.g., 10-fold) of the inhibitor concentration to minimize further inactivation and direct inhibition.[3]
-
Secondary Incubation (Activity Assay) : The secondary tube contains the probe substrate (at a concentration near its K_m) and additional buffer. Incubate for a short period to measure the remaining enzyme activity.[3]
-
Termination and Analysis : Stop the reaction and analyze metabolite formation via LC-MS as described in the IC₅₀ protocol.
-
Data Analysis : For each CYP3cide concentration, plot the natural logarithm of the remaining activity versus the pre-incubation time. The negative slope of this line gives the observed inactivation rate (k_obs). Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I).
Protocol for Reaction Phenotyping using CYP3cide
This workflow is used to determine the relative contribution of CYP3A4 and CYP3A5 to the metabolism of a test compound.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.washington.edu [courses.washington.edu]
- 4. CYP3cide: Significance and symbolism [wisdomlib.org]
- 5. ≥98% (HPLC), cytochrome P4503A4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CYP3cide: A Technical Guide to its Role in Pharmacokinetic Studies
(R)-CYP3cide, also known as PF-4981517, is a potent and selective mechanism-based inactivator of the cytochrome P450 enzyme CYP3A4. [1][2][3] Its primary utility in pharmacokinetics is not as a modulator of CYP2C8, but as a critical in vitro tool to dissect the relative metabolic contributions of the closely related CYP3A4 and CYP3A5 enzymes.[1][4] This distinction is crucial for drug development professionals, as it allows for a more precise prediction of a drug's metabolic pathway and potential for drug-drug interactions.
While the initial inquiry focused on the role of this compound in relation to CYP2C8, extensive literature review reveals its significant and well-documented impact is overwhelmingly centered on the CYP3A family of enzymes. This guide will, therefore, provide an in-depth analysis of this compound's established role in understanding CYP3A4-mediated metabolism and its implications for pharmacokinetics.
Core Mechanism of Action
This compound acts as a time-dependent inhibitor of CYP3A4.[1][2] This means its inhibitory effect increases with pre-incubation time in the presence of NADPH, indicating that it is converted by the enzyme into a reactive metabolite that then irreversibly binds to and inactivates the enzyme.[1][5][6] This mechanism-based inactivation is highly specific for CYP3A4, with significantly less activity against other CYP isoforms, including CYP3A5.[1][7]
Quantitative Pharmacokinetic Data
The selective inhibition of CYP3A4 by this compound has been quantified in numerous in vitro studies. The following tables summarize key quantitative data, such as IC50, K_I, and k_inact values, which are essential for modeling and predicting in vivo pharmacokinetic outcomes.
Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound
| CYP Isoform | Substrate | IC50 (µM) | K_I (nM) | k_inact (min⁻¹) | k_inact/K_I (mL·min⁻¹·µmol⁻¹) | Reference |
| CYP3A4 | Midazolam | 0.03 | 420 - 480 | 1.6 | 3300 - 3800 | [1][8] |
| Testosterone | - | - | - | Similar to Midazolam | [1] | |
| Dibenzylfluorescein | 0.273 | - | - | - | [7] | |
| Luciferin-PPXE | 0.096 | - | - | - | [7] | |
| CYP3A5 | Midazolam | 17 | - | - | - | [3][8] |
| Dibenzylfluorescein | 27.0 | - | - | - | [7] | |
| Luciferin-PPXE | 4.52 | - | - | - | [7] | |
| CYP3A7 | Midazolam | 71 | - | - | - | [8] |
| Dibenzylfluorescein | 55.7 | - | - | - | [7] | |
| Luciferin-PPXE | 30.4 | - | - | - | [7] |
Table 2: Partition Ratio of this compound for CYP3A4 Inactivation
| Enzyme Source | Value | Significance | Reference |
| Recombinant CYP3A4 | Approaching unity | Underscores the high efficiency of inactivation | [1] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of a compound's metabolic profile. Below are protocols for key experiments utilizing this compound.
Protocol 1: Determination of IC50 for CYP Inhibition
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of a specific CYP isoform.
-
Materials: Pooled human liver microsomes (HLM) or recombinant CYP enzymes, this compound stock solution, NADPH regenerating system, specific CYP probe substrate (e.g., midazolam for CYP3A4), and appropriate buffers.
-
Incubation:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine HLM or recombinant enzyme, buffer, and the this compound dilutions.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C in the presence and absence of NADPH to assess time-dependent inhibition.[4][5]
-
Initiate the metabolic reaction by adding the CYP probe substrate.
-
Incubate for a short, linear-rate period (e.g., 5-10 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity remaining versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Protocol 2: Determination of K_I and k_inact for Mechanism-Based Inactivation
This protocol quantifies the kinetic parameters of time-dependent inhibition.
-
Materials: Same as for the IC50 determination.
-
Pre-incubation:
-
Pre-incubate HLM or recombinant CYP3A4 with various concentrations of this compound and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes).[4]
-
-
Secondary Incubation:
-
After each pre-incubation time point, dilute an aliquot of the mixture into a secondary incubation containing the probe substrate (at a concentration near its K_m) and NADPH.[4] This dilution step is critical to minimize further inhibition by any remaining this compound.
-
Incubate for a short, fixed period.
-
-
Termination and Analysis:
-
Terminate the reaction and analyze for metabolite formation as described above.
-
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the this compound concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[6]
-
Visualizing the Role of this compound
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in pharmacokinetic studies involving this compound.
Caption: Workflow for determining the relative contribution of CYP3A4 and CYP3A5 to drug metabolism.
Caption: The signaling pathway of CYP3A4 inactivation by this compound.
Conclusion
This compound is an indispensable tool for in vitro reaction phenotyping in drug development. Its high potency and selectivity for the mechanism-based inactivation of CYP3A4 allow researchers to accurately delineate the roles of CYP3A4 and CYP3A5 in the metabolism of new chemical entities. This understanding is paramount for predicting potential pharmacokinetic variability due to CYP3A5 genetic polymorphisms and for assessing the risk of drug-drug interactions involving CYP3A4. While not a modulator of CYP2C8, the principles and methodologies described herein for its use with CYP3A4 are fundamental to modern pharmacokinetic research.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ≥98% (HPLC), cytochrome P4503A4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. courses.washington.edu [courses.washington.edu]
- 5. bioivt.com [bioivt.com]
- 6. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CYP3cide for Studying CYP3A5 Genetic Polymorphism: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the application of (R)-CYP3cide, a selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, for the investigation of CYP3A5 genetic polymorphism. This document is intended for researchers, scientists, and drug development professionals.
Introduction to CYP3A5 and its Genetic Polymorphism
The cytochrome P450 3A (CYP3A) subfamily, primarily comprising CYP3A4 and CYP3A5, is responsible for the metabolism of approximately 30-50% of all clinically used drugs.[1] While CYP3A4 and CYP3A5 share significant structural homology and often metabolize the same substrates, their expression patterns and genetic variability can lead to significant inter-individual differences in drug disposition and response.[2][3][4]
A key factor in this variability is the genetic polymorphism of the CYP3A5 gene.[1] The most common non-functional allele is CYP3A5*3, which contains a single nucleotide polymorphism (SNP) in intron 3 (g.6986G>A).[5] This SNP creates a cryptic splice site, leading to the inclusion of an extra exon and a premature stop codon, resulting in a non-functional protein.
Individuals can be categorized based on their CYP3A5 genotype:
-
CYP3A5 Expressers (CYP3A51/1 or CYP3A51/3): Carry at least one functional CYP3A5*1 allele and produce functional CYP3A5 protein. These individuals are often considered rapid metabolizers of CYP3A5 substrates.[6]
-
CYP3A5 Non-expressers (CYP3A53/3): Homozygous for the non-functional allele and produce negligible amounts of CYP3A5 protein. They are considered poor metabolizers of CYP3A5 substrates.[6]
The frequency of these alleles varies significantly across different ethnic populations.[5][7] This polymorphism has clinically significant implications for drugs that are substrates of CYP3A5, such as the immunosuppressant tacrolimus.[4][8] Therefore, tools that can accurately determine the contribution of CYP3A5 to a drug's metabolism are crucial.
This compound: A Selective CYP3A4 Inactivator
The challenge in studying CYP3A5-mediated metabolism lies in distinguishing its activity from the often-dominant activity of CYP3A4. This compound (PF-04981517) is a potent and selective mechanism-based inactivator of CYP3A4.[9][10] It functions as a time-dependent inhibitor, meaning its inhibitory effect increases with pre-incubation time in the presence of NADPH.[11]
The key utility of this compound is its high selectivity for CYP3A4 over CYP3A5.[12] By pre-incubating a test system (such as human liver microsomes) with this compound, CYP3A4 activity can be effectively eliminated, while CYP3A5 activity remains largely intact.[9][10] This allows for the direct measurement of CYP3A5's contribution to the metabolism of a given substrate.
The following table summarizes the quantitative data on the inhibitory properties of CYP3cide against CYP3A4 and CYP3A5.
| Parameter | CYP3A4 | CYP3A5 | Substrate Probe | Source |
| IC₅₀ (µM) | 0.273 | 27.0 | Dibenzylfluorescein | [12] |
| IC₅₀ (µM) | 0.096 | 4.52 | Luciferin-PPXE | [12] |
| Apparent Kᵢ (nM) | 420 - 480 | Not significantly inhibited | Midazolam | [10][11] |
| kᵢₙₐ꜀ₜ (min⁻¹) | 1.6 | Not significantly inhibited | Midazolam | [10][11] |
| kᵢₙₐ꜀ₜ/Kᵢ (mL·min⁻¹·µmol⁻¹) | 3300 - 3800 | Not applicable | Midazolam | [10][11] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. kᵢₙₐ꜀ₜ: Maximal rate of inactivation.
Visualizing the Mechanism and Workflow
The diagram below illustrates how a drug substrate is metabolized by both CYP3A4 and CYP3A5. This compound selectively inactivates the CYP3A4 pathway, isolating the metabolic contribution of CYP3A5.
This diagram outlines the logical process for using this compound to determine the metabolic phenotype related to CYP3A5 genotype.
Experimental Protocol: In Vitro Assessment of CYP3A5 Contribution
This protocol describes a typical experiment to quantify the relative contribution of CYP3A4 and CYP3A5 to the metabolism of a compound using genotyped human liver microsomes (HLMs).
-
Genotyped HLMs (e.g., CYP3A51/1 and CYP3A53/3)
-
This compound
-
CYP3A probe substrate (e.g., Midazolam, Testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
-
Preparation:
-
Prepare a working solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation is low (<0.5%).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in phosphate buffer.
-
-
Pre-incubation (Time-Dependent Inactivation of CYP3A4):
-
In a 96-well plate, combine the diluted HLMs, phosphate buffer, and either this compound (for the treatment group, e.g., final concentration 1 µM) or vehicle (for the control group).
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Pre-incubate for 30 minutes at 37°C to allow for the inactivation of CYP3A4.[11]
-
-
Metabolic Reaction:
-
Following pre-incubation, add the CYP3A probe substrate (e.g., midazolam at a concentration near its Km) to all wells to start the metabolic reaction.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.
-
Centrifuge the plate (e.g., at 3000 x g for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the concentration of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Interpretation and Expected Results
The rate of metabolite formation is calculated for both control and this compound-treated conditions. The percentage of remaining activity after treatment corresponds to the CYP3A5 contribution.
| Genotype | Condition | Expected CYP3A4 Activity | Expected CYP3A5 Activity | Expected Outcome |
| CYP3A53/3 (Non-expresser) | Control (Vehicle) | High | None | High rate of metabolism. |
| + this compound | Abolished | None | >95% inhibition of metabolism. | |
| CYP3A51/1 (Expresser) | Control (Vehicle) | High | High | Very high rate of metabolism (CYP3A4 + CYP3A5). |
| + this compound | Abolished | High | Significant residual metabolism is observed. |
By comparing the results from HLMs of different genotypes, a researcher can definitively characterize a new chemical entity as a substrate of CYP3A4, CYP3A5, or both. For instance, after CYP3A4 is inactivated, a significant correlation between the remaining metabolic activity and the abundance of CYP3A5 protein across a panel of polymorphic HLMs confirms the compound is a CYP3A5 substrate.[10]
Conclusion
This compound is an invaluable chemical tool for dissecting the relative metabolic contributions of CYP3A4 and CYP3A5.[8][11] Its high selectivity and potent mechanism-based inactivation of CYP3A4 enable researchers to isolate and quantify CYP3A5 activity. This is particularly critical for understanding the pharmacokinetic variability introduced by CYP3A5 genetic polymorphisms, aiding in the development of safer and more effective drugs through personalized medicine approaches.
References
- 1. ClinPGx [clinpgx.org]
- 2. examine.com [examine.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genetic determinants of the CYP3A5 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of genetic polymorphism of CYP3A5 in normal healthy participants from western India - A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP3A5 cytochrome P450 family 3 subfamily A member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of (R)-CYP3cide Inhibitory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory properties of (R)-CYP3cide, a potent and selective inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme. The document details its mechanism of action, quantitative inhibitory parameters, and experimental protocols for its characterization. Furthermore, it explores the broader context of CYP3A4 regulation through the Pregnane X Receptor (PXR) signaling pathway, the inhibition of which has significant implications for drug metabolism and drug-drug interactions.
Quantitative Inhibitory Properties of this compound
This compound, also known as PF-4981517, is a time-dependent, mechanism-based inhibitor of CYP3A4.[1][2] Its high selectivity for CYP3A4 over other CYP3A isoforms, such as CYP3A5 and CYP3A7, makes it an invaluable tool in drug metabolism studies to delineate the specific contribution of CYP3A4 to the clearance of xenobiotics.[1] The key quantitative parameters defining its inhibitory potential are summarized below.
| Parameter | Value | Target Enzyme | Substrate | Source |
| IC50 | 0.03 µM | CYP3A4 | Midazolam | [1] |
| 17 µM | CYP3A5 | Midazolam | [1] | |
| 71 µM | CYP3A7 | Midazolam | [1] | |
| KI (apparent) | 420 - 480 nM | CYP3A4 | Midazolam | [2] |
| kinact | 1.6 min-1 | CYP3A4 | Midazolam | [2] |
| kinact/KI | 3300 - 3800 mL·min-1·µmol-1 | CYP3A4 | Midazolam | [2] |
Experimental Protocols
The following protocols outline the key in vitro experiments used to characterize the inhibitory properties of this compound.
Determination of IC50 (Half-Maximal Inhibitory Concentration)
This experiment determines the concentration of this compound required to inhibit 50% of CYP3A4 activity.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4 (rCYP3A4)
-
This compound stock solution
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, combine HLMs or rCYP3A4, the CYP3A4 probe substrate, and the various concentrations of this compound. Include a vehicle control (no inhibitor).
-
Pre-warm the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
This assay is used to determine if this compound is a time-dependent inhibitor by comparing its IC50 value with and without a pre-incubation step in the presence of NADPH.[3]
Materials:
-
Same as for the IC50 determination.
Procedure:
-
No Pre-incubation Group: Follow the standard IC50 determination protocol as described above.
-
Pre-incubation Group: a. In a microplate, combine HLMs or rCYP3A4 and a series of dilutions of this compound. b. Add the NADPH regenerating system to initiate the pre-incubation. c. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for the potential formation of reactive metabolites and enzyme inactivation.[3] d. Following the pre-incubation, add the CYP3A4 probe substrate to initiate the metabolic reaction. e. Incubate for a short period, ensuring linearity. f. Terminate and process the samples as described in the IC50 protocol.
-
Data Analysis: a. Determine the IC50 values for both the no pre-incubation and pre-incubation groups. b. A significant decrease in the IC50 value in the pre-incubation group compared to the no pre-incubation group indicates time-dependent inhibition.[3]
Determination of KI and kinact
For time-dependent inhibitors, these parameters provide a more detailed characterization of the inactivation kinetics.
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Pre-incubate HLMs or rCYP3A4 with various concentrations of this compound in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it into a secondary incubation mixture containing the CYP3A4 probe substrate and NADPH to measure the remaining enzyme activity. The dilution step is crucial to minimize further inhibition by the remaining this compound.
-
Terminate the secondary reaction after a short incubation and quantify the metabolite formation.
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Visualizations
Experimental Workflow for this compound Inhibitory Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
(R)-CYP3cide: A Technical Guide to a Selective CYP3A4 Inhibitor
(R)-CYP3cide, also known as PF-04981517, is a potent and selective time-dependent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. Its high specificity makes it an invaluable tool for in vitro studies in drug metabolism and pharmacokinetics, particularly for elucidating the relative contributions of CYP3A4 versus other CYP3A isoforms, such as CYP3A5, in the biotransformation of xenobiotics.
This technical guide provides an in-depth overview of the core properties of this compound, including its mechanism of action, inhibitory potency and selectivity, and detailed experimental protocols for its characterization and use. The information is intended for researchers, scientists, and drug development professionals.
Core Properties and Mechanism of Action
This compound acts as a mechanism-based inactivator of CYP3A4.[1] This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This time-dependent inhibition is a key characteristic that distinguishes it from reversible inhibitors.[2] The inactivation efficiency of CYP3cide for CYP3A4 is notably high, with a reported k_inact/K_I of 3300 to 3800 mL/min/µmol.[2][3] The maximal inactivation rate (k_inact) has been determined to be 1.6 min⁻¹, with an apparent K_I between 420 and 480 nM.[1][2][3]
Potency and Selectivity
A critical feature of this compound is its remarkable selectivity for CYP3A4 over other cytochrome P450 isoforms, especially CYP3A5 and CYP3A7.[4][5] This selectivity is crucial for dissecting the specific metabolic pathways mediated by CYP3A4.[2] The inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), varies depending on the probe substrate used in the assay.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity against various CYP3A isoforms.
Table 1: IC50 Values of this compound for CYP3A Isoforms using Different Probe Substrates
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.03 | [5] |
| CYP3A5 | Midazolam | 17 | [5] |
| CYP3A7 | Midazolam | 71 | [5] |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [4] |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [4] |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [4] |
| CYP3A4 | Luciferin-PPXE | 0.0960 | [4] |
| CYP3A5 | Luciferin-PPXE | 4.52 | [4] |
| CYP3A7 | Luciferin-PPXE | 30.4 | [4] |
Table 2: Time-Dependent Inhibition Kinetic Parameters for this compound against CYP3A4
| Parameter | Value | Enzyme Source | Reference |
| k_inact | 1.6 min⁻¹ | Human Liver Microsomes (CYP3A53/3) | [1][2][3] |
| K_I | 420 - 480 nM | Human Liver Microsomes (CYP3A53/3) | [2][3] |
| k_inact/K_I | 3300 - 3800 mL·min⁻¹·µmol⁻¹ | Human Liver Microsomes (CYP3A53/3) | [2][3][5] |
| Partition Ratio | Approaching unity | Recombinant CYP3A4 | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CYP3A4 inhibition. Below are descriptions of key experimental protocols for characterizing this compound.
IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).[2]
-
Prepare recombinant CYP3A4, CYP3A5, or CYP3A7 enzymes, or human liver microsomes (HLM) in an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[2][4]
-
Prepare a solution of a specific CYP3A probe substrate (e.g., midazolam, dibenzylfluorescein, or luciferin-PPXE).[4]
-
Prepare an NADPH-regenerating system.[2]
-
-
Incubation:
-
Detection and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).[2]
-
Analyze the formation of the metabolite using an appropriate method, such as fluorescence, luminescence, or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2]
-
Time-Dependent Inhibition (TDI) Assay (IC25-Shift Method)
This assay is used to assess whether an inhibitor exhibits time-dependent inhibition.
Methodology:
-
Preincubation:
-
Prepare two sets of incubations with pooled HLM (0.1–1.0 mg/ml depending on the isozyme) and this compound at various concentrations.[2]
-
To one set, add an NADPH-regenerating system (preincubation with NADPH). To the other set, omit the NADPH-regenerating system (preincubation without NADPH).[2]
-
Preincubate both sets for a defined period (e.g., 30 minutes) at 37°C.[2]
-
-
Secondary Incubation:
-
After the preincubation, dilute an aliquot of each mixture into a secondary reaction mixture containing the probe substrate and NADPH.[2]
-
Incubate for a shorter period to measure the remaining enzyme activity.
-
-
Analysis:
-
Measure the metabolite formation as described in the IC50 determination protocol.
-
Calculate the IC25 (the concentration of inhibitor that causes 25% inhibition) for both the preincubated and non-preincubated conditions.[2]
-
A significant shift in the IC25 value to a lower concentration in the presence of NADPH during preincubation indicates time-dependent inhibition.[2]
-
Determination of k_inact and K_I
These kinetic parameters provide a quantitative measure of the potency of a time-dependent inhibitor.
Methodology:
-
Preincubation:
-
Preincubate the enzyme (e.g., HLM from CYP3A53/3 donors) with multiple concentrations of this compound in the presence of an NADPH-regenerating system for various time points (e.g., 0, 5, 10, 15, 20, 30 minutes).[2]
-
-
Measurement of Remaining Activity:
-
At each time point, take an aliquot and dilute it into a secondary incubation containing a high concentration of a probe substrate to measure the remaining enzyme activity.[2]
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the preincubation time. The slope of this line gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate (K_I).[2]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of CYP3cide's Selective Inhibition
Caption: Selective inhibition of CYP3A4 by this compound.
Workflow for Time-Dependent Inhibition (TDI) Assay
Caption: Workflow for the time-dependent inhibition assay.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(R)-CYP3cide for Reaction Phenotyping: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (R)-CYP3cide, a potent and selective time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4). Its utility in reaction phenotyping studies is highlighted, with detailed experimental protocols and quantitative data to support researchers in accurately determining the contribution of CYP3A4 versus other CYP isoforms, particularly CYP3A5, to the metabolism of investigational drugs.
Introduction to this compound
This compound, with the chemical name 1-methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, is a crucial tool in drug metabolism studies.[1][2] It functions as a mechanism-based inactivator of CYP3A4, exhibiting high selectivity for this enzyme over other CYPs, including the closely related CYP3A5.[1][2][3] This selectivity is paramount for delineating the specific roles of CYP3A4 and CYP3A5 in a compound's metabolic clearance, which is critical for predicting potential drug-drug interactions and understanding inter-individual pharmacokinetic variability arising from CYP3A5 genetic polymorphisms.[1][2]
The cytochrome P450 3A subfamily, particularly CYP3A4, is responsible for the metabolism of over 50% of commercially available drugs.[4] Given the overlapping substrate specificities of CYP3A4 and CYP3A5, selective inhibitors like this compound are indispensable for accurate reaction phenotyping.[4][5]
Mechanism of Action
This compound is a time-dependent inhibitor, meaning its inhibitory potency increases with pre-incubation time in the presence of NADPH.[1] This characteristic stems from its mechanism of action, where the CYP3A4 enzyme metabolically activates this compound into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[1] This mechanism-based inactivation is highly efficient and specific for CYP3A4.[1]
dot
Caption: Mechanism of this compound inactivation of CYP3A4.
Quantitative Data
The selectivity and potency of this compound are demonstrated by its kinetic parameters. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values of this compound for CYP3A Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam 1'-hydroxylation | 0.03 | [6] |
| CYP3A5 | Midazolam 1'-hydroxylation | 17 | [6][7] |
| CYP3A7 | Midazolam 1'-hydroxylation | 71 | [6] |
| CYP3A4 | Testosterone 6β-hydroxylation | ~0.3 | [7] |
| CYP3A5 | Testosterone 6β-hydroxylation | >30 | |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [4] |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [4] |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [4] |
| CYP3A4 | Luciferin-PPXE | 0.0960 | [4] |
| CYP3A5 | Luciferin-PPXE | 4.52 | [4] |
| CYP3A7 | Luciferin-PPXE | 30.4 | [4] |
Table 2: Time-Dependent Inhibition Kinetic Parameters for this compound against CYP3A4
| Parameter | Value | Units | Conditions | Reference |
| kinact | 1.6 | min-1 | Human Liver Microsomes (CYP3A5 3/3) | [1] |
| KI | 420 - 480 | nM | Human Liver Microsomes (CYP3A5 3/3) | [1] |
| kinact/KI | 3300 - 3800 | mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A5 3/3) | [1] |
| Partition Ratio | Approaching unity | - | Recombinant CYP3A4 | [1] |
Experimental Protocols
Accurate reaction phenotyping requires robust and well-controlled experimental design. Below are detailed methodologies for key experiments using this compound.
Protocol for Determining the Relative Contribution of CYP3A4 and CYP3A5 to Drug Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to assess the percentage of a test compound's metabolism attributable to CYP3A4 versus CYP3A5 in HLMs from donors with functional CYP3A5 (e.g., CYP3A51/1 or 1/3 genotypes).
Materials:
-
Pooled or single-donor HLMs (CYP3A5 expressing)
-
This compound
-
Ketoconazole (pan-CYP3A inhibitor)
-
Test compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, this compound, and ketoconazole in a suitable solvent (e.g., DMSO, acetonitrile). The final organic solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
-
Incubation Setup: Prepare three sets of incubation mixtures in triplicate:
-
Control (Total CYP3A activity): HLM, buffer, and vehicle control.
-
This compound treated (CYP3A5 activity): HLM, buffer, and a final concentration of this compound sufficient to completely inactivate CYP3A4 (e.g., 1-5 µM).
-
Ketoconazole treated (Non-CYP3A activity): HLM, buffer, and a final concentration of ketoconazole to inhibit all CYP3A activity (e.g., 10 µM).
-
-
Pre-incubation:
-
Add HLMs (final concentration typically 0.1-0.5 mg/mL) and the respective inhibitors or vehicle to the buffer.
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Pre-incubate for 15-30 minutes at 37°C to allow for the time-dependent inactivation of CYP3A4 by this compound.
-
-
Metabolism Reaction:
-
Initiate the metabolic reaction by adding the test compound (at a concentration around its Km, if known, or a single concentration, e.g., 1 µM).
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the depletion of the parent compound or the formation of a specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolism in each condition.
-
Contribution of CYP3A4 (%) = [(Rate in Control) - (Rate with CYP3cide)] / (Rate in Control) * 100
-
Contribution of CYP3A5 (%) = [(Rate with CYP3cide) - (Rate with Ketoconazole)] / (Rate in Control) * 100
-
dot
Caption: Experimental workflow for reaction phenotyping.
Protocol for IC50 Determination of a Test Compound against CYP3A4 using this compound for Specificity
This protocol can be adapted to confirm that the inhibitory effect of a test compound is indeed on CYP3A4.
Materials:
-
Recombinant human CYP3A4 (rCYP3A4) or HLMs from a CYP3A53/3 donor
-
This compound (as a positive control for CYP3A4 inhibition)
-
Test compound (with a range of concentrations)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Other reagents as listed in Protocol 4.1.
Procedure:
-
Incubation Setup: Prepare incubations containing rCYP3A4 or CYP3A5-deficient HLMs, buffer, the probe substrate (at its Km), and a range of concentrations of the test compound. Include a positive control with a known CYP3A4 inhibitor like ketoconazole or this compound.
-
Reaction Initiation and Incubation:
-
Pre-warm the mixtures at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a time within the linear range of metabolite formation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction and process the samples as described in Protocol 4.1.
-
-
Data Analysis:
-
Measure the rate of metabolite formation at each inhibitor concentration.
-
Plot the percentage of remaining activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Application in Investigating CYP3A Signaling Pathways
While this compound is primarily a tool for reaction phenotyping, its high selectivity for CYP3A4 allows for its use in cell-based assays to probe the downstream consequences of specific CYP3A4 inhibition. CYP3A enzymes are involved in the metabolism of endogenous signaling molecules such as steroids and bile acids.[8] By selectively inhibiting CYP3A4 with this compound, researchers can investigate the impact on specific signaling pathways regulated by these endogenous substrates.
For instance, CYP3A4 is involved in the hydroxylation of testosterone.[1] In cell models where testosterone-dependent signaling is being studied, this compound can be used to specifically block the CYP3A4-mediated metabolism of testosterone, thereby helping to elucidate the role of this metabolic pathway in modulating the signaling cascade.
dot
Caption: Using this compound to probe CYP3A4's role in signaling.
Conclusion
This compound is an invaluable tool for researchers in drug metabolism and pharmacology. Its high potency and selectivity as a time-dependent inhibitor of CYP3A4 enable the precise determination of the roles of CYP3A4 and CYP3A5 in the clearance of new chemical entities. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in reaction phenotyping studies, ultimately contributing to a more thorough understanding of a drug candidate's metabolic profile and its potential for clinically relevant drug-drug interactions.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. medium.com [medium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. courses.washington.edu [courses.washington.edu]
exploring the time-dependent inhibition of CYP3A4 by (R)-CYP3cide
An In-depth Technical Guide to the Time-Dependent Inhibition of CYP3A4 by (R)-CYP3cide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately half of all prescribed drugs.[1] Its broad substrate specificity makes it a focal point in drug development for assessing potential drug-drug interactions (DDIs).[2][3] One of the most significant mechanisms for DDIs is time-dependent inhibition (TDI), where an inhibitor, upon metabolic activation by the enzyme, forms a reactive intermediate that covalently binds to and inactivates the enzyme.[2][4] This mechanism-based inactivation can lead to prolonged and clinically significant interactions.[4]
This compound (PF-04981517) has emerged as a potent, selective, and efficient time-dependent inactivator of human CYP3A4.[5][6][7] Its high specificity for CYP3A4 over other CYPs, including the closely related CYP3A5, makes it an invaluable in vitro tool for delineating the specific contribution of CYP3A4 to a compound's metabolism.[5][6] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanisms associated with the time-dependent inhibition of CYP3A4 by this compound.
Mechanism of Action
The inhibitory action of this compound is characterized as mechanism-based or time-dependent inhibition. This process is dependent on time, the concentration of the inhibitor, and the presence of the cofactor NADPH.[2] The inactivation of CYP3A4 by this compound proceeds through its own metabolism by the enzyme, leading to the formation of a reactive metabolite. This metabolite then forms an irreversible covalent bond with the CYP3A4 enzyme, rendering it catalytically inactive. The partition ratio, which represents the number of inhibitor molecules metabolized per inactivation event, approaches unity for this compound, highlighting its high inactivation efficiency.[5][7]
Caption: Mechanism of time-dependent inhibition of CYP3A4 by this compound.
Quantitative Data on CYP3A4 Inhibition
The potency and efficiency of this compound as a time-dependent inhibitor of CYP3A4 have been quantified through various kinetic parameters. The data presented below are derived from studies using human liver microsomes (HLM) from donors with non-functioning CYP3A5 (3/3 genotype) to ensure the specific assessment of CYP3A4 activity.[5][6][7]
Table 1: Time-Dependent Inhibition Kinetic Parameters for this compound against CYP3A4
| Parameter | Value | Enzyme Source | Substrate | Reference |
| kinact (min-1) | 1.6 | HLM (3/3) | Midazolam | [5][6][7] |
| KI (nM) | 420 - 480 | HLM (3/3) | Midazolam | [5][6][7] |
| kinact / KI (ml·min-1·µmol-1) | 3300 - 3800 | HLM (3/3) | Midazolam | [5][6][7] |
| Partition Ratio | Approaching Unity | Recombinant CYP3A4 | N/A | [5][7] |
Table 2: IC50 Values for this compound against CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 without Pre-incubation (µM) | IC50 with Pre-incubation (+NADPH) (µM) | Reference |
| CYP3A4 | Midazolam | 0.273 | 0.00413 | [8] |
| CYP3A4 | Dibenzylfluorescein | 0.273 | 0.0665 | [8] |
| CYP3A5 | Dibenzylfluorescein | 27.0 | > 20 | [8] |
| CYP3A7 | Dibenzylfluorescein | 55.7 | > 50 | [8] |
Experimental Protocols
Detailed and standardized protocols are crucial for accurately assessing time-dependent inhibition. The following sections describe the methodologies used to determine the kinetic parameters of this compound.
IC50 Shift Assay for TDI Screening
This assay is a primary screen to identify if a compound is a time-dependent inhibitor. It compares the IC50 value of the inhibitor with and without a pre-incubation period in the presence of NADPH. A significant decrease (shift to the left) in the IC50 value after pre-incubation with NADPH indicates TDI.[9]
Methodology:
-
Preparation: Prepare solutions of pooled Human Liver Microsomes (HLM), this compound at various concentrations, and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation:
-
Substrate Incubation: Following pre-incubation, a probe substrate for CYP3A4 (e.g., midazolam or testosterone) is added to both conditions to initiate the reaction.[5][10]
-
Reaction Termination: The reaction is stopped after a short period by adding a stop solution (e.g., cold acetonitrile).[10]
-
Analysis: The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using LC-MS/MS.[5][8]
-
Calculation: IC50 values are calculated for both conditions. The ratio of the IC50 values (Control/Test) provides the "IC50 shift". A ratio significantly greater than 1.5-2 indicates TDI.[11]
Caption: Experimental workflow for the IC50 shift assay.
Determination of KI and kinact
To fully characterize the TDI, the maximal rate of inactivation (kinact) and the inhibitor concentration required for half-maximal inactivation (KI) are determined.[2]
Methodology:
-
Primary Incubation (Inactivation):
-
Secondary Incubation (Activity Measurement):
-
Each aliquot is immediately diluted (e.g., 20-fold) into a secondary reaction mixture.[5] This mixture contains a high concentration of a CYP3A4 probe substrate (e.g., midazolam) and NADPH. The dilution step effectively stops further inactivation by the inhibitor.
-
-
Analysis:
-
The secondary reactions are incubated for a short, fixed time and then terminated.
-
The remaining CYP3A4 activity is measured by quantifying metabolite formation via LC-MS/MS.[5]
-
-
Data Processing:
-
For each inhibitor concentration, the natural logarithm of the percent remaining activity is plotted against the pre-incubation time. The negative slope of this line gives the apparent inactivation rate constant (kobs).
-
A non-linear regression plot of kobs versus the inhibitor concentration ([I]) is then fitted to the Michaelis-Menten equation to determine the values of kinact and KI.[11]
-
Caption: Workflow for determining kinact and KI values.
Utility as a Selective In Vitro Tool
The high selectivity of this compound for CYP3A4 over CYP3A5 makes it an exceptional chemical tool to investigate the relative metabolic contributions of these two important enzymes.[5][6] By comparing the metabolism of a drug in the presence of this compound (which inhibits only CYP3A4) with its metabolism in the presence of a pan-CYP3A inhibitor like ketoconazole (which inhibits both CYP3A4 and CYP3A5), researchers can estimate the specific contribution of CYP3A5.[6] This approach is particularly valuable for understanding the impact of CYP3A5 genetic polymorphisms on a compound's pharmacokinetics.[5][7]
Conclusion
This compound is a well-characterized, potent, and highly selective time-dependent inhibitor of CYP3A4. Its extreme inactivation efficiency (kinact/KI) and a partition ratio near unity underscore its capacity as a mechanism-based inactivator.[5][6][7] The detailed protocols and quantitative data provided in this guide offer a robust framework for utilizing this compound in drug metabolism studies. Its primary application as a selective in vitro tool allows for the precise determination of CYP3A4's role in the clearance of investigational drugs, aiding in the prediction of clinical pharmacokinetics and potential drug-drug interactions.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 3. Three-dimensional quantitative structure-activity relationship analysis of inhibitors of human and rat cytochrome P4503A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 5. courses.washington.edu [courses.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for (R)-CYP3cide with Human Liver Microsomes
(R)-CYP3cide (PF-04981517) is a potent, selective, and time-dependent inactivator of human Cytochrome P450 3A4 (CYP3A4). These application notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize this compound as an in vitro tool to delineate the relative contributions of CYP3A4 and CYP3A5 to the metabolism of investigational compounds in human liver microsomes (HLMs).
Mechanism of Action
This compound acts as a mechanism-based inactivator of CYP3A4.[1][2] This means it is converted by the enzyme into a reactive metabolite that covalently binds to and irreversibly inactivates the enzyme.[1][2] This time- and concentration-dependent inactivation is highly specific for CYP3A4, with significantly less effect on other CYP isoforms, including CYP3A5.[3][4] This selectivity allows for the differentiation of metabolic pathways mediated by these two important drug-metabolizing enzymes.[3]
Quantitative Data Summary
The following tables summarize the key kinetic parameters for this compound with human liver microsomes.
Table 1: Time-Dependent Inactivation Kinetics of this compound for CYP3A4 in Human Liver Microsomes (CYP3A53/3)
| Parameter | Value | Reference |
| kinact (maximal rate of inactivation) | 1.6 min⁻¹ | [3][4] |
| KI (concentration for half-maximal inactivation) | 420 - 480 nM | [3][4] |
| Inactivation Efficiency (kinact/KI) | 3300 - 3800 mL·min⁻¹·µmol⁻¹ | [3][4] |
Table 2: IC50 Values of this compound for CYP3A Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.119 | [5] |
| CYP3A4 | Dibenzylfluorescein | 0.273 | [5] |
| CYP3A4 | Luciferin-PPXE | 0.0960 | [5] |
| CYP3A5 | Midazolam | 20.2 | [5] |
| CYP3A5 | Dibenzylfluorescein | 27.0 | [5] |
| CYP3A5 | Luciferin-PPXE | 4.52 | [5] |
| CYP3A7 | Midazolam | 72.8 | [5] |
| CYP3A7 | Dibenzylfluorescein | 55.7 | [5] |
| CYP3A7 | Luciferin-PPXE | 30.4 | [5] |
Experimental Protocols
Protocol 1: Determination of Time-Dependent Inhibition (TDI) Parameters (kinact and KI) of this compound for CYP3A4
This protocol is designed to determine the maximal rate of inactivation (kinact) and the concentration of inactivator that produces half-maximal inactivation (KI).
Materials:
-
Pooled human liver microsomes (HLMs) from donors with the CYP3A53/3 genotype (to eliminate CYP3A5 activity).
-
This compound.
-
CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile or other suitable quenching solvent.
-
LC-MS/MS for metabolite quantification.
Procedure:
-
Pre-incubation:
-
Prepare a pre-incubation mixture containing HLMs (e.g., 0.1 mg/mL final concentration) and a range of this compound concentrations (e.g., 0 to 1.3 µM) in potassium phosphate buffer.[6]
-
Pre-warm the mixture at 37°C for a few minutes.
-
Initiate the inactivation reaction by adding the NADPH regenerating system.[6]
-
Incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.[6] A zero-time point control without NADPH should also be included.
-
-
Secondary Incubation (Activity Measurement):
-
At each time point, take an aliquot of the pre-incubation mixture and dilute it (e.g., 20-fold) into a secondary incubation mixture.[6]
-
The secondary incubation mixture should contain the CYP3A4 probe substrate (e.g., midazolam at a concentration near its Km) and the NADPH regenerating system in potassium phosphate buffer.[6]
-
Incubate for a short period (e.g., 5 minutes) at 37°C to ensure linear metabolite formation.[6]
-
-
Reaction Termination and Analysis:
-
Terminate the secondary incubation by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the remaining CYP3A4 activity at each this compound concentration and pre-incubation time point, expressed as a percentage of the vehicle control.
-
Plot the natural logarithm of the remaining activity versus the pre-incubation time for each this compound concentration. The negative slope of this plot gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for inactivation to determine the kinact (the maximum kobs) and KI (the this compound concentration at half of kinact).
-
Caption: Workflow for determining kinact and KI of this compound.
Protocol 2: IC50-Shift Assay to Assess Time-Dependent Inhibition of CYP3A4
This protocol is a qualitative or semi-quantitative method to quickly assess whether a compound is a time-dependent inhibitor.[7] A significant decrease (shift) in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.[7]
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound.
-
CYP3A4 probe substrate (e.g., midazolam).
-
NADPH regenerating system.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile or other suitable quenching solvent.
-
LC-MS/MS for metabolite quantification.
Procedure:
-
Prepare two sets of incubations: one with a 30-minute pre-incubation with NADPH ("+NADPH") and one with a 30-minute pre-incubation without NADPH ("-NADPH").[6]
-
"-NADPH" Pre-incubation (Direct Inhibition):
-
Prepare incubation mixtures containing HLMs (e.g., 0.1 mg/mL), a range of this compound concentrations, and buffer.
-
Pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
-
"+NADPH" Pre-incubation (Time-Dependent Inhibition):
-
Prepare incubation mixtures containing HLMs, a range of this compound concentrations, and the NADPH regenerating system.
-
Pre-incubate for 30 minutes at 37°C to allow for enzyme inactivation.[6]
-
Initiate the activity measurement by adding the CYP3A4 probe substrate.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Terminate all reactions with a quenching solvent.
-
Centrifuge and analyze the supernatant by LC-MS/MS for metabolite formation.
-
-
Data Analysis:
-
For both the "-NADPH" and "+NADPH" conditions, plot the percent inhibition of CYP3A4 activity versus the logarithm of the this compound concentration.
-
Determine the IC50 value for each condition by non-linear regression analysis.
-
A significant shift to a lower IC50 value in the "+NADPH" condition compared to the "-NADPH" condition confirms time-dependent inhibition.
-
Caption: Workflow for the IC50-shift assay.
Protocol 3: Delineating the Relative Contribution of CYP3A4 vs. CYP3A5 to Drug Metabolism
This protocol uses this compound to selectively inhibit CYP3A4, allowing for the estimation of the metabolic contribution of CYP3A5.
Materials:
-
Pooled human liver microsomes (HLMs) with known CYP3A5 genotype (e.g., a mix of 1/1, 1/3, and 3/3) or individual genotyped HLMs.
-
This compound.
-
Ketoconazole (a pan-CYP3A inhibitor).
-
Investigational compound (test substrate).
-
NADPH regenerating system.
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching solvent.
-
LC-MS/MS for analysis of the investigational compound and its metabolites.
Procedure:
-
Set up three sets of incubations:
-
Control: HLM + investigational compound + NADPH (measures total CYP3A metabolism).
-
+ this compound: HLM pre-incubated with this compound to inactivate CYP3A4, then add investigational compound + NADPH (measures CYP3A5 and other non-CYP3A4 metabolism).
-
+ Ketoconazole: HLM pre-incubated with ketoconazole, then add investigational compound + NADPH (measures non-CYP3A metabolism).
-
-
Pre-incubation with Inhibitors:
-
For the "+ this compound" set, pre-incubate HLMs (e.g., 1.0 mg/mL) with a saturating concentration of this compound (e.g., 0.5 µM) and the NADPH regenerating system for a sufficient time to achieve maximal CYP3A4 inactivation (e.g., 10-30 minutes) at 37°C.[3]
-
For the "+ Ketoconazole" set, a similar pre-incubation with a high concentration of ketoconazole (e.g., 1.0 µM) can be performed.[3]
-
-
Metabolism of Investigational Compound:
-
After the pre-incubation, initiate the metabolic reaction by adding the investigational compound to all three sets of incubations.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Stop the reactions with a quenching solvent.
-
Process the samples and analyze the rate of metabolism of the investigational compound (parent loss or metabolite formation) by LC-MS/MS.
-
-
Data Analysis:
-
CYP3A4 Contribution (%) = [ (Rate in Control) - (Rate with CYP3cide) ] / [ (Rate in Control) - (Rate with Ketoconazole) ] * 100
-
CYP3A5 Contribution (%) = [ (Rate with CYP3cide) - (Rate with Ketoconazole) ] / [ (Rate in Control) - (Rate with Ketoconazole) ] * 100
-
Caption: Logic for delineating CYP3A4 vs. CYP3A5 contribution.
References
- 1. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.washington.edu [courses.washington.edu]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for the Use of (R)-CYP3cide in Cryopreserved Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CYP3cide, also known as PF-04981517, is a potent and specific mechanism-based inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Its high selectivity for CYP3A4 over other CYP isoforms, including the closely related CYP3A5, makes it an invaluable in vitro tool for delineating the relative metabolic contributions of these two key drug-metabolizing enzymes.[1][2][3][4] This is particularly crucial for understanding the potential impact of CYP3A5 genetic polymorphisms on a drug's pharmacokinetics.[1][2][3] These application notes provide detailed protocols for the use of this compound in cryopreserved human hepatocytes to investigate CYP3A4- and CYP3A5-mediated metabolism.
Mechanism of Action
This compound is a time-dependent inhibitor, meaning its inhibitory effect increases with pre-incubation time in the presence of NADPH.[1][5] It is converted by CYP3A4 to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[5] This mechanism-based inhibition is highly efficient and specific for CYP3A4.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with CYP3A4 and CYP3A5 from various in vitro systems.
Table 1: Inhibitory Potency of this compound against CYP3A4 and CYP3A5
| Parameter | Recombinant CYP3A4 | Recombinant CYP3A5 | Reference |
| IC₅₀ (Midazolam 1'-Hydroxylase) | 0.3 µM | 17 µM | |
| IC₅₀ (Dibenzylfluorescein) | 0.273 µM | 27.0 µM | [6] |
| IC₅₀ (Luciferin-PPXE) | 0.096 µM | 4.52 µM | [6] |
Table 2: Time-Dependent Inhibition Kinetic Parameters of this compound
| Parameter | Human Liver Microsomes (CYP3A53/3) | Cryopreserved Human Hepatocytes | Reference |
| Kᵢ (app) | 420 - 480 nM | 266 nM | [1][7] |
| kᵢₙₐ꜀ₜ | 1.6 min⁻¹ | 0.266 min⁻¹ | [1][7] |
| kᵢₙₐ꜀ₜ/Kᵢ | 3300 - 3800 mL·min⁻¹·µmol⁻¹ | Not Reported | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Thawing and Preparation of Cryopreserved Hepatocytes
This protocol outlines the essential steps for reviving cryopreserved hepatocytes for suspension assays.
-
Preparation: Warm the appropriate thawing and incubation media (e.g., InVitroGro™ CP medium, Williams Medium E with supplements) to 37°C in a water bath.[7][8]
-
Thawing: Rapidly thaw the cryovial of hepatocytes in the 37°C water bath for approximately 2 minutes.[8]
-
Cell Recovery: Aseptically transfer the thawed hepatocytes into pre-warmed thawing medium.
-
Centrifugation: Pellet the cells by centrifugation at a low speed (e.g., 50-100 x g) for 5-10 minutes at room temperature.[9]
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in pre-warmed incubation medium (e.g., Krebs-Henseleit Buffer or Williams Medium E).[7][9]
-
Cell Counting and Viability: Determine the cell concentration and viability using a suitable method, such as the trypan blue exclusion assay. Cell viability should typically be above 80%.[9]
-
Final Dilution: Adjust the cell suspension to the desired final concentration for the experiment (e.g., 1 x 10⁶ viable cells/mL).[10]
Protocol 2: Determination of CYP3A4 Contribution to a Compound's Metabolism using this compound in Suspension Hepatocytes
This protocol allows for the specific inhibition of CYP3A4 to unmask the metabolic contribution of CYP3A5.
-
Hepatocyte Preparation: Thaw and prepare cryopreserved human hepatocytes from donors with known CYP3A5 genotypes (e.g., CYP3A51/1, 1/3, and 3/3) as described in Protocol 1. Resuspend cells to a final concentration of 4 x 10⁶ cells/mL in Krebs-Henseleit Buffer (KHB).[7]
-
Pre-incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in KHB. Ensure the final solvent concentration is low (e.g., ≤ 0.1%) to avoid toxicity.
-
In a 96-well plate, combine 25 µL of the hepatocyte suspension (containing 100,000 cells) with 25 µL of the this compound working solution (final concentration, e.g., 1 µM) or vehicle control.[7]
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the time-dependent inactivation of CYP3A4.[7]
-
-
Washing Step (Optional but Recommended): After pre-incubation, pellet the hepatocytes by centrifugation and resuspend them in fresh, pre-warmed incubation medium to remove excess inhibitor.[7]
-
Metabolism Reaction:
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[11]
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the metabolite of interest using a validated analytical method, such as LC-MS/MS.[7]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of this compound.
-
The percentage of activity remaining after treatment with this compound represents the contribution of non-CYP3A4 enzymes (primarily CYP3A5) to the metabolism of the substrate.
-
Visualizations
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.washington.edu [courses.washington.edu]
- 4. CYP3cide: Significance and symbolism [wisdomlib.org]
- 5. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veritastk.co.jp [veritastk.co.jp]
- 8. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. xenotech.com [xenotech.com]
Standard Operating Procedure for (R)-CYP3cide Assay: A Tool for Selective CYP3A4 Inhibition
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-CYP3cide, also known as PF-4981517, is a potent and selective mechanism-based inactivator of human cytochrome P450 3A4 (CYP3A4).[1][2][3] Its high affinity and specificity for CYP3A4 make it an invaluable tool in drug metabolism studies to delineate the relative contributions of CYP3A4 versus CYP3A5 in the metabolism of xenobiotics.[1][2][4] This document provides a detailed standard operating procedure for utilizing this compound in in vitro assays to characterize CYP3A4-mediated metabolism and inhibition.
This compound exhibits time-dependent inhibition, meaning its inhibitory potency increases with pre-incubation time in the presence of NADPH.[1][5] This is a characteristic of mechanism-based inhibitors that form a reactive metabolite, which then irreversibly binds to the enzyme.[6][7]
Data Presentation
Inhibitory Potency of this compound against CYP3A Isoforms
The following table summarizes the inhibitory potency (IC50) of this compound against major CYP3A isoforms using midazolam as the probe substrate.
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.03 | [3] |
| CYP3A5 | Midazolam | 17 | [3] |
| CYP3A7 | Midazolam | 71 | [3] |
Inactivation Kinetics of this compound for CYP3A4
The mechanism-based inactivation of CYP3A4 by this compound is characterized by the following kinetic parameters.
| Parameter | Description | Value | Enzyme Source | Reference |
| KI | Inhibitor concentration at half-maximal inactivation rate | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) | [2][3] |
| kinact | Maximal rate of inactivation | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) | [2][3] |
| kinact/KI | Metabolic inactivation efficiency | 3300 - 3800 mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A5 3/3) | [2][3] |
Experimental Protocols
This section details the protocols for two key applications of the this compound assay: determination of IC50 and characterization of time-dependent inhibition (TDI).
Protocol for IC50 Determination (Direct and Time-Dependent Inhibition)
This protocol is designed to determine the concentration of this compound required to inhibit 50% of CYP3A4 activity, both with and without a pre-incubation step to assess time-dependent inhibition.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant CYP3A4
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS or other analytical instrumentation
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the CYP3A4 probe substrate stock solution.
-
Prepare the HLM or recombinant CYP3A4 suspension in phosphate buffer.
-
-
Assay Setup (for IC50 shift):
-
No Pre-incubation (Direct Inhibition):
-
In a 96-well plate, add HLM/recombinant CYP3A4, phosphate buffer, and the this compound dilutions.
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system simultaneously.
-
-
With Pre-incubation (Time-Dependent Inhibition):
-
-
Incubation:
-
Incubate the reaction mixtures for a specific time (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range.[1]
-
-
Quenching:
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.[1]
-
-
Sample Processing and Analysis:
-
Centrifuge the plates to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. A shift in the IC50 value to a lower concentration in the pre-incubated samples indicates time-dependent inhibition.[8][9]
-
Protocol for Determination of kinact and KI
This protocol is used to determine the kinetic parameters of time-dependent inactivation of CYP3A4 by this compound.
Procedure:
-
Primary Incubation (Inactivation):
-
Prepare a series of incubation mixtures containing HLM/recombinant CYP3A4, phosphate buffer, and varying concentrations of this compound.
-
Initiate the inactivation by adding the NADPH regenerating system.
-
Incubate the mixtures at 37°C.
-
At several time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each primary incubation mixture.[1]
-
-
Secondary Incubation (Measurement of Remaining Activity):
-
Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture. This dilution (e.g., 10- to 20-fold) is crucial to minimize further inactivation and competitive inhibition by the remaining this compound.[1]
-
The secondary incubation mixture should contain the CYP3A4 probe substrate at a saturating concentration (e.g., 5-10 times the Km) and the NADPH regenerating system in phosphate buffer.
-
Incubate for a short period to measure the initial rate of metabolite formation.
-
-
Quenching and Analysis:
-
Stop the secondary reaction with a quenching solvent and analyze the samples as described in the IC50 protocol.
-
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The negative slope of this plot gives the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.[10]
-
Mandatory Visualizations
Experimental Workflow for this compound Time-Dependent Inhibition Assay
Caption: Workflow for determining the time-dependent inhibition parameters of this compound.
Signaling Pathway of Mechanism-Based Inhibition
Caption: Mechanism of time-dependent inactivation of CYP3A4 by this compound.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 7. Identification of CYP Mechanism-Based Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. bioivt.com [bioivt.com]
- 9. criver.com [criver.com]
- 10. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining CYP3A4 Contribution with (R)-CYP3cide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, accurately determining the contribution of Cytochrome P450 3A4 (CYP3A4) to the metabolism of a new chemical entity is a critical step in drug discovery and development. (R)-CYP3cide, a potent and selective time-dependent inactivator of CYP3A4, has emerged as an invaluable in vitro tool for this purpose. These application notes provide detailed protocols and quantitative data to guide the use of this compound in delineating the metabolic roles of CYP3A4 versus its closely related isoform, CYP3A5.
This compound (PF-4981517) is a mechanism-based inactivator of CYP3A4.[1][2] Its high selectivity allows for the effective chemical knockout of CYP3A4 activity in complex biological matrices like human liver microsomes (HLMs), thereby enabling the quantification of the CYP3A4-mediated metabolism of a given substrate.
Mechanism of Action
This compound is a time-dependent inhibitor, meaning its inhibitory effect increases with pre-incubation time in the presence of NADPH.[1] The inactivation of CYP3A4 by this compound is highly efficient, with a reported inactivation efficiency (k_inact/K_I) of 3300 to 3800 mL/min/µmol in human liver microsomes from donors with non-functioning CYP3A5 (3/3 genotype).[1][3] This potent and specific inactivation makes it a superior tool compared to reversible inhibitors for accurately phenotyping CYP3A4 metabolism.
Key Applications
-
Quantitative Determination of CYP3A4 Contribution (f_m,CYP3A4): By comparing the metabolism of a compound in the presence and absence of this compound, the fraction of metabolism catalyzed by CYP3A4 can be accurately determined.
-
Distinguishing Between CYP3A4 and CYP3A5 Metabolism: Due to its high selectivity for CYP3A4 over CYP3A5, this compound allows researchers to isolate and quantify the metabolic contribution of CYP3A5, which is particularly important given the genetic polymorphism of CYP3A5.[1][4]
-
Investigating Drug-Drug Interactions (DDIs): Understanding the primary metabolic pathways of a drug is crucial for predicting potential DDIs. This compound can help elucidate the role of CYP3A4 in the clearance of a drug, thus informing its DDI potential.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its application in determining the CYP3A4 contribution to the metabolism of various drugs.
Table 1: Inhibitory Potency of this compound against CYP3A Isoforms
| Parameter | CYP3A4 | CYP3A5 | CYP3A7 | Reference |
| IC50 (µM) with Midazolam as substrate | 0.03 | 17 | 71 | [5] |
| IC50 (µM) with Dibenzylfluorescein as substrate | 0.273 | 27.0 | 55.7 | [6] |
| IC50 (µM) with Luciferin-PPXE as substrate | 0.0960 | 4.52 | 30.4 | [6] |
| k_inact (min⁻¹) | 1.6 | - | - | [1] |
| K_I (µM) | 0.42 - 0.48 | - | - | [1] |
| k_inact/K_I (mL/min/µmol) | 3300 - 3800 | - | - | [1] |
**Table 2: Contribution of CYP3A4 and CYP3A5 to the Metabolism of Various Drugs Determined Using this compound in Human Liver Microsomes from CYP3A5 Expressers (1/1 genotype)
| Drug | Major Metabolite(s) | % Contribution of CYP3A4 | % Contribution of CYP3A5 | Reference |
| Midazolam | 1'-Hydroxymidazolam | 45% | 55% | [4] |
| 4-Hydroxymidazolam | 56% | 44% | [4] | |
| Alprazolam | 1'-Hydroxyalprazolam | 44% | 56% | [4] |
| 4-Hydroxyalprazolam | 81% | 19% | [4] | |
| Testosterone | 6β-Hydroxytestosterone | 84% | 16% | [4] |
| Tamoxifen | N-desmethyltamoxifen | 90% | 10% | [4] |
| Atazanavir | p-Hydroxyatazanavir | 42% | 58% | [4] |
| Vincristine | M1 | High | High | [4] |
| Vardenafil | N-desethylvardenafil | High | High | [4] |
| Otenabant | - | High | High | [4] |
| Verapamil | Norverapamil | High | High | [4] |
| Tacrolimus | - | High | High | [4] |
| 17 other drugs showed negligible CYP3A5 contribution | [4] |
Experimental Protocols
The following are detailed protocols for using this compound to determine the contribution of CYP3A4 to the metabolism of a test compound in human liver microsomes (HLMs).
Protocol 1: Time-Dependent Inactivation (IC50 Shift) Assay to Confirm Mechanism-Based Inhibition
This protocol is designed to verify the time-dependent inhibitory nature of a compound like this compound.
Workflow for the IC50 shift assay.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, the probe substrate, and the internal standard in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.
-
Pre-incubation:
-
In separate sets of tubes, pre-warm a mixture of HLMs (e.g., 0.1-1.0 mg/mL) and various concentrations of this compound in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the pre-incubation by adding the NADPH regenerating system to one set of tubes (+NADPH) and buffer to the other set (-NADPH).
-
Incubate both sets for 30 minutes at 37°C.[1]
-
-
Incubation:
-
Following the pre-incubation, add the CYP3A4 probe substrate (at a concentration near its K_m) to each tube to initiate the metabolic reaction.
-
Incubate for a short, defined period (e.g., 5-10 minutes) during which the reaction is linear.
-
-
Quenching and Analysis:
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of this compound in both the +NADPH and -NADPH groups.
-
Determine the IC50 value for each group by plotting the percent inhibition versus the log of the this compound concentration. A significant decrease in the IC50 value in the +NADPH group compared to the -NADPH group confirms time-dependent inhibition.
-
Protocol 2: Quantitative Determination of CYP3A4 Contribution (f_m,CYP3A4)
This protocol is designed to determine the fraction of a test compound's metabolism that is mediated by CYP3A4.
Workflow for determining fm,CYP3A4.
Materials:
-
Same as Protocol 1, but with the test compound instead of a probe substrate.
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound and this compound. A concentration of this compound that provides maximal inactivation of CYP3A4 with minimal off-target effects should be used (e.g., 1-5 µM).
-
Pre-incubation:
-
In two sets of tubes, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C.
-
To one set, add this compound (test group). To the other set, add the vehicle used to dissolve this compound (control group).
-
Initiate the pre-incubation by adding the NADPH regenerating system to all tubes.
-
Incubate for 30 minutes at 37°C to allow for the inactivation of CYP3A4.
-
-
Incubation:
-
Initiate the metabolic reaction by adding the test compound (at a concentration below its K_m, if known) to all tubes.
-
Incubate for a defined period where the metabolism is in the linear range. Time points may be taken to determine the rate of metabolism.
-
-
Quenching and Analysis:
-
Stop the reactions and process the samples as described in Protocol 1.
-
Analyze the samples for the formation of the metabolite(s) of the test compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the control and test groups.
-
The percent inhibition is calculated as: % Inhibition = [1 - (Rate in test group / Rate in control group)] * 100
-
The fraction of metabolism by CYP3A4 (f_m,CYP3A4) is equal to the percent inhibition.
-
Signaling Pathway Diagram
Mechanism of CYP3A4 inactivation by this compound.
Conclusion
This compound is a robust and highly selective tool for the in vitro determination of CYP3A4's contribution to drug metabolism. The protocols and data presented here provide a framework for researchers to confidently employ this compound in their drug discovery and development programs. Accurate assessment of CYP3A4-mediated metabolism is essential for predicting a drug candidate's pharmacokinetic profile and its potential for drug-drug interactions, ultimately contributing to the development of safer and more effective medicines.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-CYP3cide in Drug-Drug Interaction Studies: A Focus on CYP3A4/5 Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CYP3cide is a potent and highly selective time-dependent inactivator of cytochrome P450 3A4 (CYP3A4). Its utility in drug-drug interaction (DDI) studies primarily stems from its ability to distinguish the metabolic contribution of CYP3A4 from that of CYP3A5, two major drug-metabolizing enzymes with overlapping substrate specificities. This selectivity is crucial for understanding the pharmacokinetic variability of drugs metabolized by CYP3A enzymes, particularly in the context of genetic polymorphisms in CYP3A5.
It is important to note that while the user's query specifically mentioned CYP2C8, a thorough review of the scientific literature indicates that This compound is not used as a direct inhibitor or probe for CYP2C8 in DDI studies. Its high selectivity for CYP3A4 means it does not significantly inhibit other major CYP isoforms, including CYP2C8, at concentrations where it effectively inactivates CYP3A4. Therefore, its application in studies involving CYP2C8 would be indirect, primarily to eliminate the confounding metabolic activity of CYP3A4 when investigating the role of other enzymes like CYP2C8 in a drug's metabolism.
These application notes will focus on the well-established use of this compound in delineating the roles of CYP3A4 and CYP3A5 in drug metabolism.
Data Presentation
Table 1: In Vitro Inhibition and Inactivation Parameters of this compound against CYP3A Isoforms
| Parameter | CYP3A4 | CYP3A5 | CYP3A7 | Reference |
| IC₅₀ (Midazolam 1'-hydroxylation) | 0.03 µM | 17 µM | 70 µM | [1] |
| IC₅₀ (Dibenzylfluorescein) | 0.273 µM | 27.0 µM | 55.7 µM | [2] |
| IC₅₀ (Luciferin-PPXE) | 0.0960 µM | 4.52 µM | 30.4 µM | [2] |
| k_inact_ | 1.6 min⁻¹ | - | - | [3] |
| K_I_ | 420 - 480 nM | - | - | [3] |
| k_inact_/K_I_ | 3300 - 3800 mL·min⁻¹·µmol⁻¹ | - | - | [3] |
Note: "-" indicates data not available or not applicable.
Experimental Protocols
Protocol 1: Determination of CYP3A4 Contribution to Drug Metabolism using this compound
This protocol is designed to quantify the relative contribution of CYP3A4 to the metabolism of an investigational drug in human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs) from donors with known CYP3A5 genotypes (e.g., CYP3A51/1 and CYP3A53/3)
-
This compound
-
Investigational drug (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Pre-incubation:
-
Prepare a reaction mixture containing HLMs (0.1-1.0 mg/mL) in potassium phosphate buffer.
-
Add this compound at a concentration sufficient to completely inactivate CYP3A4 (e.g., 1 µM). For the control group, add the vehicle (e.g., DMSO).
-
Pre-incubate the mixture for 30 minutes at 37°C in the presence of an NADPH regenerating system to allow for the time-dependent inactivation of CYP3A4.
-
-
Metabolic Reaction:
-
Initiate the metabolic reaction by adding the investigational drug (at a concentration around its K_m_ if known) to the pre-incubated mixture.
-
Incubate for a predetermined time at 37°C, ensuring the reaction is in the linear range.
-
-
Quenching and Sample Preparation:
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of the metabolite of the investigational drug in both the control and this compound-treated samples.
-
The percentage contribution of CYP3A4 to the metabolism can be calculated as follows: % CYP3A4 Contribution = [1 - (Metabolite formation with CYP3cide / Metabolite formation in control)] x 100
-
Mandatory Visualizations
References
Application Notes and Protocols for (R)-CYP3cide Pre-incubation with NADPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CYP3cide (PF-4981517) is a potent and selective time-dependent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Its mechanism of action involves an NADPH-dependent process, making it an invaluable tool for in vitro studies aimed at elucidating the contribution of CYP3A4 versus CYP3A5 to the metabolism of drug candidates.[1][4] This document provides detailed protocols for the pre-incubation of this compound with NADPH to assess its inhibitory effects on CYP3A4 activity. The protocols described herein are essential for drug development professionals seeking to characterize the metabolic pathways of new chemical entities and predict potential drug-drug interactions.
This compound exhibits a high metabolic inactivation efficiency, with a kinact/KI ratio of 3300 to 3800 mL·min−1·µmol−1 observed in human liver microsomes (HLMs) from donors with non-functioning CYP3A5.[1][4] This efficiency is characterized by an apparent KI between 420 and 480 nM and a maximal inactivation rate (kinact) of 1.6 min−1.[1][4] The partition ratio of inactivation with recombinant CYP3A4 approaches unity, highlighting its efficiency as an inactivator.[1][4]
Data Presentation
Table 1: Inactivation Kinetics of this compound against CYP3A4
| Parameter | Value | Enzyme Source | Substrate | Reference |
| KI | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [1][4] |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [1][4] |
| kinact/KI | 3300 - 3800 mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [1][4] |
| KI | 0.266 µM | Cryopreserved Human Hepatocytes (CYP3A5 3/3) | Midazolam | [5] |
| kinact | 0.2661 min-1 | Cryopreserved Human Hepatocytes (CYP3A5 3/3) | Midazolam | [5] |
| kinact/KI | 1000 mL·min-1·µmol-1 | Cryopreserved Human Hepatocytes (CYP3A5 3/3) | Midazolam | [5] |
Table 2: IC50 Values of this compound against CYP3A Isoforms
| CYP Isoform | IC50 (µM) | Substrate | Pre-incubation Condition | Reference |
| CYP3A4 | 0.03 | Midazolam | Not specified | [2] |
| CYP3A5 | 17 | Midazolam | Not specified | [2] |
| CYP3A7 | 71 | Midazolam | Not specified | [2] |
| CYP3A4 | 0.273 | Dibenzylfluorescein | 30 min with NADPH | [6] |
| CYP3A5 | 27.0 | Dibenzylfluorescein | 30 min with NADPH | [6] |
| CYP3A7 | 55.7 | Dibenzylfluorescein | 30 min with NADPH | [6] |
| CYP3A4 | 0.0960 | Luciferin-PPXE | 30 min with NADPH | [6] |
| CYP3A5 | 4.52 | Luciferin-PPXE | 30 min with NADPH | [6] |
| CYP3A7 | 30.4 | Luciferin-PPXE | 30 min with NADPH | [6] |
Experimental Protocols
Two primary experimental designs are employed to characterize the time-dependent inhibition of CYP3A4 by this compound: the IC50 shift assay and the determination of inactivation kinetic parameters (kinact and KI).
Protocol 1: Time-Dependent Inhibition (IC50 Shift) Assay
This assay is a straightforward method to initially identify if a compound is a time-dependent inhibitor.[7] A shift in the IC50 value to a lower concentration after pre-incubation with NADPH indicates time-dependent inhibition.[8]
Materials:
-
This compound
-
Human Liver Microsomes (HLMs) or recombinant CYP3A4
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 2 IU/mL glucose-6-phosphate dehydrogenase)[6]
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone, or a fluorescent probe like dibenzylfluorescein)
-
Organic solvent (e.g., DMSO) for inhibitor stock solution
-
Quenching solution (e.g., ice-cold acetonitrile)
-
96-well plates
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final concentrations.
-
Pre-incubation:
-
Condition A (0-minute pre-incubation): In a 96-well plate, combine HLMs (e.g., 0.1-1.0 mg/mL final concentration), potassium phosphate buffer, and the this compound dilution series. Immediately proceed to the incubation step.
-
Condition B (30-minute pre-incubation without NADPH): In a separate set of wells, combine HLMs and this compound dilutions in buffer and pre-incubate for 30 minutes at 37°C.
-
Condition C (30-minute pre-incubation with NADPH): In a third set of wells, combine HLMs, this compound dilutions, and the NADPH regenerating system in buffer and pre-incubate for 30 minutes at 37°C.[6][8]
-
-
Initiate Reaction: After the pre-incubation period, add the CYP3A4 probe substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a predetermined time at 37°C, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.
-
Sample Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant for metabolite formation using an appropriate method (e.g., LC-MS/MS).
-
Data Analysis: Determine the IC50 values for each condition by plotting the percent inhibition against the logarithm of the this compound concentration. An IC50 shift is observed if the IC50 from Condition C is significantly lower than that from Conditions A and B.
Caption: Workflow for the IC50 Shift Assay.
Protocol 2: Determination of Inactivation Kinetic Parameters (kinact and KI)
This protocol is used to quantify the potency and efficiency of the time-dependent inactivation.
Materials:
-
Same as Protocol 1
Procedure:
-
Primary Incubation (Inactivation Step):
-
Prepare a series of incubation mixtures containing HLMs (e.g., 0.1 mg/mL), potassium phosphate buffer, and varying concentrations of this compound (e.g., 0, 0.0089, 0.02, 0.045, 0.1, 0.25, 0.56, and 1.3 µM).[4]
-
Pre-warm the mixtures to 37°C.
-
Initiate the inactivation by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 20, 30, and 45 minutes), take an aliquot of the primary incubation mixture.[4]
-
-
Secondary Incubation (Measurement of Residual Activity):
-
Immediately dilute the aliquot from the primary incubation (e.g., 10-fold or 20-fold) into a secondary incubation mixture.[4] This mixture contains the CYP3A4 probe substrate (at a concentration of approximately Km or higher) and additional NADPH regenerating system in buffer, pre-warmed to 37°C. The dilution minimizes further inactivation and competitive inhibition by this compound.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Termination and Analysis:
-
Stop the secondary reaction with a quenching solution.
-
Analyze the samples for metabolite formation as described in Protocol 1.
-
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line represents the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the apparent inhibitor concentration that produces half-maximal inactivation (KI).
-
Caption: Workflow for k-inact/KI Determination.
Mechanism of Action
The inactivation of CYP3A4 by this compound is a mechanism-based process that requires the presence of NADPH. This indicates that this compound is metabolized by CYP3A4 to a reactive intermediate that then irreversibly binds to the enzyme, leading to its inactivation.
Caption: Mechanism of CYP3A4 Inactivation.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the time-dependent inhibition of CYP3A4 by this compound. By utilizing these methods, researchers can accurately characterize the inhibitory profile of this compound and leverage its selectivity to delineate the specific contributions of CYP3A4 and CYP3A5 to drug metabolism. This is of paramount importance in early drug discovery and development for the prediction of clinical drug-drug interactions.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. courses.washington.edu [courses.washington.edu]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Application Notes and Protocols for Utilizing (R)-CYP3cide with Midazolam as a Probe Substrate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the use of (R)-CYP3cide, a selective CYP3A4 inhibitor, with midazolam, a probe substrate, for in vitro characterization of CYP3A4-mediated metabolism and drug-drug interaction (DDI) studies.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of a significant proportion of clinically used drugs.[1] Midazolam is a well-established probe substrate for assessing CYP3A4 activity both in vitro and in vivo.[2][3][4] It is primarily metabolized by CYP3A4 to 1'-hydroxymidazolam and to a lesser extent, 4-hydroxymidazolam.[4][5] this compound (also known as CYP3cide or PF-4981517) is a potent and selective time-dependent inhibitor of CYP3A4.[6][7][8] Its selectivity allows for the delineation of the metabolic contributions of CYP3A4 versus CYP3A5, another important CYP3A subfamily member.[6][7] These application notes provide detailed protocols for using this compound and midazolam to characterize CYP3A4 inhibition.
Mechanism of Action
This compound acts as a mechanism-based inactivator of CYP3A4.[6] This means it is converted by the enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This time-dependent inhibition is characterized by a maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[6][7]
Midazolam is a sensitive substrate for CYP3A4, and its metabolism can be affected by the presence of inhibitors.[2][3] The formation of its primary metabolite, 1'-hydroxymidazolam, is commonly monitored to assess CYP3A4 activity.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound with CYP3A isoforms and the metabolism of midazolam.
Table 1: Inhibitory Potency of this compound against CYP3A Isoforms using Midazolam 1'-hydroxylase activity.
| CYP Isoform | IC50 (µM) | Reference |
| CYP3A4 | 0.03 | [8] |
| CYP3A5 | 17 | [8] |
| CYP3A7 | 71 | [8] |
Table 2: Inactivation Parameters of this compound for CYP3A4.
| Parameter | Value | Enzyme Source | Reference |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) | [6][7] |
| KI (apparent) | 0.42 - 0.48 µM | Human Liver Microsomes (CYP3A5 3/3) | [6][7] |
| kinact/KI | 3300 - 3800 mL·min−1·µmol−1 | Human Liver Microsomes (CYP3A5 3/3) | [6][7] |
Table 3: Kinetic Parameters for Midazolam Metabolism by CYP3A4.
| Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Enzyme Source | Reference |
| 1'-hydroxymidazolam | ~2-5 | Varies | Recombinant CYP3A4, Human Liver Microsomes | [9] |
| 4-hydroxymidazolam | Higher than 1'-OH-MDZ | Varies | Recombinant CYP3A4, Human Liver Microsomes | [10] |
Note: Km and Vmax values for midazolam metabolism can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and conditions.
Experimental Protocols
Direct Inhibition of CYP3A4 by this compound
This protocol determines the direct inhibitory potential of this compound on CYP3A4 activity using midazolam as the probe substrate.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
This compound
-
Midazolam
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 0.5%.
-
Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 0.001 to 10 µM).
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final protein concentration 0.1-0.5 mg/mL) or recombinant CYP3A4
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution containing midazolam (at a concentration near its Km, e.g., 2-5 µM) and the NADPH regenerating system.
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to ensure linear metabolite formation.
-
Stop the reaction by adding 2 volumes of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis of 1'-hydroxymidazolam formation by LC-MS/MS.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Time-Dependent Inhibition (TDI) of CYP3A4 by this compound
This protocol assesses the time-dependent inactivation of CYP3A4 by this compound.
Materials:
-
Same as for the direct inhibition assay.
Protocol:
-
Prepare a stock solution and serial dilutions of this compound.
-
In a 96-well plate, add the following to each well for the pre-incubation:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes or recombinant CYP3A4
-
Varying concentrations of this compound or vehicle control
-
NADPH regenerating system.
-
-
Pre-incubate the plate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes). A zero-minute pre-incubation serves as the control for direct inhibition.
-
Following the pre-incubation, dilute the mixture (e.g., 10-fold) into a secondary incubation mixture containing a high concentration of midazolam (saturating concentration, e.g., 5-10 times the Km) and the NADPH regenerating system. The dilution minimizes further inactivation during the substrate metabolism phase.
-
Incubate the secondary reaction at 37°C for a short, fixed time (e.g., 5 minutes).
-
Stop the reaction and process the samples as described in the direct inhibition protocol.
-
Analyze for 1'-hydroxymidazolam formation.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The slope of this line gives the observed inactivation rate constant (kobs).
-
Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine kinact and KI.
Visualizations
Caption: CYP3A4-mediated metabolism of midazolam.
Caption: Experimental workflow for time-dependent inhibition assay.
Data Analysis and Interpretation
-
Direct Inhibition: The IC50 value provides a measure of the inhibitor's potency. A lower IC50 indicates a more potent inhibitor.
-
Time-Dependent Inhibition: The kinact and KI values provide a more detailed characterization of mechanism-based inhibitors. The ratio of kinact/KI is a measure of the inactivation efficiency.
-
Delineating CYP3A4 vs. CYP3A5 Contribution: By comparing the inhibition of a compound's metabolism in the presence of this compound (which selectively inhibits CYP3A4) to a pan-CYP3A inhibitor (like ketoconazole), the relative contribution of CYP3A4 and CYP3A5 can be estimated. If a significant portion of the metabolism remains after potent inhibition of CYP3A4 by this compound, it suggests a role for CYP3A5.
Conclusion
The combination of this compound and midazolam provides a robust in vitro system for characterizing the inhibitory potential of new chemical entities towards CYP3A4. The selectivity of this compound is particularly valuable for dissecting the relative metabolic roles of CYP3A4 and CYP3A5. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. What are CYP3A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of CYP3A Allosterism In Vivo: Analysis of Fluconazole and Midazolam Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for (R)-CYP3cide In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CYP3cide, also known as PF-4981517, is a potent and selective time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4).[1][2] Its high specificity makes it an invaluable tool for in vitro drug metabolism studies, particularly in distinguishing the metabolic contributions of CYP3A4 from other CYP3A isoforms like CYP3A5.[1][2][3] This document provides a practical guide for utilizing this compound in various in vitro experimental settings, including detailed protocols for inhibition assays and reaction phenotyping.
This compound acts as a mechanism-based inactivator of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[2][3] This characteristic allows for a definitive assessment of CYP3A4's role in the metabolism of a test compound.
Data Presentation: Inhibitory Potency of this compound
The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various CYP isoforms.
Table 1: IC50 Values of this compound for CYP3A Isoforms
| CYP Isoform | Substrate | IC50 (µM) | Test System | Reference |
| CYP3A4 | Midazolam | 0.03 | Recombinant Enzyme | [1] |
| CYP3A4 | Midazolam | 0.00413 (MDI) | Recombinant Enzyme | [4] |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | Recombinant Enzyme | [4] |
| CYP3A4 | Luciferin-PPXE | 0.0960 | Recombinant Enzyme | [4] |
| CYP3A5 | Midazolam | 17 | Recombinant Enzyme | [1] |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | Recombinant Enzyme | [4] |
| CYP3A5 | Luciferin-PPXE | 4.52 | Recombinant Enzyme | [4] |
| CYP3A7 | Midazolam | 71 | Recombinant Enzyme | [1] |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | Recombinant Enzyme | [4] |
| CYP3A7 | Luciferin-PPXE | 30.4 | Recombinant Enzyme | [4] |
MDI: Metabolism-Dependent Inhibition
Table 2: Time-Dependent Inhibition Kinetic Constants for this compound against CYP3A4
| Parameter | Value | Test System | Reference |
| KI (nM) | 420 - 480 | Human Liver Microsomes (CYP3A53/3) | [2] |
| kinact (min-1) | 1.6 | Human Liver Microsomes (CYP3A53/3) | [2] |
| kinact/KI (mL·min−1·µmol−1) | 3300 - 3800 | Human Liver Microsomes (CYP3A53/3) | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 Shift for Time-Dependent Inhibition (TDI)
This protocol is designed to assess the time-dependent inhibitory potential of this compound on CYP3A4 activity. A shift in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.[5][6]
Materials:
-
This compound stock solution (in DMSO or 50:50 acetonitrile/water)[7]
-
Pooled Human Liver Microsomes (HLM) or recombinant CYP3A4
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)[2]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare two sets of 96-well plates: one for the 0-minute pre-incubation (direct inhibition) and one for the 30-minute pre-incubation (time-dependent inhibition).
-
Serial Dilution of this compound: Prepare a series of concentrations of this compound in the plates. Typical concentrations might range from 0.001 µM to 10 µM.[7] Include a vehicle control (no inhibitor).
-
Pre-incubation:
-
30-Minute Pre-incubation Plate: Add HLM (final concentration 0.1-1.0 mg/mL)[7] and the NADPH regenerating system to each well containing this compound. Incubate for 30 minutes at 37°C.[4]
-
0-Minute Pre-incubation Plate: Add HLM to each well. Just before adding the substrate, add the NADPH regenerating system.
-
-
Initiate Reaction: Add the CYP3A4 probe substrate (e.g., midazolam at a concentration near its Km) to all wells of both plates to start the metabolic reaction.[7]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range.[7]
-
Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plates to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 values for both the 0-minute and 30-minute pre-incubation conditions by fitting the data to a suitable model. A significant decrease in the IC50 value after the 30-minute pre-incubation with NADPH confirms time-dependent inhibition.
Caption: Workflow for IC50 Shift Assay.
Protocol 2: Reaction Phenotyping to Determine CYP3A4 Contribution
This protocol uses this compound to quantify the contribution of CYP3A4 to the metabolism of a test compound.[2][8][9]
Materials:
-
Test compound
-
This compound
-
Pooled HLM (from donors with and without functional CYP3A5, if available)[2]
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Control inhibitors (e.g., ketoconazole for pan-CYP3A inhibition)
-
Acetonitrile with internal standard
-
LC-MS/MS
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing pooled HLM (e.g., 0.5 mg/mL), potassium phosphate buffer, and the test compound at a concentration below its Km.
-
Inhibitor Addition:
-
Control: Vehicle control (no inhibitor).
-
This compound: Add this compound at a concentration sufficient to completely inhibit CYP3A4 (e.g., 1-2.5 µM).[3][10] Pre-incubate this mixture with the NADPH regenerating system for 30 minutes at 37°C before adding the test compound.
-
Pan-CYP3A Inhibitor (Optional): Add a non-selective CYP3A inhibitor like ketoconazole (e.g., 1 µM) to a separate incubation to determine the total CYP3A contribution.[3]
-
-
Initiate Reaction: Add the test compound to the pre-incubated HLM-inhibitor mixture. If not pre-incubating, add the NADPH regenerating system to start the reaction.
-
Time Course: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.
-
Quench and Process: Quench each aliquot with cold acetonitrile containing an internal standard. Centrifuge to pellet protein and transfer the supernatant for analysis.
-
Analysis: Measure the disappearance of the parent test compound or the formation of its metabolite(s) over time using LC-MS/MS.
-
Data Analysis:
-
Calculate the rate of metabolism in the absence and presence of the inhibitors.
-
The percent contribution of CYP3A4 is calculated as: % Contribution = [1 - (Rate with CYP3cide / Rate with Vehicle)] * 100
-
The remaining activity in the presence of this compound can be attributed to other enzymes, primarily CYP3A5 if present in the HLM.[2]
-
Caption: Reaction Phenotyping Workflow.
Mandatory Visualizations
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow of using this compound to dissect the roles of CYP3A4 and CYP3A5 in drug metabolism.
Caption: Inhibition strategy for phenotyping.
This guide provides a starting point for incorporating this compound into your in vitro research. It is crucial to optimize these protocols for your specific experimental conditions and test compounds. Always include appropriate controls and ensure that analytical methods are validated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. bioivt.com [bioivt.com]
- 9. labcorp.com [labcorp.com]
- 10. xenotech.com [xenotech.com]
Application Notes and Protocols for Assessing CYP3A4 Inactivation Kinetics with (R)-CYP3cide
These application notes provide a detailed methodology for researchers, scientists, and drug development professionals to assess the time-dependent inhibition (TDI) and inactivation kinetics of Cytochrome P450 3A4 (CYP3A4) using the specific and potent mechanism-based inactivator, (R)-CYP3cide (PF-04981517).
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2] Time-dependent inhibition (TDI) of CYP3A4 is a significant concern in drug development as it can lead to clinically relevant drug-drug interactions (DDIs).[1][3][4] This occurs when a drug is converted by a CYP enzyme into a reactive metabolite that irreversibly inactivates the enzyme.[1][3] this compound is a potent and selective mechanism-based inactivator of CYP3A4, making it a valuable tool for delineating the role of CYP3A4 versus CYP3A5 in drug metabolism.[5][6][7]
These protocols outline two key experiments for characterizing the TDI potential of a compound with CYP3A4, using this compound as a reference inactivator: the IC50 Shift Assay for preliminary assessment and the determination of inactivation kinetic parameters (k_inact and K_I) for a definitive characterization.
Key Concepts
-
Time-Dependent Inhibition (TDI): A process where the inhibitory potency of a compound increases with pre-incubation time with the enzyme and a cofactor like NADPH.[8][9]
-
Mechanism-Based Inactivation (MBI): A type of TDI where the inactivator is a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme, leading to irreversible inactivation.[1][3]
-
IC50 Shift Assay: A preliminary screen for TDI. A significant decrease in the IC50 value after pre-incubation with NADPH suggests time-dependent inhibition.[4][8]
-
k_inact: The maximal rate of enzyme inactivation at a saturating concentration of the inactivator.[3]
-
K_I: The concentration of the inactivator that produces half of the maximal rate of inactivation.[3]
-
k_inact/K_I: An estimate of the in vitro inactivation efficiency.[5][7]
Experimental Workflows and Diagrams
The overall workflow for assessing CYP3A4 inactivation kinetics can be visualized as a two-stage process.
Caption: Overall workflow for assessing CYP3A4 time-dependent inhibition.
A more detailed look into the IC50 shift assay reveals the core experimental comparison.
Caption: Experimental workflow for the CYP3A4 IC50 shift assay.
The determination of k_inact and K_I involves a two-step incubation process.
References
- 1. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 2. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for (R)-CYP3cide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
(R)-CYP3cide is a potent and selective time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4). These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate the role of CYP3A4 in drug metabolism and drug-drug interactions.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2] Its inhibition can lead to significant drug-drug interactions (DDIs), resulting in adverse effects or therapeutic failure. This compound is a valuable research tool that acts as a specific, mechanism-based inactivator of CYP3A4.[3][4][5] This property allows for the precise delineation of CYP3A4's contribution to the metabolism of a compound in a cellular environment, which more closely mimics in vivo conditions than microsomal assays.
Mechanism of Action
This compound is a time-dependent inhibitor, meaning its inhibitory effect increases with pre-incubation time.[6] It is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[3][4] This mechanism-based inactivation is highly specific for CYP3A4, with significantly lower potency against other CYP isoforms like CYP3A5.
Applications in Cell-Based Assays
-
Reaction Phenotyping: Determining the contribution of CYP3A4 to the metabolism of a new chemical entity (NCE) in intact cells.
-
Drug-Drug Interaction Studies: Assessing the potential of an NCE to cause DDIs via time-dependent inhibition of CYP3A4.
-
Toxicology Studies: Investigating the role of CYP3A4-mediated bioactivation in cellular toxicity.
Experimental Protocols
Protocol 1: IC50 Shift Assay for Determining Time-Dependent Inhibition of CYP3A4 in Cultured Hepatocytes
This assay is a screening method to determine if a compound is a time-dependent inhibitor of CYP3A4. An increase in potency (a leftward shift in the IC50 curve) after pre-incubation with the test compound suggests time-dependent inhibition.
Materials:
-
Cryopreserved or fresh primary human hepatocytes, or CYP3A4-expressing cell lines (e.g., HepG2, Huh7).
-
Cell culture medium (e.g., Williams' Medium E with appropriate supplements).
-
Collagen-coated cell culture plates (e.g., 96-well plates).
-
This compound (and/or other test compounds).
-
CYP3A4 probe substrate (e.g., Midazolam or a luminogenic substrate like Luciferin-IPA).
-
NADPH regenerating system (if using permeabilized cells or cell lysates, not required for intact cells).
-
Lysis buffer (for endpoint assays).
-
Analytical equipment for metabolite quantification (e.g., LC-MS/MS or a luminometer).
Procedure:
-
Cell Seeding: Seed hepatocytes in collagen-coated 96-well plates at an appropriate density and allow them to form a monolayer (typically 24-48 hours).
-
Pre-incubation:
-
Prepare a series of concentrations of this compound in cell culture medium.
-
No-Pre-incubation Group: Add the this compound dilutions and the CYP3A4 probe substrate to the cells simultaneously.
-
Pre-incubation Group: Add the this compound dilutions to the cells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C. A typical pre-incubation time for time-dependent inhibition assays is 30 minutes.[3]
-
-
Substrate Incubation:
-
After the pre-incubation period, add the CYP3A4 probe substrate to the pre-incubation group wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C. This time should be within the linear range of metabolite formation.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) or by lysing the cells.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS or a luminometer.
-
Data Analysis:
-
Plot the percentage of CYP3A4 activity remaining versus the concentration of this compound for both the no-pre-incubation and pre-incubation groups.
-
Calculate the IC50 value for each condition. A significant shift (typically >1.5-fold) in the IC50 value to a lower concentration in the pre-incubation group indicates time-dependent inhibition.
-
Protocol 2: Determination of k_inact and K_I of this compound in Cultured Hepatocytes
This protocol provides a more detailed characterization of the time-dependent inhibition by determining the maximal rate of inactivation (k_inact) and the concentration of the inhibitor that gives half-maximal inactivation (K_I).
Materials: Same as Protocol 1.
Procedure:
-
Cell Seeding: Prepare hepatocyte cultures as described in Protocol 1.
-
Pre-incubation:
-
Prepare several concentrations of this compound in cell culture medium.
-
For each concentration, pre-incubate the cells for various time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.
-
-
Substrate Incubation:
-
At the end of each pre-incubation time point, add a saturating concentration of the CYP3A4 probe substrate.
-
Incubate for a short, fixed period (e.g., 5-10 minutes) that is within the linear range of metabolite formation.
-
-
Reaction Termination and Analysis: Terminate the reaction and quantify the metabolite as described in Protocol 1.
-
Data Analysis:
-
For each this compound concentration, plot the natural logarithm of the remaining CYP3A4 activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine k_inact (the maximum k_obs) and K_I (the concentration of this compound at which k_obs is half of k_inact).
-
Data Presentation
The following tables summarize the key quantitative parameters of this compound. Note that the values for k_inact and K_I are derived from studies using human liver microsomes and may vary in cell-based systems.[7]
Table 1: Potency of this compound against CYP3A Isoforms
| CYP Isoform | IC50 (µM) | Source |
| CYP3A4 | 0.03 | [6] |
| CYP3A5 | 17 | [6] |
| CYP3A7 | 71 | [6] |
Table 2: Time-Dependent Inhibition Parameters of this compound for CYP3A4 (from Human Liver Microsome Studies)
| Parameter | Value | Unit | Source |
| k_inact | 1.6 | min⁻¹ | [4] |
| K_I | 0.42 - 0.48 | µM | [4] |
| k_inact / K_I | 3300 - 3800 | mL·min⁻¹·µmol⁻¹ | [4] |
Mandatory Visualization
Caption: Workflow for determining time-dependent inhibition of CYP3A4 by this compound in a cell-based assay.
Caption: Mechanism of time-dependent inactivation of CYP3A4 by this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of time-dependent inactivation of CYP3A4 in cryopreserved human hepatocytes and assessment of human drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting (R)-CYP3cide assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-CYP3cide in cytochrome P450 (CYP) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as PF-04981517, is a potent and selective time-dependent inactivator of human cytochrome P450 3A4 (CYP3A4).[1][2] Its primary application is as an in vitro tool to distinguish the metabolic contributions of CYP3A4 from those of CYP3A5, another major CYP3A isoform.[1][3] This is particularly important for understanding the potential impact of CYP3A5 genetic polymorphisms on a drug's pharmacokinetics.[1][3]
Q2: What is the mechanism of action of this compound?
This compound is a mechanism-based inactivator of CYP3A4.[1][4][5] This means that it is converted by the enzymatic action of CYP3A4 into a reactive metabolite that then irreversibly binds to the enzyme, leading to its inactivation.[1][4] This time-dependent inactivation is highly specific for CYP3A4.[1][4]
Q3: Why is pre-incubation of this compound with microsomes necessary?
Pre-incubation of this compound with human liver microsomes (HLMs) or recombinant CYP3A4 in the presence of NADPH is crucial to allow for its metabolism-dependent inactivation of the enzyme.[6] A zero-minute pre-incubation can be used as a control to assess direct, non-time-dependent inhibition.[6] A typical pre-incubation time to achieve complete CYP3A4 inactivation is 30 minutes.[6]
Q4: What are some common substrates used in this compound assays?
Commonly used probe substrates for CYP3A4 activity in these assays include midazolam, testosterone, dibenzylfluorescein (DBF), and luciferin-PPXE.[1][4] It is important to note that the choice of substrate can significantly affect the resulting IC50 values.[4][7] For instance, midazolam is a highly specific substrate for CYP3A4.[4]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Inconsistent Assay Conditions: Minor variations in temperature, pH, or buffer ionic strength can significantly impact enzyme activity and inhibitor potency.[8] Even a one-degree change in temperature can alter enzyme activity by 4-8%.[8]
-
Substrate-Dependent Effects: The measured IC50 value for this compound is highly dependent on the specific CYP3A4 substrate used in the assay.[4][7]
-
Variable Pre-incubation Times: As a time-dependent inhibitor, inconsistent pre-incubation times will lead to variable levels of CYP3A4 inactivation and consequently, variable IC50 values.
-
Reagent Quality and Stability: Degradation of this compound, NADPH, or the enzyme source (microsomes or recombinant enzymes) can lead to inconsistent results.
-
Pipetting and Dilution Errors: Inaccurate dispensing of reagents, especially at low concentrations, is a common source of variability.[9]
Solutions:
-
Standardize Protocols: Strictly control all assay parameters including temperature, pH, and incubation times.[8]
-
Consistent Substrate Use: Use the same probe substrate across all experiments for comparable results.
-
Precise Timing: Use a calibrated timer for all incubation steps.
-
Fresh Reagents: Prepare fresh solutions of this compound and NADPH for each experiment. Ensure proper storage of all reagents.
-
Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes.
Issue 2: Incomplete or No Inhibition of CYP3A4
Possible Causes:
-
Absence of NADPH: this compound requires NADPH for its metabolic activation and subsequent inactivation of CYP3A4.[4]
-
Insufficient Pre-incubation Time: The pre-incubation period may be too short for complete inactivation to occur.
-
Degraded this compound: The inhibitor may have lost its activity due to improper storage or handling.
-
Low this compound Concentration: The concentrations used may be too low to effectively inhibit the enzyme.
Solutions:
-
Ensure NADPH Presence: Verify the addition of an NADPH-regenerating system to the pre-incubation mixture.
-
Optimize Pre-incubation Time: A 30-minute pre-incubation is generally recommended, but this may need to be optimized for your specific assay conditions.[6]
-
Use Fresh Inhibitor: Prepare fresh stock solutions of this compound from a reliable source.
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal inhibitory concentrations.
Issue 3: Inhibition of CYP3A5 Activity
Possible Causes:
-
High this compound Concentration: While highly selective for CYP3A4, at very high concentrations, this compound can exhibit some off-target inhibition of CYP3A5.[3][10]
-
Incorrect Genotyping of Microsomes: The human liver microsomes may have been incorrectly genotyped and contain a higher than expected level of CYP3A4 activity.
Solutions:
-
Titrate this compound: Use the lowest concentration of this compound that provides complete inhibition of CYP3A4.
-
Verify Microsome Genotype: If possible, independently verify the CYP3A5 genotype of the human liver microsomes being used.
Data Presentation
Table 1: IC50 Values of this compound for CYP3A Isoforms with Different Substrates
| CYP Isoform | Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.03 | [3][10] |
| CYP3A5 | Midazolam | 17 | [3][10] |
| CYP3A7 | Midazolam | 71 | [10] |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [4] |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [4] |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [4] |
| CYP3A4 | Luciferin-PPXE | 0.0960 | [4] |
| CYP3A5 | Luciferin-PPXE | 4.52 | [4] |
| CYP3A7 | Luciferin-PPXE | 30.4 | [4] |
Table 2: Key Kinetic Parameters for this compound Inactivation of CYP3A4
| Parameter | Value | Enzyme Source |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) |
| KI | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) |
| kinact/KI | 3300 - 3800 mL/min/µmol | Human Liver Microsomes (CYP3A5 3/3) |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for CYP3A4
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a 50:50 acetonitrile/water mixture.[3]
-
Prepare a stock solution of the chosen CYP3A4 substrate (e.g., midazolam) in an appropriate solvent.
-
Prepare a working solution of human liver microsomes (from a CYP3A53/3 donor to isolate CYP3A4 activity) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
-
Pre-incubation:
-
In a 96-well plate, add the human liver microsomes, this compound at various concentrations (typically in a series of 7 dilutions), and the NADPH-regenerating system.
-
Include a vehicle control (no this compound).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Initiation of Reaction:
-
After pre-incubation, add the CYP3A4 substrate to each well to initiate the metabolic reaction. The final organic solvent concentration should be less than 1%.[2]
-
Incubate at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3cide 98 (HPLC) CAS 1390637-82-7 Sigma-Aldrich [sigmaaldrich.com]
- 6. bioivt.com [bioivt.com]
- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Identify Easily Controlled Sources of Variability in Assays | Technology Networks [technologynetworks.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: (R)-CYP3cide Efficacy and Pre-incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-CYP3cide in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as PF-4981517, is a potent and selective time-dependent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2][3] Its primary application in research is to delineate the relative contributions of CYP3A4 versus other enzymes, particularly CYP3A5, in the metabolism of investigational drugs.[2][4] This is crucial for understanding a compound's pharmacokinetic profile and the potential impact of genetic polymorphisms in the CYP3A5 gene.[2]
Q2: Why is a pre-incubation step necessary when using this compound?
A pre-incubation step is critical because this compound is a time-dependent inhibitor, meaning its inhibitory potency increases with exposure time to the enzyme in the presence of a cofactor like NADPH.[1][5] During pre-incubation with human liver microsomes (HLM) and NADPH, this compound is metabolically activated to a species that irreversibly binds to and inactivates CYP3A4.[6] Without pre-incubation, the full inhibitory effect of this compound on CYP3A4 will not be observed, leading to an underestimation of its efficacy.
Q3: What is the recommended pre-incubation time for optimal this compound efficacy?
A standard pre-incubation time of 30 minutes at 37°C is commonly used to achieve maximal inactivation of CYP3A4 by this compound.[1][7] However, the optimal time can vary depending on the experimental conditions. Shorter pre-incubation times (e.g., 5 or 10 minutes) can also be effective, especially at higher concentrations of this compound.[1][8] It is advisable to perform a time-dependency test to determine the optimal pre-incubation time for your specific experimental setup.
Troubleshooting Guide
Problem 1: I am not observing the expected level of CYP3A4 inhibition with this compound.
-
Did you include NADPH in your pre-incubation? The time-dependent inhibition of CYP3A4 by this compound is NADPH-dependent.[1] Without NADPH, the metabolic activation of this compound to its reactive intermediate does not occur, resulting in significantly reduced or no inhibition. The experimental workflow below illustrates the necessity of NADPH.
Figure 1: this compound Experimental Workflow. This diagram shows the critical role of NADPH in the pre-incubation step for the time-dependent inactivation of CYP3A4 by this compound. -
Is your pre-incubation time sufficient? As a time-dependent inhibitor, the extent of inhibition is directly related to the duration of the pre-incubation. A 30-minute pre-incubation is generally recommended.[1] If you are using a shorter time, you may not be achieving maximal inhibition.
-
Are you using the correct concentration of this compound? The concentration of this compound required for complete CYP3A4 inhibition can depend on the microsomal protein concentration. Higher protein concentrations may require higher concentrations of the inhibitor.
Problem 2: I am observing inhibition of other CYP isoforms, such as CYP3A5.
-
This compound is highly selective for CYP3A4 over CYP3A5. The IC50 value for CYP3A4 is significantly lower than for CYP3A5.[3] However, at very high concentrations, some off-target effects might be observed. It is crucial to use a concentration of this compound that is sufficient to inhibit CYP3A4 without significantly affecting CYP3A5. Refer to the table below for IC50 values.
-
Consider the probe substrate used. The choice of substrate can influence the observed IC50 values.[9][10] Ensure you are using a substrate that is selectively metabolized by CYP3A4 for the most accurate results.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
Table 1: Inhibitory Potency (IC50) of this compound against CYP3A Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.03 | [3] |
| CYP3A5 | Midazolam | 17 | [3] |
| CYP3A7 | Midazolam | 71 | [3] |
| CYP3A4 | Dibenzylfluorescein | 0.273 | [9] |
| CYP3A5 | Dibenzylfluorescein | 27.0 | [9] |
| CYP3A7 | Dibenzylfluorescein | 55.7 | [9] |
| CYP3A4 | Luciferin-PPXE | 0.0960 | [9] |
| CYP3A5 | Luciferin-PPXE | 4.52 | [9] |
| CYP3A7 | Luciferin-PPXE | 30.4 | [9] |
Table 2: Kinetic Parameters for Time-Dependent Inhibition of CYP3A4 by this compound
| Parameter | Value | Unit | Reference |
| kinact (Maximal inactivation rate) | 1.6 | min-1 | [2][4] |
| KI (Apparent inhibition constant) | 0.42 - 0.48 | µM | [2][4] |
| kinact/KI (Inactivation efficiency) | 3300 - 3800 | mL·min-1·µmol-1 | [2][4] |
Experimental Protocols
Standard Protocol for Assessing Time-Dependent Inhibition by this compound (IC50 Shift Assay)
This protocol is adapted from established methods to determine the time-dependent inhibitory potential of this compound.[1]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water or DMSO).
-
Prepare pooled human liver microsomes (HLM) at the desired concentration (e.g., 0.1–1.0 mg/mL) in phosphate buffer.
-
Prepare an NADPH regenerating system.
-
-
Pre-incubation:
-
In two sets of tubes, pre-incubate the HLM with a range of this compound concentrations for 30 minutes at 37°C.
-
To one set of tubes, add the NADPH regenerating system (+NADPH).
-
To the second set of tubes, add buffer without the NADPH regenerating system (-NADPH).
-
-
Incubation with Probe Substrate:
-
Following the pre-incubation, add a CYP3A4-specific probe substrate (e.g., midazolam) to all tubes to initiate the metabolic reaction.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the IC50 values for both the +NADPH and -NADPH conditions. A significant shift to a lower IC50 value in the presence of NADPH indicates time-dependent inhibition.
-
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. xenotech.com [xenotech.com]
- 7. xenotech.com [xenotech.com]
- 8. bdj.co.jp [bdj.co.jp]
- 9. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CYP3cide Technical Support Center: CYP3A Phenotyping
Welcome to the technical support center for (R)-CYP3cide, a potent and selective time-dependent inhibitor of CYP3A4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for CYP3A phenotyping studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for CYP3A phenotyping?
This compound (also known as PF-4981517) is a highly potent and specific time-dependent inactivator of the human cytochrome P450 enzyme CYP3A4.[1][2][3] Its high selectivity for CYP3A4 over CYP3A5 allows researchers to distinguish the metabolic contributions of these two important drug-metabolizing enzymes.[1][4] This is crucial for understanding the impact of CYP3A5 genetic polymorphisms on a drug's pharmacokinetics.[2][3]
Q2: What does "time-dependent inhibition" mean and why is a pre-incubation step necessary?
Time-dependent inhibition (TDI) means that the inhibitory potency of this compound increases with the duration of exposure to the enzyme in the presence of a cofactor like NADPH.[5][6] this compound is a mechanism-based inactivator, meaning it is converted by CYP3A4 into a reactive metabolite that irreversibly binds to and inactivates the enzyme.[1][2] A pre-incubation step, where this compound is incubated with the enzyme system (e.g., human liver microsomes) and NADPH before the addition of the substrate, is essential to allow for this metabolic activation and subsequent inactivation to occur.[7][8]
Q3: How do I interpret the results of my experiment to determine the relative contributions of CYP3A4 and CYP3A5?
The experimental design typically involves comparing the metabolism of a probe substrate under three conditions:
-
Vehicle control: Measures total CYP3A activity (CYP3A4 + CYP3A5).
-
With this compound: After pre-incubation, this compound will have selectively inactivated CYP3A4, so the remaining activity is primarily attributed to CYP3A5.
-
With a pan-CYP3A inhibitor (e.g., ketoconazole): This inhibits both CYP3A4 and CYP3A5, providing a baseline for non-CYP3A metabolism.
By comparing the metabolic activity in the presence of this compound to the vehicle control, you can estimate the contribution of CYP3A5 to the total metabolism of your compound.[1]
Q4: How selective is this compound for CYP3A4?
This compound exhibits high selectivity for CYP3A4 over other CYP isoforms, including CYP3A5 and CYP3A7.[2][9][10] The IC50 value for CYP3A4 is significantly lower than for CYP3A5 and other CYPs, often by several orders of magnitude, depending on the probe substrate used.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal inhibition of CYP3A activity observed. | 1. Omission of pre-incubation step: this compound requires pre-incubation with NADPH to inactivate CYP3A4. 2. Inadequate pre-incubation time: The duration of pre-incubation may be insufficient for maximal inactivation. 3. Incorrect concentration of this compound: The concentration may be too low for effective inhibition. | 1. Ensure a pre-incubation step (typically 5-30 minutes) with this compound and an NADPH regenerating system is included before adding the substrate.[2] 2. Optimize the pre-incubation time. A 30-minute pre-incubation is commonly used.[2] 3. Use a concentration of this compound sufficient to completely inhibit CYP3A4. A concentration of 0.5 µM has been shown to be effective in human liver microsomes.[1] |
| Inconsistent or highly variable results. | 1. Variability in microsomal protein concentration: The effectiveness of this compound can be influenced by protein concentration. 2. Substrate-dependent inhibition: The observed inhibitory potency of this compound can vary with the probe substrate used.[9][11] 3. Pipetting errors or improper mixing. | 1. Maintain a consistent microsomal protein concentration across all experiments. Be aware that higher protein concentrations may require higher concentrations of this compound.[2] 2. Select a probe substrate that is sensitive to CYP3A4 metabolism, such as midazolam or testosterone.[2][3] Be consistent with the chosen substrate. 3. Ensure accurate pipetting and thorough mixing of all reaction components. |
| Significant inhibition of non-CYP3A4 enzymes. | High concentration of this compound: While highly selective, at very high concentrations, off-target effects may be observed. | Use the lowest effective concentration of this compound that provides maximal inhibition of CYP3A4. Refer to published data for guidance on appropriate concentration ranges. |
| Difficulty in distinguishing CYP3A4 and CYP3A5 activity in tissues with low CYP3A5 expression. | Low signal-to-noise ratio: The contribution of CYP3A5 may be below the limit of detection of the assay. | In human liver microsomes from donors with non-functioning CYP3A5 (CYP3A5 3/3), the activity remaining after this compound treatment should be negligible.[1][3] This can serve as a negative control. For tissues with low CYP3A5 expression, ensure the assay is sensitive enough to detect low levels of metabolite formation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound against CYP3A Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam 1'-hydroxylation | 0.03 | [10] |
| CYP3A5 | Midazolam 1'-hydroxylation | 17 | [10] |
| CYP3A7 | Midazolam 1'-hydroxylation | 71 | [10] |
| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 (without pre-incubation) | [9] |
| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 (without pre-incubation) | [9] |
| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 (without pre-incubation) | [9] |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration and protein concentration.
Table 2: Time-Dependent Inhibition Kinetic Parameters of this compound for CYP3A4
| Parameter | Value | System | Reference |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) | [3] |
| KI | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) | [3] |
| kinact/KI | 3300 - 3800 mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A5 3/3) | [3] |
| Partition Ratio | Approaching unity | Recombinant CYP3A4 | [3] |
Experimental Protocols
Protocol 1: Standard Time-Dependent Inhibition Assay (IC50 Shift)
This protocol is designed to determine if a compound is a time-dependent inhibitor by comparing its IC50 value with and without a pre-incubation step.
-
Preparation: Prepare stock solutions of this compound, probe substrate (e.g., midazolam), and human liver microsomes (HLMs) in appropriate buffers. Prepare an NADPH regenerating system.
-
No Pre-incubation Arm:
-
In a microcentrifuge tube or plate well, combine buffer, HLMs, and this compound at various concentrations.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate simultaneously.
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring linearity of product formation.
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
-
Pre-incubation Arm:
-
In a separate set of tubes/wells, combine buffer, HLMs, the NADPH regenerating system, and this compound at the same concentrations as the "no pre-incubation" arm.
-
Pre-incubate at 37°C for 30 minutes.[2]
-
Initiate the metabolic reaction by adding the probe substrate.
-
Incubate at 37°C for the same duration as the "no pre-incubation" arm.
-
Terminate the reaction with the quenching solution.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for metabolite formation using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 values for both arms by non-linear regression. A significant decrease (shift) in the IC50 value in the pre-incubation arm indicates time-dependent inhibition.
-
Visualizations
Caption: Workflow for a time-dependent inhibition (TDI) IC50 shift assay.
Caption: Logic for interpreting CYP3A phenotyping data using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.washington.edu [courses.washington.edu]
- 3. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-CYP3cide Experiments
Welcome to the technical support center for (R)-CYP3cide, a potent and selective time-dependent inhibitor of CYP3A4. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as PF-04981517, is a potent, efficient, and specific time-dependent inactivator of human Cytochrome P450 3A4 (CYP3A4).[1][2] Its primary utility in research is as an in vitro tool to delineate the relative metabolic contributions of CYP3A4 versus CYP3A5, two closely related enzymes with overlapping substrate specificities.[1][3] This is particularly important for understanding the potential impact of CYP3A5 genetic polymorphisms on a drug's pharmacokinetics.[1][2]
Q2: What is the mechanism of action of this compound?
This compound is a mechanism-based inhibitor, meaning it is converted by the target enzyme (CYP3A4) into a reactive metabolite that then irreversibly inactivates the enzyme.[4] This is a time-dependent process, which is why pre-incubation is a critical step in experimental protocols using this inhibitor.[2][5]
Q3: How selective is this compound for CYP3A4 over other CYP isoforms?
This compound exhibits high selectivity for CYP3A4. The IC50 values for the inhibition of Midazolam 1'-hydroxylase activity are significantly lower for CYP3A4 compared to CYP3A5 and CYP3A7, demonstrating its utility in distinguishing between these isoforms.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete inhibition of CYP3A4 activity. | Insufficient pre-incubation time or inhibitor concentration. | Optimize the pre-incubation time and concentration of this compound. A 30-minute pre-incubation is often effective.[3][7] Ensure the final concentration is adequate to achieve complete inactivation. |
| High microsomal protein concentration leading to non-specific binding. | Be mindful of the microsomal protein concentration in your assay. If high concentrations are necessary, you may need to adjust the this compound concentration accordingly.[7][8] | |
| High variability between replicate experiments. | Inconsistent pre-incubation conditions (time, temperature). | Strictly control the pre-incubation time and maintain a constant temperature of 37°C. |
| Pipetting errors, especially with small volumes of concentrated stock solutions. | Prepare intermediate dilutions of this compound to increase the accuracy of pipetting. Use calibrated pipettes. | |
| Solvent effects. | Ensure the final concentration of organic solvents (e.g., DMSO, acetonitrile) is low (typically <1%, preferably <0.5%) in the final incubation mixture to avoid affecting enzyme activity.[7] | |
| Observed inhibition of CYP3A5 activity. | Using an excessively high concentration of this compound. | While highly selective, at very high concentrations, this compound can inhibit CYP3A5. Titrate the concentration to find the optimal level for selective CYP3A4 inhibition without significantly affecting CYP3A5. |
| This compound appears to have low potency. | Improper storage or handling of the compound. | Store this compound as recommended by the supplier, typically as a powder at room temperature. Prepare fresh stock solutions in an appropriate solvent like DMSO.[6] |
| Incorrect experimental design for a time-dependent inhibitor. | Ensure your assay includes a pre-incubation step with NADPH to allow for the mechanism-based inactivation of CYP3A4. A direct inhibition assay without pre-incubation will not reflect the true potency of this compound.[2][5] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Inhibitory Potency (IC50) of this compound against CYP3A Isoforms
| CYP Isoform | Substrate | IC50 (µM) | Reference |
| CYP3A4 | Midazolam | 0.03 | [6] |
| CYP3A5 | Midazolam | 17 | [6] |
| CYP3A7 | Midazolam | 71 | [6] |
Table 2: Kinetic Parameters for Time-Dependent Inactivation of CYP3A4 by this compound
| Parameter | Value | Enzyme Source | Reference |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) | [1][2] |
| KI (apparent) | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) | [1][2] |
| kinact/KI | 3300 - 3800 mL·min−1·µmol−1 | Human Liver Microsomes (CYP3A5 3/3) | [1][2] |
Experimental Protocols
Protocol 1: Determination of Time-Dependent Inhibition (IC50 Shift Assay)
This protocol is designed to assess the time-dependent inhibition of CYP3A4 by this compound.
-
Prepare Reagents:
-
Pooled human liver microsomes (HLM).
-
This compound stock solution (e.g., in DMSO).
-
NADPH regenerating system.
-
CYP3A4 probe substrate (e.g., midazolam).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with internal standard).
-
-
Experimental Setup (Two conditions):
-
Condition A (No Pre-incubation): To determine direct inhibition.
-
Condition B (30-minute Pre-incubation): To determine time-dependent inhibition.
-
-
Procedure:
-
For both conditions, prepare a series of dilutions of this compound.
-
Condition B: Pre-incubate HLM with the this compound dilutions and NADPH regenerating system for 30 minutes at 37°C.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate to both Condition A and the pre-incubated Condition B.
-
Incubate for a short period (e.g., 5-10 minutes) to ensure linear reaction kinetics.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both conditions.
-
A significant decrease in the IC50 value in Condition B compared to Condition A (an "IC50 shift") indicates time-dependent inhibition.[5]
-
Protocol 2: Delineating CYP3A4 vs. CYP3A5 Contribution to Metabolism
This protocol uses this compound to determine the relative contribution of CYP3A4 and CYP3A5 to the metabolism of an investigational drug.
-
Prepare Reagents:
-
HLMs from donors with known CYP3A5 genotypes (e.g., CYP3A51/1 expressing and CYP3A53/3 non-expressing).
-
This compound.
-
Investigational drug (substrate).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Quenching solution.
-
-
Experimental Setup:
-
Incubations will be performed with and without a pre-incubation step with this compound.
-
-
Procedure:
-
Pre-incubate the HLMs with a concentration of this compound known to cause complete inactivation of CYP3A4 (e.g., 10 µM) and the NADPH regenerating system for 30 minutes at 37°C. A control incubation without this compound should be run in parallel.
-
Initiate the reaction by adding the investigational drug to both the pre-incubated and control samples.
-
Incubate for a specified time, ensuring the reaction is in the linear range.
-
Terminate the reaction with the quenching solution.
-
Analyze the depletion of the parent drug or formation of its metabolite by LC-MS/MS.
-
-
Data Analysis:
-
In CYP3A53/3 microsomes (lacking CYP3A5 activity), the metabolic activity in the presence of this compound should be negligible, confirming complete CYP3A4 inhibition.
-
In CYP3A51/1 microsomes, any remaining metabolic activity after pre-incubation with this compound can be attributed to CYP3A5.
-
The contribution of CYP3A4 can be calculated by subtracting the CYP3A5-mediated metabolism from the total metabolism observed in the control incubation.
-
Visualizations
Caption: Workflow for an IC50 shift assay to determine time-dependent inhibition.
Caption: Workflow for delineating CYP3A4 vs. CYP3A5 metabolic contribution.
Caption: Mechanism of action for this compound as a time-dependent inhibitor.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioivt.com [bioivt.com]
- 8. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
impact of protein concentration on (R)-CYP3cide activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-CYP3cide. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during in vitro assays, with a specific focus on the impact of protein concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also known as PF-04981517) is a potent, selective, and time-dependent inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Its primary application is as an in vitro tool to delineate the relative metabolic contributions of CYP3A4 versus CYP3A5, two closely related enzymes with overlapping substrate specificities.[3][4] This selectivity is crucial for predicting the clinical impact of the CYP3A5 genotype on a drug's pharmacokinetics.[1]
Q2: What is the mechanism of action of this compound on CYP3A4?
This compound is a mechanism-based inhibitor, meaning it is converted by the CYP3A4 enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[1][5] This time-dependent inactivation is highly efficient, with a partition ratio approaching unity, indicating that nearly every molecule of this compound that is metabolized by CYP3A4 results in an inactivation event.[1][3]
Q3: How does protein concentration impact the inhibitory activity of this compound?
The concentration of microsomal protein can significantly modify the apparent inhibitory potency of this compound.[4][6] As the concentration of human liver microsomes (HLM) increases, the observed inhibitory effect of a given concentration of this compound may decrease.[4][6] This phenomenon is largely attributed to non-specific binding of the inhibitor to microsomal proteins, which reduces the free concentration of this compound available to interact with and inactivate the CYP3A4 enzyme.[6] Therefore, it is critical to standardize and optimize the protein concentration used in your assays.
Q4: What are the typical kinetic parameters for this compound inactivation of CYP3A4?
The kinetic parameters for this compound are indicative of a highly potent and efficient inactivator. Key values determined in human liver microsomes from donors with non-functioning CYP3A5 (3/3 genotype) are summarized below.
Q5: What are the recommended protein and inhibitor concentrations for selectively inhibiting CYP3A4?
To achieve selective inhibition of CYP3A4 without significantly affecting CYP3A5, it is crucial to carefully select both the protein and this compound concentrations. A study using a library of genotyped polymorphic CYP3A5 microsomes demonstrated that a specific concentration and pre-incubation time could completely inhibit CYP3A4.[1] For routine selective inhibition, a final this compound concentration of 250 nM with a 5-minute pre-incubation is often effective when using a microsomal protein concentration of approximately 0.1 mg/mL.[4] However, this should be optimized for your specific experimental system.
Data Presentation
Table 1: Kinetic Parameters of this compound for CYP3A4 Inactivation
| Parameter | Value | Enzyme Source |
|---|---|---|
| kinact (Maximal Inactivation Rate) | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3)[1][3] |
| KI (Apparent Inhibitor Constant) | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3)[1][3] |
| kinact / KI (Inactivation Efficiency) | 3300 - 3800 mL·min−1·μmol−1 | Human Liver Microsomes (CYP3A5 3/3)[1][3] |
| Partition Ratio | ~1 | Recombinant CYP3A4[1][3] |
Table 2: Selectivity Profile of this compound (IC50 Values)
| Enzyme | IC50 (Midazolam 1'-Hydroxylase Activity) |
|---|---|
| CYP3A4 | 0.03 µM[2] |
| CYP3A5 | 17 µM[2][5] |
| CYP3A7 | 71 µM[2] |
Experimental Protocols
Protocol 1: Determination of Time-Dependent Inhibition (kinact and KI)
This protocol is designed to determine the kinetic constants of inactivation for this compound.
-
Prepare Reagents:
-
Pooled Human Liver Microsomes (HLM) from CYP3A53/3 donors.
-
This compound stock solution (e.g., in 50:50 acetonitrile/water).[4]
-
NADPH regenerating system.
-
CYP3A4 probe substrate (e.g., Midazolam).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile with internal standard).
-
-
Inactivation Incubation (Pre-incubation):
-
Prepare a series of tubes containing HLM (e.g., 0.1 mg/mL final concentration), buffer, and varying concentrations of this compound (e.g., 0 to 13 µM).[4]
-
Pre-warm tubes to 37°C.
-
Initiate the inactivation reaction by adding the NADPH regenerating system.
-
At several time points (e.g., 0, 5, 10, 20 minutes), take an aliquot from each tube.
-
-
Activity Measurement Incubation (Secondary Reaction):
-
Immediately dilute the aliquot (e.g., 20-fold) into a secondary incubation mixture.[4]
-
This secondary mixture should contain the CYP3A4 probe substrate (e.g., 23 µM Midazolam) and NADPH regenerating system in buffer at 37°C.[4] The dilution effectively stops further inactivation by lowering the this compound concentration.
-
Allow the secondary reaction to proceed for a fixed time (e.g., 6 minutes), ensuring it remains in the linear range.[4]
-
-
Sample Analysis:
-
Quench the secondary reaction with the quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of remaining CYP3A4 activity for each this compound concentration and pre-incubation time point relative to the vehicle control (0 µM inhibitor).
-
Plot the natural logarithm of the percent remaining activity versus pre-incubation time. The negative slope of this line gives the observed inactivation rate (kobs).
-
Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the concentration giving half-maximal inactivation).
-
Protocol 2: Standard Assay for Selective CYP3A4 Inhibition
This protocol uses a single concentration of this compound to assess the contribution of CYP3A4 to a metabolic pathway.
-
Prepare Incubation Mixtures:
-
Pre-incubation:
-
Pre-incubate all tubes for 5 minutes at 37°C to allow for the time-dependent inactivation of CYP3A4.[4]
-
-
Initiate Reaction:
-
Initiate the metabolic reaction by adding your investigational drug (substrate).
-
Incubate at 37°C for a predetermined time, ensuring the reaction is linear.
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Process samples as described in Protocol 1 (centrifugation and LC-MS/MS analysis).
-
-
Data Interpretation:
-
Compare the rate of metabolite formation in the presence and absence of this compound.
-
The reduction in metabolite formation in the this compound-treated samples represents the contribution of CYP3A4 to the metabolism of your drug.
-
Mandatory Visualizations
Caption: Workflow for a selective CYP3A4 inhibition assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. courses.washington.edu [courses.washington.edu]
- 5. CYP3cide 98 (HPLC) CAS 1390637-82-7 Sigma-Aldrich [sigmaaldrich.com]
- 6. Microsomal protein concentration modifies the apparent inhibitory potency of CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CYP3cide Protocol Refinement for Specific Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (R)-CYP3cide, a potent and selective time-dependent inactivator of cytochrome P450 3A4 (CYP3A4).[1] This resource offers detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful application of this compound in various cell lines for accurately delineating the role of CYP3A4 in drug metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
A1: this compound is a highly potent and specific mechanism-based inactivator of the human CYP3A4 enzyme.[1] It is used in cell-based assays to selectively inhibit CYP3A4 activity, thereby enabling researchers to distinguish the metabolic contribution of CYP3A4 from that of other enzymes, particularly the closely related CYP3A5.[1]
Q2: How does this compound differ from other CYP3A inhibitors like ketoconazole?
A2: this compound is a time-dependent inactivator, meaning it requires catalytic activation by CYP3A4 to exert its inhibitory effect. This mechanism contributes to its high specificity for CYP3A4 over other CYPs, including CYP3A5. Ketoconazole, a broad-spectrum CYP inhibitor, is not as selective and can inhibit multiple CYP isoforms.
Q3: Can I use this compound in any cell line?
A3: The utility of this compound is dependent on the expression of functional CYP3A4 in the chosen cell line. Standard cell lines like HepG2 and Caco-2 have very low to negligible basal CYP3A4 activity.[2][3] Therefore, for these cell lines, it is recommended to use models where CYP3A4 expression has been induced or cells that have been engineered to overexpress CYP3A4.[2][4] Cell lines with higher endogenous CYP3A4 expression, such as HepaRG cells, are also suitable models.[5][6]
Q4: What is the optimal concentration and incubation time for this compound?
A4: The optimal concentration and pre-incubation time are cell-line dependent and should be determined empirically. For cryopreserved human hepatocytes, a concentration of 1 µM with a 20-minute pre-incubation has been shown to be effective.[7] It is crucial to perform a concentration-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q5: Is this compound cytotoxic?
A5: While this compound is primarily a CYP3A4 inactivator, high concentrations or prolonged exposure may lead to cytotoxicity. It is essential to assess the cytotoxicity of this compound in your chosen cell line at the desired concentrations and incubation times. This can be done using standard cell viability assays such as MTT, MTS, or CellTiter-Glo®.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and Pre-incubation Time
This protocol outlines the steps to determine the effective concentration and pre-incubation duration of this compound required for maximal and selective inactivation of CYP3A4 in a specific cell line.
Materials:
-
Your cell line of interest (e.g., cryopreserved primary hepatocytes, HepaRG, or CYP3A4-expressing HepG2 cells)
-
Appropriate cell culture medium and reagents
-
This compound
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)[1]
-
NADPH regenerating system
-
LC-MS/MS for metabolite quantification
Methodology:
-
Cell Seeding: Seed cells at a density that ensures they are in an exponential growth phase during the experiment. For hepatocytes, allow for attachment and recovery post-thawing.[7]
-
Concentration-Response:
-
Prepare a series of this compound concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µM).
-
Pre-incubate the cells with each concentration for a fixed time (e.g., 20 minutes) in the presence of an NADPH regenerating system.[7]
-
Wash the cells to remove the inhibitor.
-
Add the CYP3A4 probe substrate and incubate for a predetermined time.
-
Collect the supernatant and analyze the formation of the specific metabolite by LC-MS/MS.
-
-
Time-Course:
-
Using the optimal concentration determined above, pre-incubate the cells for different durations (e.g., 0, 5, 10, 20, 30, 45 minutes).
-
Follow the same steps for washing, substrate incubation, and metabolite analysis as in the concentration-response experiment.
-
-
Data Analysis: Plot the percentage of remaining CYP3A4 activity against the this compound concentration and pre-incubation time to determine the optimal conditions.
Protocol 2: Differentiating CYP3A4 and CYP3A5 Metabolism
This protocol uses this compound to determine the relative contribution of CYP3A4 and CYP3A5 to the metabolism of a test compound in genotyped hepatocytes or cell lines expressing both enzymes.
Materials:
-
Genotyped cells (CYP3A5 expressers vs. non-expressers) or a cell line co-expressing CYP3A4 and CYP3A5 (e.g., HepaRG)[6]
-
This compound at the optimized concentration
-
Test compound
-
LC-MS/MS for metabolite quantification
Methodology:
-
Cell Culture: Culture the selected cell lines to the desired confluency.
-
Treatment Groups:
-
Vehicle control (no inhibitor)
-
This compound (to inhibit CYP3A4)
-
-
Pre-incubation: Pre-incubate the cells with either vehicle or this compound under the optimized conditions.
-
Compound Incubation: Wash the cells and then incubate with the test compound.
-
Analysis: Collect samples at various time points and measure the rate of metabolite formation using LC-MS/MS.
-
Calculation: The remaining metabolic activity in the this compound-treated group can be attributed to CYP3A5 and other potential enzymes. By comparing this to the total metabolism in the vehicle control group, the contribution of CYP3A4 can be calculated.
Data Presentation
Table 1: Inhibitory Potency of this compound against CYP3A Isoforms
| CYP Isoform | IC50 (µM) | Source |
| CYP3A4 | 0.03 | [8] |
| CYP3A5 | 17 | [8] |
| CYP3A7 | 71 | [8] |
Table 2: Inactivation Kinetic Parameters of this compound
| System | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (mL·min⁻¹·µmol⁻¹) | Source |
| Human Liver Microsomes | 0.42 - 0.48 | 1.6 | 3300 - 3800 | [1] |
| Cryopreserved Hepatocytes | 0.266 | 0.266 | 1000 | [7] |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in results | Inconsistent cell seeding, cell health, or reagent preparation. | Ensure a homogenous cell suspension for seeding. Monitor cell viability before and after the experiment. Prepare fresh reagents for each experiment. |
| Incomplete CYP3A4 inactivation | Suboptimal this compound concentration or pre-incubation time. Insufficient NADPH. | Re-evaluate the optimal concentration and pre-incubation time as per Protocol 1. Ensure the NADPH regenerating system is active and at the correct concentration. |
| Observed cytotoxicity | This compound concentration is too high or incubation is too long. Solvent (e.g., DMSO) toxicity. | Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound and the solvent. Reduce the concentration and/or incubation time. |
| No significant difference between vehicle and this compound treated cells | The cell line has very low or no CYP3A4 activity. The test compound is not a CYP3A4 substrate. | Confirm CYP3A4 expression and activity in your cell line using a known CYP3A4 substrate. Consider using a cell line with higher CYP3A4 activity (e.g., HepaRG or transfected cells). Verify that your compound is metabolized by CYP3A4. |
Visualizations
Caption: Experimental workflow for assessing CYP3A4 activity using this compound.
Caption: Logic for differentiating CYP3A4 and CYP3A5 activity with this compound.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HepG2 cells as an in vitro model for evaluation of cytochrome P450 induction by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of HepG2-derived cells expressing cytochrome P450s for assessing metabolism-associated drug-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Hepatic HepaRG Cells Maintain an Organotypic Phenotype with High Intrinsic CYP450 Activity/Metabolism and Significantly Outperform Standard HepG2/C3A Cells for Pharmaceutical and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of CYP3A induction during pregnancy: studies in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veritastk.co.jp [veritastk.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: (R)-CYP3cide for Selective CYP3A4 Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-CYP3cide for the selective inhibition of Cytochrome P450 3A4 (CYP3A4).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, helping to ensure accurate and reliable results.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Why am I observing higher than expected residual CYP3A activity after incubation with this compound? | 1. Incomplete Inhibition: The concentration of this compound or the pre-incubation time may be insufficient for complete inactivation of CYP3A4.[1][2] 2. CYP3A5 Contribution: The residual activity may be due to metabolism by CYP3A5, which is not significantly inhibited by this compound.[1][3] 3. High Microsomal Protein Concentration: High protein concentrations can affect the apparent inhibitory potency of this compound.[2] 4. Incorrect Experimental Conditions: Suboptimal concentrations of NADPH or probe substrates can lead to inaccurate results. | 1. Optimize Conditions: Increase the pre-incubation time or the concentration of this compound. A 5-minute pre-incubation with 250 nM this compound has been shown to be effective.[2] 2. Use Genotyped Microsomes: Employ human liver microsomes (HLMs) genotyped for CYP3A5 (3/3) to minimize or eliminate the contribution of CYP3A5 activity.[1] Compare results with CYP3A51/1 donors to quantify the relative contribution of each enzyme.[2] 3. Adjust Protein Concentration: Test a range of microsomal protein concentrations (e.g., 0.1 to 2 mg/mL) to determine the optimal concentration for your assay.[2] 4. Verify Reagents and Protocol: Ensure the NADPH regeneration system is active and that probe substrate concentrations are appropriate for the assay. |
| How can I differentiate between CYP3A4 and CYP3A5 activity using this compound? | The primary challenge is the overlapping substrate specificity of CYP3A4 and CYP3A5.[2] this compound's selectivity for CYP3A4 is the key to distinguishing their activities. | Comparative Inhibition Study: 1. Use a pan-CYP3A inhibitor (e.g., ketoconazole) to determine total CYP3A activity. 2. Use this compound to selectively inhibit CYP3A4. 3. The remaining activity after this compound treatment can be attributed to CYP3A5.[3] This approach is most effective when using HLMs with known CYP3A5 genotypes.[1] |
| My results show inhibition of other CYP isoforms. Is this compound not selective? | While this compound is highly selective for CYP3A4, extremely high concentrations may lead to off-target effects.[3] | Confirm Selectivity: 1. Review the concentration of this compound used. Concentrations should be optimized to inhibit CYP3A4 without significantly affecting other isoforms. 2. Run control experiments with a panel of recombinant CYP isoforms to confirm the selectivity of your this compound batch under your experimental conditions. The IC50 for CYP3A4 is significantly lower than for other CYPs.[4] |
| What is the mechanism of this compound, and why is a pre-incubation step necessary? | This compound is a mechanism-based, time-dependent inactivator of CYP3A4.[1][3] This means it requires enzymatic conversion by CYP3A4 to a reactive metabolite that then irreversibly binds to and inactivates the enzyme.[5][6] | The pre-incubation step in the presence of NADPH allows for the metabolic activation of this compound and subsequent inactivation of the CYP3A4 enzyme before the addition of the probe substrate.[2] A pre-incubation of at least 5 minutes is generally recommended.[2] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, highlighting its potency and selectivity for CYP3A4.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| k_inact / K_I | 3300 - 3800 mL·min⁻¹·µmol⁻¹ | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [1][3] |
| k_inact | 1.6 min⁻¹ | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [1][3] |
| K_I (apparent) | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [1][3] |
| IC50 | ~0.3 µM | Recombinant CYP3A4 | Midazolam | |
| IC50 | ~17 µM | Recombinant CYP3A5 | Midazolam |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent, selective, and mechanism-based inactivator of human CYP3A4.[1] Its primary application is as an in vitro tool to delineate the relative metabolic contributions of CYP3A4 and CYP3A5 to the metabolism of a drug candidate.[1][3]
Q2: How does the selectivity of this compound for CYP3A4 compare to other inhibitors like ketoconazole?
A2: this compound is significantly more selective for CYP3A4 than pan-CYP3A inhibitors like ketoconazole.[3] While ketoconazole inhibits both CYP3A4 and CYP3A5, this compound's potency against CYP3A4 is much greater than against CYP3A5, allowing for their differentiation.[3]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO. Stock solutions can also be prepared in 50:50 acetonitrile/water.[2]
Q4: What are the optimal experimental conditions for using this compound?
A4: Optimal conditions can vary, but a common starting point is a 5-minute pre-incubation of this compound with human liver microsomes in the presence of an NADPH regeneration system before adding the CYP3A substrate.[2] The concentration of this compound should be sufficient to completely inhibit CYP3A4, with a concentration of 250 nM often being effective.[2]
Q5: Why is it important to consider the CYP3A5 genotype of human liver microsomes when using this compound?
A5: The CYP3A5 genotype determines the presence of functional CYP3A5 enzyme. Using microsomes from donors with a non-functional CYP3A5 genotype (CYP3A5 3/3) allows for the specific characterization of CYP3A4 activity and the inhibitory effects of this compound on it.[1] Comparing these results with microsomes from donors with a functional CYP3A5 (e.g., CYP3A5 1/1) enables the quantification of each enzyme's contribution to a drug's metabolism.[2]
Experimental Protocols
Protocol: Assessing CYP3A4 vs. CYP3A5 Contribution to Drug Metabolism
This protocol outlines the methodology to determine the relative roles of CYP3A4 and CYP3A5 in the metabolism of an investigational compound using this compound.
Materials:
-
Human liver microsomes (HLMs) from donors with CYP3A51/1 and CYP3A53/3 genotypes
-
This compound
-
Ketoconazole (pan-CYP3A inhibitor)
-
Investigational compound (substrate)
-
NADPH regeneration system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS for metabolite quantification
Procedure:
-
Prepare Reagents: Prepare stock solutions of the investigational compound, this compound, and ketoconazole in an appropriate solvent (e.g., DMSO or acetonitrile/water).
-
Set Up Incubations: For each HLM genotype, prepare three sets of incubation tubes:
-
Vehicle Control: To measure total CYP3A activity.
-
This compound: To measure CYP3A5 activity (by inhibiting CYP3A4).
-
Ketoconazole: To measure non-CYP3A metabolism (negative control).
-
-
Pre-incubation:
-
To each tube, add phosphate buffer, HLMs, and the NADPH regeneration system.
-
Add the vehicle, this compound (final concentration ~500 nM), or ketoconazole (final concentration ~1 µM) to the respective tubes.[2]
-
Pre-incubate the mixtures for 5-30 minutes at 37°C to allow for the time-dependent inactivation of CYP3A4 by this compound.[2]
-
-
Initiate Reaction: Add the investigational compound to each tube to start the metabolic reaction.
-
Incubation: Incubate for a predetermined time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the metabolite of the investigational compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolism in each condition.
-
% CYP3A4 contribution = [1 - (Rate with this compound / Rate with Vehicle)] x 100
-
% CYP3A5 contribution = [(Rate with this compound - Rate with Ketoconazole) / (Rate with Vehicle - Rate with Ketoconazole)] x 100
-
Visualizations
Caption: Experimental workflow for determining CYP3A4 vs. CYP3A5 contribution.
Caption: Troubleshooting logic for incomplete CYP3A4 inhibition.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing (R)-CYP3cide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (R)-CYP3cide, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as PF-4981517, is a potent, selective, and time-dependent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Its primary application in research is to distinguish the metabolic contributions of CYP3A4 from those of CYP3A5, another major CYP3A isoform, in the metabolism of drug candidates.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound solid should be stored at -20°C or -80°C. Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in various organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For in vivo studies, different formulations may be required, such as a mixture of DMSO and corn oil, or DMSO with PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q4: Is this compound selective for CYP3A4?
Yes, this compound is highly selective for CYP3A4 over other CYP isoforms, including CYP3A5 and CYP3A7.[1][2] This selectivity is crucial for its utility in delineating the specific contribution of CYP3A4 to drug metabolism.[2]
Troubleshooting Guides
Issue 1: Incomplete or Lower-than-Expected Inhibition of CYP3A4 Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage conditions have been maintained. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. |
| Insufficient Pre-incubation Time | This compound is a time-dependent inhibitor. Ensure a sufficient pre-incubation period (typically 5-30 minutes) with the enzyme and NADPH before adding the substrate to allow for inactivation of CYP3A4.[3][4] |
| Suboptimal this compound Concentration | Titrate the concentration of this compound to determine the optimal concentration for complete CYP3A4 inhibition in your specific experimental system. |
| High Microsomal Protein Concentration | High concentrations of microsomes can lead to non-specific binding of this compound, reducing its effective concentration. Consider optimizing the microsomal protein concentration in your assay.[3] |
| Inappropriate Probe Substrate | The choice of probe substrate can influence the apparent inhibition. Midazolam is a commonly used and specific substrate for CYP3A4 activity assays.[5] |
Issue 2: Suspected Off-Target Effects or Inhibition of Other CYP Isoforms
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | While highly selective, at very high concentrations, off-target inhibition may occur. Use the lowest effective concentration of this compound that achieves complete CYP3A4 inhibition. Refer to IC50 data for selectivity against other isoforms. |
| Contamination of Reagents | Ensure all buffers, solvents, and other reagents are of high purity and are not contaminated with other inhibitors. |
| Non-specific Binding | In complex biological matrices, non-specific binding can occur. Ensure appropriate controls are in place to account for this. |
Issue 3: Solubility Issues with this compound
| Possible Cause | Troubleshooting Step |
| Precipitation in Aqueous Buffers | This compound is a lipophilic compound.[2] Maintain a low final concentration of the organic solvent (e.g., DMSO < 0.5%) in the final incubation mixture to prevent precipitation.[6] |
| Incorrect Solvent for Stock Solution | Ensure the use of an appropriate organic solvent for the initial stock solution in which this compound is highly soluble, such as DMSO. |
| Low Temperature of Solutions | Ensure all solutions are at the appropriate temperature (e.g., 37°C for incubations) to maintain solubility. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Storage Duration | Recommendations |
| Solid | -20°C or -80°C | ≥ 4 years[7] | Store in a tightly sealed container in a dark and cool place.[5] |
| Stock Solution | -80°C | 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| In vivo Working Solution | Prepared Fresh | Use on the same day[3] | Prepare immediately before use. |
Table 2: Inhibitory Potency (IC50) of this compound against CYP3A Isoforms
| CYP Isoform | IC50 (µM) | Probe Substrate |
| CYP3A4 | 0.03[1] | Midazolam 1'-hydroxylase activity |
| CYP3A5 | 17[1] | Midazolam 1'-hydroxylase activity |
| CYP3A7 | 71[1] | Midazolam 1'-hydroxylase activity |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (HLM)
1. Preparation of Reagents:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare a stock solution of a CYP3A4 probe substrate (e.g., 10 mM Midazolam in methanol).
- Prepare an NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in buffer).
- Thaw pooled human liver microsomes (HLMs) on ice.
2. Pre-incubation (CYP3A4 Inactivation):
- In a microcentrifuge tube, combine the following:
- Phosphate buffer (100 mM, pH 7.4)
- Human Liver Microsomes (final concentration 0.1-1.0 mg/mL)
- This compound at various concentrations (e.g., 0-10 µM)
- NADPH regenerating system
- Pre-incubate for 30 minutes at 37°C. A no-NADPH control should be run in parallel.
3. Initiation of Metabolic Reaction:
- Add the CYP3A4 probe substrate (e.g., Midazolam, final concentration ~Km) to the pre-incubation mixture.
- Incubate for a specific time (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range.
4. Termination of Reaction:
- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge to pellet the protein.
5. Analysis:
- Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
6. Data Calculation:
- Calculate the percent inhibition of CYP3A4 activity at each this compound concentration compared to the vehicle control.
- Determine the IC50 value by fitting the data to an appropriate model.
Mandatory Visualization
Caption: A logical workflow for the proper handling and storage of this compound.
Caption: A typical experimental workflow for an in vitro CYP3A4 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. lnhlifesciences.org [lnhlifesciences.org]
Validation & Comparative
(R)-CYP3cide: A Potent and Selective Tool for Differentiating CYP3A4 from CYP3A5 Activity
For researchers, scientists, and drug development professionals, understanding the specific contribution of cytochrome P450 (CYP) isoforms to a drug candidate's metabolism is paramount. Distinguishing between the highly homologous CYP3A4 and CYP3A5 enzymes presents a significant challenge. This guide provides a comprehensive comparison of (R)-CYP3cide's selectivity for CYP3A4 over CYP3A5, supported by experimental data and detailed protocols, establishing it as a critical tool in drug metabolism studies.
This compound, also known as PF-4981517, is a potent and selective mechanism-based inhibitor of CYP3A4.[1][2][3] Its utility lies in its ability to selectively inactivate CYP3A4, thereby allowing for the isolation and characterization of CYP3A5-mediated metabolism.[1][4] This selective inhibition is crucial for accurately predicting drug-drug interactions and understanding interindividual variability in drug clearance, much of which is attributed to the genetic polymorphism of CYP3A5.[1][3]
Comparative Inhibitory Potency of this compound
The remarkable selectivity of this compound for CYP3A4 over CYP3A5 is demonstrated by the significant differences in their half-maximal inhibitory concentrations (IC50). Experimental data consistently show that this compound inhibits CYP3A4 at nanomolar concentrations, while its effect on CYP3A5 is several orders of magnitude weaker.
| Enzyme | Substrate | Inhibition Parameter | Value | Reference |
| CYP3A4 | Midazolam | IC50 | 0.03 µM | [5] |
| CYP3A5 | Midazolam | IC50 | 17 µM | [5] |
| CYP3A7 | Midazolam | IC50 | 71 µM | [5] |
| CYP3A4 | Dibenzylfluorescein | IC50 | 0.273 µM | [6] |
| CYP3A5 | Dibenzylfluorescein | IC50 | 27.0 µM | [6] |
| CYP3A7 | Dibenzylfluorescein | IC50 | 55.7 µM | [6] |
| CYP3A4 | Luciferin-PPXE | IC50 | 0.0960 µM | [6] |
| CYP3A5 | Luciferin-PPXE | IC50 | 4.52 µM | [6] |
| CYP3A7 | Luciferin-PPXE | IC50 | 30.4 µM | [6] |
This compound is a time-dependent inhibitor, meaning its inhibitory potency increases with pre-incubation time in the presence of NADPH.[7] This is characteristic of mechanism-based inhibitors that require metabolic activation by the target enzyme to exert their inhibitory effect.[7][8] The efficiency of this inactivation for CYP3A4 is exceptionally high, with a reported k_inact/K_I value of 3300 to 3800 mL/min/µmol.[1][5]
| Parameter | Value | Enzyme Source |
| k_inact | 1.6 min⁻¹ | Human Liver Microsomes (CYP3A5 3/3) |
| K_I | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) |
Experimental Protocols
Accurate determination of CYP3A4 and CYP3A5 inhibition requires robust experimental design. The following are summaries of key protocols used to validate the selectivity of this compound.
IC50 Determination with Time-Dependent Inhibition (IC50 Shift Assay)
This assay is designed to assess both direct and time-dependent inhibition.
-
Preparation: Human liver microsomes (HLM) or recombinant CYP enzymes are prepared in a phosphate buffer.
-
Pre-incubation: The enzyme preparation is divided into three groups:
-
Group 1 (0-minute pre-incubation): this compound and a probe substrate (e.g., midazolam) are added simultaneously with an NADPH regenerating system to initiate the reaction. This group assesses direct inhibition.
-
Group 2 (30-minute pre-incubation without NADPH): this compound is pre-incubated with the enzyme for 30 minutes at 37°C without an NADPH regenerating system. The reaction is then initiated by adding the probe substrate and NADPH.
-
Group 3 (30-minute pre-incubation with NADPH): this compound is pre-incubated with the enzyme for 30 minutes at 37°C with an NADPH regenerating system. The reaction is then initiated by adding the probe substrate.
-
-
Incubation: The reactions are incubated for a specified time, ensuring linear formation of the metabolite.
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite is quantified using LC-MS/MS.
-
Data Analysis: IC50 values are calculated for each condition. A significant decrease in the IC50 value in the 30-minute pre-incubation with NADPH compared to the other conditions indicates time-dependent inhibition.[9]
Determination of k_inact and K_I
These kinetic parameters provide a quantitative measure of the potency and efficiency of a mechanism-based inhibitor.
-
Enzyme and Inhibitor Preparation: Recombinant CYP3A4 or HLM from donors with a non-functional CYP3A5 genotype (CYP3A53/3) are used.[1] A range of this compound concentrations are prepared.
-
Pre-incubation: The enzyme is pre-incubated with each concentration of this compound in the presence of an NADPH regenerating system for various time points.
-
Measurement of Residual Activity: At each time point, an aliquot of the pre-incubation mixture is diluted into a secondary incubation containing a high concentration of a probe substrate (e.g., midazolam) and NADPH to measure the remaining enzyme activity.
-
Data Analysis: The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time for each inhibitor concentration. The negative slope of these lines represents the observed inactivation rate (k_obs).
-
Parameter Calculation: The k_obs values are then plotted against the inhibitor concentration. The maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I) are determined by fitting the data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the experimental logic and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow to delineate CYP3A4 and CYP3A5 contributions.
Caption: Selective mechanism-based inactivation of CYP3A4 by this compound.
Conclusion
The data overwhelmingly support the high selectivity of this compound for CYP3A4 over CYP3A5. Its characterization as a potent, time-dependent, mechanism-based inhibitor of CYP3A4 makes it an indispensable tool for in vitro reaction phenotyping studies. By effectively silencing CYP3A4 activity, researchers can unmask and quantify the metabolic contribution of CYP3A5, leading to a more precise understanding of a drug's metabolic profile and its potential for clinically relevant drug interactions. The use of this compound, in conjunction with genotyped human liver microsomes, provides a powerful strategy for personalized medicine and robust drug development.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What does it mean for a drug to be a mechanism-based inhibitor of cytochrome P-450 (CYP) 3A4? [ebmconsult.com]
- 9. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
A Head-to-Head Comparison of (R)-CYP3cide and Ketoconazole in CYP3A4 Inhibition for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuances of cytochrome P450 3A4 (CYP3A4) inhibition is critical for accurately predicting drug-drug interactions and ensuring the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of two widely used CYP3A4 inhibitors, (R)-CYP3cide and ketoconazole, supported by experimental data and detailed methodologies.
This compound has emerged as a highly selective and potent tool for in vitro studies, offering distinct advantages over the broader-spectrum inhibitor ketoconazole. While ketoconazole is a well-established, potent reversible inhibitor of CYP3A4, this compound acts as a mechanism-based inactivator, providing a more definitive and lasting inhibition of the enzyme in experimental settings. This distinction is crucial for delineating the specific contribution of CYP3A4 versus other CYP isoforms, such as CYP3A5, in the metabolism of a drug candidate.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the key quantitative parameters for this compound and ketoconazole, highlighting their distinct mechanisms and potencies.
Table 1: Inhibitory Parameters for this compound against CYP3A4
| Parameter | Value | Substrate | Enzyme Source |
| kinact | 1.6 min-1 | Midazolam | Human Liver Microsomes (CYP3A53/3) |
| KI | 420 - 480 nM | Midazolam | Human Liver Microsomes (CYP3A53/3) |
| kinact/KI | 3300 - 3800 mL/min/µmol | Midazolam | Human Liver Microsomes (CYP3A53/3) |
| Partition Ratio | ~1 | Recombinant CYP3A4 | - |
Data sourced from studies characterizing this compound as a selective CYP3A4 inactivator.[1][2]
Table 2: Inhibitory Parameters for Ketoconazole against CYP3A4
| Parameter | Value (µM) | Substrate | Enzyme Source |
| IC50 | 0.04 | Testosterone | Human Liver Microsomes |
| IC50 | 0.90 | Testosterone | Human Liver Microsomes |
| IC50 | 1.04 | Midazolam | Human Liver Microsomes |
| IC50 | 1.46 | Midazolam | Human Liver Microsomes |
| IC50 | 1.69 | Testosterone | Human Liver Microsomes |
| Ki | 0.17 | Testosterone | Human Liver Microsomes |
| Ki | 0.92 | Testosterone | Human Liver Microsomes |
| Ki | 1.51 | Midazolam | Human Liver Microsomes |
| Ki | 2.52 | Midazolam | Human Liver Microsomes |
Note: The variability in ketoconazole's IC50 and Ki values can be attributed to differences in experimental conditions and the specific enantiomer used.[3][4]
Mechanisms of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and ketoconazole lies in their mechanism of inhibition.
Ketoconazole acts as a reversible inhibitor . It binds to the active site of the CYP3A4 enzyme through non-covalent interactions. This binding can be either competitive, non-competitive, or a mix of both, depending on the substrate being used.[5][6] Because the binding is reversible, the inhibitory effect can be overcome by increasing the substrate concentration or through dissociation of the inhibitor over time.
In contrast, This compound is a mechanism-based inactivator , also known as a suicide inhibitor.[1][2] It is itself a substrate for CYP3A4. The enzyme metabolizes this compound, leading to the formation of a reactive metabolite that covalently binds to the enzyme, causing its irreversible inactivation.[7][8][9] This time-dependent inactivation is a key feature that distinguishes it from reversible inhibitors.
Figure 1. Mechanisms of CYP3A4 inhibition by ketoconazole and this compound.
Experimental Protocols
Accurate and reproducible data are paramount in drug metabolism studies. Below are detailed protocols for key experiments used to characterize CYP3A4 inhibitors.
Protocol 1: Determination of IC50 for a Reversible Inhibitor (e.g., Ketoconazole)
This protocol is designed to determine the concentration of a reversible inhibitor required to reduce the activity of CYP3A4 by 50%.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Ketoconazole (or other test inhibitor)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a series of dilutions of the inhibitor (ketoconazole) in the appropriate solvent.
-
In a microtiter plate, add HLM, phosphate buffer, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pregnane X receptor- and CYP3A4-humanized mouse models and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A4 - Wikipedia [en.wikipedia.org]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 5. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of CYP3A4 by pregnane X receptor: The role of nuclear receptors competing for response element binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. courses.washington.edu [courses.washington.edu]
A definitive guide for researchers and drug development professionals on the mechanistic and quantitative differences between two key CYP3A4 inhibitors.
In the landscape of drug metabolism and pharmacokinetics, the inhibition of Cytochrome P450 3A4 (CYP3A4) is a critical consideration due to the enzyme's central role in the clearance of a vast array of therapeutic agents. Understanding the nuances of CYP3A4 inhibitors is paramount for predicting and managing drug-drug interactions. This guide provides a comprehensive comparison of two prominent CYP3A4 inhibitors: (R)-CYP3cide, a selective and potent research tool, and ritonavir, a widely used clinical pharmacokinetic enhancer.
Executive Summary
This compound distinguishes itself as a highly selective and efficient time-dependent inactivator of CYP3A4, making it an invaluable tool for in vitro studies aimed at delineating the specific contribution of CYP3A4 versus CYP3A5 in drug metabolism. Ritonavir, on the other hand, is a potent, clinically utilized mechanism-based inhibitor of CYP3A4. Its complex inhibitory profile, which involves multiple mechanisms, has established it as a go-to pharmacokinetic booster in various therapeutic regimens. This guide will delve into their mechanisms of action, present a quantitative comparison of their inhibitory potencies, and provide detailed experimental protocols for their evaluation.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters that define the inhibitory performance of this compound and ritonavir against CYP3A4.
| Parameter | This compound | Ritonavir | Reference |
| Mechanism of Inhibition | Time-dependent, selective inactivator of CYP3A4 | Mechanism-based, irreversible inactivator of CYP3A4 | [1][2] |
| IC50 (CYP3A4) | 0.03 µM (with midazolam as substrate) | 0.01–0.04 µM (range) | [2][3] |
| IC50 (CYP3A5) | 17 µM | Similar potency to CYP3A4 | [2][2] |
| IC50 (CYP3A7) | 71 µM | - | [2] |
| KI | 420 - 480 nM | 0.019 µM - 0.59 µM (range) | [1][4][5] |
| kinact | 1.6 min⁻¹ | ~0.135 min⁻¹ (with expressed CYP3A4) | [1][6] |
| kinact/KI | 3300 - 3800 mL·min⁻¹·µmol⁻¹ | - | [1] |
Mechanisms of CYP3A4 Inhibition
The inhibitory actions of this compound and ritonavir on CYP3A4 are distinct, a crucial factor for their respective applications.
This compound: This compound acts as a specific and efficient time-dependent inactivator of CYP3A4.[1] Its high selectivity allows researchers to effectively silence CYP3A4 activity in vitro, thereby isolating and quantifying the metabolic contribution of other enzymes, most notably the polymorphic CYP3A5.
Ritonavir: The mechanism of CYP3A4 inhibition by ritonavir is more complex and multifaceted. It is a potent mechanism-based inactivator, meaning it is metabolically activated by CYP3A4 to a reactive species that then irreversibly inhibits the enzyme.[2] Several mechanisms for this inactivation have been proposed, including:
-
Formation of a metabolic-intermediate complex (MIC) that tightly binds to the heme iron of the enzyme.[2]
-
Strong, direct ligation of the unmodified ritonavir molecule to the heme iron.[2]
-
Destruction of the heme prosthetic group.
-
Covalent attachment of a reactive ritonavir metabolite to the CYP3A4 apoprotein.
This multi-pronged inhibitory action contributes to its profound and sustained boosting effect on the plasma concentrations of co-administered drugs that are CYP3A4 substrates.[3]
Experimental Protocols
Accurate and reproducible assessment of CYP3A4 inhibition is fundamental. Below are detailed methodologies for key in vitro experiments.
Determination of IC50 (Half-Maximal Inhibitory Concentration)
This protocol outlines the general procedure for determining the IC50 value of a test compound against CYP3A4 in human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
Test inhibitor (this compound or ritonavir)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a microcentrifuge tube or 96-well plate, pre-incubate the HLMs with the potassium phosphate buffer and the various concentrations of the test inhibitor at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 substrate.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the microsomal protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Plot the percentage of inhibition of metabolite formation against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, using non-linear regression analysis.
Determination of kinact and KI (Mechanism-Based Inhibition)
This protocol is designed to characterize time-dependent inhibitors and determine their maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Pre-incubation: Prepare a primary incubation mixture containing HLMs, potassium phosphate buffer, and a range of concentrations of the test inhibitor. Initiate the pre-incubation by adding the NADPH regenerating system. Incubate at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes). A control incubation without the inhibitor is also included.
-
Dilution and Secondary Incubation: Following each pre-incubation time point, dilute an aliquot of the primary incubation mixture into a secondary incubation mixture containing a saturating concentration of the CYP3A4 substrate and the NADPH regenerating system. This dilution step minimizes further inhibition by the test compound during the measurement of remaining enzyme activity.
-
Metabolite Quantification: Incubate the secondary reaction mixture for a short, fixed period. Terminate the reaction and quantify the metabolite formation as described in the IC50 protocol.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The negative slope of this line represents the observed inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.
-
The values for kinact (the maximum inactivation rate at saturating inhibitor concentration) and KI (the inhibitor concentration at half of kinact) are determined from this plot.
-
Visualizing the Inhibitory Pathways
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of CYP3A4 inhibition by this compound and the multifaceted inhibition by ritonavir.
Caption: this compound pathway: Time-dependent inactivation of CYP3A4.
Caption: Ritonavir pathway: Multi-faceted irreversible inhibition of CYP3A4.
Conclusion
Both this compound and ritonavir are potent inhibitors of CYP3A4, yet their distinct properties dictate their primary applications. This compound's high selectivity makes it an indispensable research tool for dissecting the roles of CYP3A4 and CYP3A5 in drug metabolism. In contrast, ritonavir's robust and complex mechanism of irreversible inhibition has solidified its role as a cornerstone pharmacokinetic enhancer in clinical practice. A thorough understanding of their respective inhibitory profiles, supported by rigorous in vitro characterization, is essential for both preclinical drug development and the safe and effective use of medicines.
References
- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]
- 3. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Comparative Analysis of (R)-CYP3cide and Other CYP3A Inhibitors: A Guide for Researchers
The cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4 and CYP3A5, is responsible for the metabolism of over half of all prescribed medications.[1][2] Consequently, the inhibition of these enzymes is a critical area of study in drug development to predict and mitigate potential drug-drug interactions (DDIs).[3][4][5] (R)-CYP3cide (also known as PF-04981517) has emerged as a valuable research tool due to its high selectivity for CYP3A4. This guide provides a comparative analysis of this compound against other common CYP3A inhibitors, supported by experimental data and protocols.
Mechanism of Action: A Key Differentiator
CYP3A inhibitors can be broadly classified by their mechanism of action, which dictates their application in experimental settings.
-
This compound : This compound is a potent and specific mechanism-based, or time-dependent, inactivator of human CYP3A4.[6][7] This means that CYP3A4 metabolizes this compound into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This time-dependent nature requires a pre-incubation step in in vitro assays to observe the full inhibitory effect.[8]
-
Ketoconazole : A prototypical CYP3A inhibitor, ketoconazole acts as a potent reversible inhibitor.[1][9] It directly competes with substrates for binding to the enzyme's active site. While potent, it is considered a pan-CYP3A inhibitor, meaning it does not effectively distinguish between CYP3A4 and CYP3A5.[6]
-
Azamulin : Similar to this compound, azamulin has been identified as a mechanism-dependent inhibitor that is highly specific for CYP3A4.[10][11]
-
Clobetasol Propionate : In contrast to the others, clobetasol propionate is a reversible inhibitor that has been shown to be more selective for CYP3A5 over CYP3A4 and CYP3A7, making it a useful tool for studying CYP3A5-specific metabolism.[10][12]
Data Presentation: Potency and Selectivity at a Glance
The utility of a chemical inhibitor is defined by its potency (IC50) and its selectivity for the target enzyme over other isoforms. This compound demonstrates remarkable selectivity for CYP3A4.
Table 1: Comparative IC50 Values of CYP3A Inhibitors Against CYP3A Isoforms
| Inhibitor | Target Enzyme | Substrate Probe | IC50 (µM) | Key Characteristic |
| This compound | CYP3A4 | Midazolam | 0.004 | Highly Selective CYP3A4 Inactivator[10] |
| CYP3A5 | Midazolam | 17 | >4000-fold selective for CYP3A4 | |
| CYP3A7 | Midazolam | >25 | Highly Selective against CYP3A7[10] | |
| Ketoconazole | CYP3A4 | Midazolam | 0.04 | Potent, Non-selective CYP3A Inhibitor[13] |
| Azamulin | CYP3A4 | Midazolam | 0.057 | Selective CYP3A4 Inactivator[10] |
| CYP3A5 | Midazolam | 1.83 | ~32-fold selective for CYP3A4[10] | |
| Clobetasol Propionate | CYP3A4 | Midazolam | 3.16 | Selective CYP3A5 Inhibitor[10] |
| CYP3A5 | Midazolam | 0.128 | ~25-fold selective for CYP3A5[10][12] |
Note: IC50 values can vary based on experimental conditions such as protein concentration and substrate choice. The data presented are for comparative purposes.
Table 2: Selectivity of this compound Across Major CYP Isoforms
| CYP Isoform | Activity Measured | IC50 (µM) |
| CYP3A4 | Midazolam 1'-hydroxylase | 0.3 |
| CYP3A5 | Midazolam 1'-hydroxylase | 17 |
| CYP1A2 | Phenacetin O-deethylase | > 100 |
| CYP2C9 | Diclofenac 4'-hydroxylase | > 100 |
| CYP2D6 | Dextromethorphan O-demethylase | > 100 |
Source: Adapted from data on CYP3cide's selectivity, demonstrating minimal inhibition of other major P450 enzymes.
Experimental Protocols
Accurate determination of inhibitory potential requires robust experimental design. The following is a generalized protocol for determining IC50 values for direct and time-dependent inhibitors using human liver microsomes (HLMs).
Protocol: In Vitro CYP Inhibition IC50 Determination
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
CYP isoform-specific substrate (e.g., Midazolam for CYP3A4/5)
-
Test inhibitor (this compound, Ketoconazole, etc.) dissolved in an appropriate solvent (e.g., DMSO, not to exceed 0.5% final concentration)[3]
-
Positive control inhibitor (e.g., Ketoconazole for CYP3A4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
2. Experimental Procedure:
-
Step 1: Prepare Solutions
-
Prepare serial dilutions of the test inhibitor and positive control.
-
Prepare working solutions of HLM, NADPH regenerating system, and substrate in phosphate buffer.
-
-
Step 2: Pre-incubation (Crucial for Time-Dependent Inhibitors)
-
For this compound (Time-Dependent): Add HLM, buffer, and the test inhibitor to a 96-well plate. Initiate the time-dependent inactivation by adding the NADPH regenerating system. Pre-incubate for 30 minutes at 37°C.[8]
-
For Ketoconazole (Direct): A parallel plate is prepared. Add HLM, buffer, and test inhibitor. Add the NADPH regenerating system immediately before the substrate in the next step (i.e., zero-minute pre-incubation).[3]
-
-
Step 3: Initiate Metabolic Reaction
-
Following the pre-incubation period, add the CYP-specific substrate (e.g., Midazolam at a concentration near its Km value) to all wells to start the reaction.[8]
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Step 4: Terminate Reaction
-
Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
-
Step 5: Sample Processing and Analysis
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Step 6: Data Analysis
-
Calculate the percent inhibition of enzyme activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[14] A significant decrease in the IC50 value after pre-incubation (an "IC50 shift") confirms time-dependent inhibition.[4]
-
Mandatory Visualizations
Diagrams are provided to clarify complex workflows and interactions.
References
- 1. Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are some common medications classified as weak, moderate and strong inhibitors of CYP3A4? [ebmconsult.com]
- 3. bioivt.com [bioivt.com]
- 4. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. nuvisan.com [nuvisan.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jedlampelab.org [jedlampelab.org]
- 12. Characterization of CYP3A5 Selective Inhibitors for Reaction Phenotyping of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CYP3cide: A Comprehensive Guide to its Efficacy and Selectivity Across Cytochrome P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
(R)-CYP3cide has emerged as a potent and selective tool for investigating the role of Cytochrome P450 3A4 (CYP3A4) in drug metabolism. Its utility as a mechanism-based inhibitor allows for the precise delineation of CYP3A4's contribution versus other CYP isoforms, particularly the closely related CYP3A5. This guide provides a comparative analysis of this compound's efficacy across various CYP enzymes using different probe substrates, supported by experimental data and detailed protocols.
Unveiling the Potency and Selectivity of this compound
This compound, also known as PF-04981517, is a time-dependent inactivator of human CYP3A4.[1] Its mechanism of action involves metabolic activation by the enzyme, leading to the formation of a reactive intermediate that irreversibly binds to the protein, thereby inactivating it.[2] This mechanism-based inhibition is crucial for its high selectivity and potency against CYP3A4.
Comparative Efficacy Across Major CYP Isoforms
The inhibitory effect of this compound is most pronounced for CYP3A4, with significantly lower activity against other major CYP isoforms. The following table summarizes the inhibitory potency (IC50 values) of this compound against various human CYP enzymes with their respective probe substrates.
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Alternative Inhibitor | Alternative Inhibitor IC50/Ki (µM) |
| CYP3A4 | Midazolam 1'-hydroxylation | 0.03[3] | Ketoconazole | 0.015 - 0.027 (Ki)[4] |
| Testosterone 6β-hydroxylation | Similar to Midazolam[1] | Ritonavir | N/A (Strong in vivo inhibitor)[5][6] | |
| Dibenzylfluorescein (DBF) | 0.273 | Azamulin | N/A | |
| Luciferin-PPXE | 0.096 | Clobetasol Propionate | 15.6 | |
| CYP3A5 | Midazolam 1'-hydroxylation | 17[3] | Clobetasol Propionate | 0.206 |
| Dibenzylfluorescein (DBF) | 27.0 | Ketoconazole | 0.109 (Ki)[4] | |
| Luciferin-PPXE | 4.52 | |||
| CYP3A7 | Midazolam 1'-hydroxylation | 71[3] | ||
| Dibenzylfluorescein (DBF) | 55.7 | |||
| Luciferin-PPXE | 30.4 | |||
| CYP1A2 | Phenacetin O-deethylation | >100 (No significant inhibition observed in IC25-shift assay) | Fluvoxamine | N/A (Strong clinical inhibitor) |
| CYP2B6 | Bupropion hydroxylation | >100 (No significant inhibition observed in IC25-shift assay)[7] | Ticlopidine | N/A (Selective in vivo probe) |
| CYP2C8 | Amodiaquine N-de-ethylation | >100 (No significant inhibition observed in IC25-shift assay) | Gemfibrozil | N/A (Strong clinical inhibitor) |
| CYP2C9 | Diclofenac 4'-hydroxylation | >100 (No significant inhibition observed in IC25-shift assay) | Sulfaphenazole | N/A (Selective inhibitor) |
| CYP2C19 | S-Mephenytoin 4'-hydroxylation | >100 (No significant inhibition observed in IC25-shift assay) | Omeprazole | N/A (Strong clinical inhibitor) |
| CYP2D6 | Dextromethorphan O-demethylation | >100 (No significant inhibition observed in IC25-shift assay) | Quinidine | N/A (Potent inhibitor) |
Note: IC50 values can be influenced by the specific experimental conditions, including the probe substrate used.[8] The data presented for CYP1A2, 2B6, 2C8, 2C9, 2C19, and 2D6 are based on IC25-shift assays, which are designed to detect time-dependent inhibition. The lack of a significant shift indicates minimal to no time-dependent inhibitory effect at the tested concentrations.
Experimental Protocols
Accurate assessment of CYP inhibition requires robust and well-defined experimental protocols. The following methodologies are based on established practices for in vitro CYP inhibition assays using human liver microsomes (HLMs).
General Protocol for IC50 Determination of this compound
This protocol is designed to determine the concentration of this compound that causes 50% inhibition of a specific CYP isoform's activity.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific probe substrate for the CYP isoform of interest (see table above)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent containing an internal standard for LC-MS/MS analysis.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
For time-dependent inhibition (TDI) assessment (IC50 shift assay):
-
Pre-incubate HLMs with the different concentrations of this compound and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C. A parallel incubation without the NADPH regenerating system serves as a control for direct inhibition.
-
-
For direct inhibition assessment:
-
Pre-incubate HLMs with the different concentrations of this compound without the NADPH regenerating system.
-
-
Initiate the metabolic reaction by adding the specific probe substrate at a concentration close to its Km value.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solvent.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Specific Incubation Conditions for Different CYP Isoforms
| CYP Isoform | Probe Substrate | Substrate Concentration | HLM Protein Concentration | Incubation Time |
| CYP3A4/5 | Midazolam | 1-5 µM | 0.1-0.2 mg/mL | 5-10 min |
| CYP1A2 | Phenacetin | 10-50 µM | 0.2-0.5 mg/mL | 10-20 min |
| CYP2B6 | Bupropion | 50-100 µM | 0.5-1.0 mg/mL | 15-30 min |
| CYP2C8 | Amodiaquine | 1-5 µM | 0.1-0.2 mg/mL | 10-15 min |
| CYP2C9 | Diclofenac | 1-10 µM | 0.2-0.5 mg/mL | 10-20 min |
| CYP2C19 | S-Mephenytoin | 20-50 µM | 0.2-0.5 mg/mL | 20-40 min |
| CYP2D6 | Dextromethorphan | 2-10 µM | 0.5-1.0 mg/mL | 10-20 min |
Visualizing the Experimental Workflow and Key Relationships
The following diagrams illustrate the experimental workflow for assessing CYP inhibition and the selective nature of this compound.
Caption: Workflow for determining time-dependent CYP inhibition.
Caption: Selective inhibition profile of this compound.
Conclusion
This compound stands out as a highly selective and potent mechanism-based inhibitor of CYP3A4. The extensive data confirms its minimal inhibitory activity against other major CYP isoforms, making it an invaluable tool for reaction phenotyping studies in drug discovery and development. By employing the detailed experimental protocols outlined in this guide, researchers can confidently and accurately delineate the contribution of CYP3A4 to the metabolism of new chemical entities, leading to a better understanding of potential drug-drug interactions.
References
- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. CYP2D6-CYP2C9 Protein-Protein Interactions and Isoform-Selective Effects on Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Ritonavir is the best alternative to ketoconazole as an index inhibitor of cytochrome P450-3A in drug–drug interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (R)-CYP3cide Results with Genetic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-CYP3cide, a selective CYP3A4 inhibitor, with genetic methods for delineating the roles of CYP3A4 and CYP3A5 in drug metabolism. The data presented herein is compiled from peer-reviewed studies to ensure objectivity and support informed decision-making in experimental design.
Introduction
Cytochrome P450 3A4 (CYP3A4) and CYP3A5 are two major enzymes responsible for the metabolism of a vast number of therapeutic drugs. Due to their significant amino acid sequence similarity and overlapping substrate specificity, distinguishing their individual contributions to a drug's metabolism is a significant challenge in drug development.[1] Genetic polymorphisms, particularly in CYP3A5, lead to large interindividual differences in drug clearance and response. This compound has emerged as a valuable in vitro tool for isolating CYP3A4 activity, allowing for a more precise understanding of CYP3A5's role, which can be cross-validated with genetic data.
This compound, also known as PF-04981517, is a potent and specific time-dependent inactivator of human CYP3A4.[2][3] Its mechanism-based inhibition allows for the effective removal of CYP3A4 activity from metabolic assays, thereby isolating the contribution of other enzymes, primarily CYP3A5. This chemical knockout approach provides a powerful complement to studies utilizing human liver microsomes (HLMs) from donors with specific CYP3A5 genotypes.
Comparative Data: this compound vs. Alternatives
The following tables summarize the quantitative data for this compound and other commonly used CYP3A inhibitors. This allows for a direct comparison of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) of CYP3A Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Substrate Probe | Source |
| This compound | CYP3A4 | 0.03 | Midazolam | [4] |
| CYP3A5 | 17 | Midazolam | [4][5] | |
| CYP3A7 | 71 | Midazolam | [4] | |
| Ketoconazole | CYP3A4 | Varies (Potent pan-inhibitor) | - | [6] |
| Azamulin | CYP3A4 | More specific for CYP3A4 | - | [7][8] |
| Clobetasol Propionate | CYP3A5 | More selective for CYP3A5 | Luciferin-IPA | [7][8] |
Table 2: Mechanism-Based Inactivation Parameters for this compound against CYP3A4
| Parameter | Value | System | Source |
| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A53/3) | [2][3] |
| KI | 420 - 480 nM | Human Liver Microsomes (CYP3A53/3) | [2][3] |
| kinact/KI (Efficiency) | 3300 - 3800 mL·min−1·µmol−1 | Human Liver Microsomes (CYP3A53/3) | [2][3][4] |
| Partition Ratio | Approaching 1 | Recombinant CYP3A4 | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments involving this compound and genetic validation.
1. Protocol for Determining CYP3A4 Contribution using this compound
This protocol is adapted from Walsky et al., 2012.[1][2]
-
Objective: To quantitatively determine the fraction of a compound's metabolism attributable to CYP3A4 in human liver microsomes (HLMs).
-
Materials:
-
Pooled or single-donor HLMs
-
This compound solution
-
Test compound (CYP3A substrate)
-
NADPH regenerating system
-
Control inhibitor (e.g., Ketoconazole for pan-CYP3A inhibition)
-
LC-MS/MS for metabolite quantification
-
-
Procedure:
-
Pre-incubation: Incubate HLMs with this compound (e.g., 1 µM for 30 minutes at 37°C) in the presence of an NADPH regenerating system to ensure complete inactivation of CYP3A4. A parallel incubation without this compound serves as the control.
-
Metabolic Reaction: Initiate the metabolic reaction by adding the test compound to both the this compound-treated and control incubations.
-
Quenching: After a specified time, stop the reaction by adding a suitable solvent (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for metabolite formation using LC-MS/MS.
-
Calculation: The remaining metabolic activity in the this compound-treated sample is attributed to non-CYP3A4 enzymes (primarily CYP3A5 if the compound is a specific CYP3A substrate). The difference in activity between the control and the treated sample represents the CYP3A4 contribution.
-
2. Protocol for Cross-Validation with Genotyped HLMs
-
Objective: To correlate the results from chemical inhibition with this compound to the known genetic status of CYP3A5 in donor HLMs.
-
Materials:
-
A panel of HLMs from individual donors genotyped for CYP3A5 (e.g., CYP3A51/1, CYP3A51/3, CYP3A53/3).
-
This compound.
-
A probe substrate for CYP3A (e.g., midazolam).
-
NADPH regenerating system.
-
-
Procedure:
-
Experiment 1 (No Inhibitor): Determine the baseline metabolic activity of the probe substrate in each of the genotyped HLM samples.
-
Experiment 2 (With this compound): Pre-incubate each HLM sample with this compound to inactivate CYP3A4, then measure the remaining metabolic activity of the probe substrate.
-
Data Analysis:
-
In CYP3A53/3 donors (no functional CYP3A5), the activity after this compound treatment should be negligible.
-
In CYP3A5*1 carriers (functional CYP3A5), the remaining activity after CYP3A4 inactivation by this compound directly reflects the CYP3A5 contribution.
-
Correlate the remaining midazolam 1'-hydroxylase activity with CYP3A5 abundance. A significant correlation (e.g., R² value of 0.51) validates that the remaining activity is indeed due to CYP3A5.[2][3]
-
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and underlying biological pathways.
Caption: Workflow for assessing CYP3A4 contribution using this compound.
Caption: Cross-validation of chemical inhibition with genetic data.
Caption: Inhibition of CYP3A4/5 by chemical and genetic means.
Conclusion
The use of this compound as a selective CYP3A4 inactivator provides a robust and reliable method for delineating the metabolic contributions of CYP3A4 and CYP3A5 in vitro. The experimental data strongly supports its utility, particularly when cross-validated with results from genotyped human liver microsomes. This dual approach, combining a specific chemical inhibitor with genetic information, allows researchers to gain a high-confidence understanding of the roles these critical enzymes play in drug metabolism, ultimately aiding in the prediction of pharmacokinetic variability and the potential for drug-drug interactions.
References
- 1. courses.washington.edu [courses.washington.edu]
- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ≥98% (HPLC), cytochrome P4503A4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 [pubmed.ncbi.nlm.nih.gov]
(R)-CYP3cide: A Potent and Selective Tool for Investigating CYP3A4-Mediated Metabolism
For researchers, scientists, and drug development professionals seeking a highly selective inhibitor to delineate the role of Cytochrome P450 3A4 (CYP3A4) in drug metabolism, (R)-CYP3cide emerges as a superior tool. This guide provides a comprehensive comparison of this compound's specificity against other major CYP isoforms, supported by experimental data and detailed protocols.
This compound is a potent, time-dependent, and mechanism-based inactivator of human CYP3A4. Its remarkable selectivity for CYP3A4 over other CYPs, including the closely related CYP3A5, makes it an invaluable reagent for in vitro reaction phenotyping studies. Understanding the specific contribution of CYP3A4 to a compound's metabolism is crucial for predicting drug-drug interactions and understanding interindividual variability in drug clearance.
Comparative Inhibitory Potency of this compound
The inhibitory effect of a compound on a specific CYP isoform is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Experimental data robustly demonstrates the high potency and selectivity of this compound for CYP3A4.
| Inhibitor | CYP Isoform | IC50 (µM) | Reference |
| This compound | CYP3A4 | 0.03 - 0.273 | |
| CYP3A5 | 4.52 - 27.0 | ||
| CYP3A7 | 30.4 - 55.7 | ||
| Other CYPs (1A2, 2B6, 2C8, 2C9, 2C19, 2D6) | >15 (estimated) | ||
| Ketoconazole | CYP3A4 | ~0.02 | |
| α-Naphthoflavone | CYP1A2 | Potent inhibitor | |
| Sertraline | CYP2B6 | Potent inhibitor | |
| Montelukast | CYP2C8 | Potent inhibitor | |
| Sulfaphenazole | CYP2C9 | ~0.150 | |
| Ticlopidine | CYP2C19 | Potent inhibitor | |
| Quinidine | CYP2D6 | Potent inhibitor |
Table 1: Comparison of the inhibitory potency (IC50) of this compound and other selective CYP inhibitors against various CYP isoforms. The IC50 values for this compound highlight its profound selectivity for CYP3A4.
As shown in Table 1, this compound exhibits IC50 values for CYP3A4 in the nanomolar to low micromolar range, while its inhibitory potency against CYP3A5 and CYP3A7 is significantly lower, with IC50 values that are orders of magnitude higher. For other major CYP isoforms, while specific IC50 values are not always published, it is reported that a concentration of 1.5 µM this compound, which is approximately five times the IC50 for recombinant CYP3A4, is at least 10-fold lower than the IC50 value for any other CYP isoform, suggesting these values are ≥15 µM. This high degree of selectivity distinguishes this compound from broader spectrum inhibitors like ketoconazole, which also potently inhibits other CYPs.
Experimental Protocol: Assessing CYP Inhibition with this compound
A standard and robust method for determining the IC50 of an inhibitor for a specific CYP isoform involves in vitro incubation with human liver microsomes (HLMs) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Methodological Steps:
-
Preparation of Reagents:
-
Pooled human liver microsomes are used as the source of CYP enzymes.
-
A specific probe substrate for the CYP isoform of interest is selected (e.g., midazolam for CYP3A4).
-
This compound and other test inhibitors are prepared in a suitable solvent, typically DMSO.
-
An NADPH-regenerating system is required to support CYP enzymatic activity.
-
A quenching solution (e.g., acetonitrile) containing an internal standard is used to stop the reaction.
-
-
Incubation Procedure:
-
Human liver microsomes are pre-incubated with a range of concentrations of this compound (or the test inhibitor) in a buffer solution at 37°C.
-
To assess time-dependent inhibition, a pre-incubation step with the NADPH-regenerating system is included. For direct inhibition, NADPH is added after the initial pre-incubation.
-
The enzymatic reaction is initiated by the addition of the specific probe substrate.
-
The incubation is carried out for a defined period under linear conditions.
-
-
Sample Analysis:
-
The reaction is terminated by adding the quenching solution.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the substrate-specific metabolite.
-
-
Data Analysis:
-
The rate of metabolite formation is calculated for each inhibitor concentration.
-
The percentage of inhibition relative to a vehicle control (no inhibitor) is determined.
-
The IC50 value is calculated by fitting the concentration-response data to a suitable nonlinear regression model.
-
Visualizing the Specificity of this compound
The high selectivity of this compound for CYP3A4 can be effectively visualized. The following diagram illustrates the potent inhibition of CYP3A4, with significantly weaker or negligible effects on other major CYP isoforms.
Conclusion
The experimental evidence strongly supports the use of this compound as a highly specific in vitro tool for the selective inhibition of CYP3A4. Its potent and mechanism-based inactivation of CYP3A4, coupled with its significantly weaker activity against other CYP isoforms, allows for the precise determination of CYP3A4's contribution to the metabolism of investigational compounds. For researchers in drug discovery and development, the use of this compound can lead to a more accurate assessment of metabolic pathways and a better prediction of potential drug-drug interactions, ultimately contributing to the development of safer and more effective medicines.
A Head-to-Head Comparison of (R)-CYP3cide and Clobetasol Propionate: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of (R)-CYP3cide and clobetasol propionate for researchers, scientists, and drug development professionals. While both are small molecules of interest in pharmacology, their applications diverge significantly. This compound is a powerful research tool for delineating drug metabolism pathways, whereas clobetasol propionate is a potent synthetic corticosteroid for treating inflammatory skin conditions. This comparison will objectively present their performance based on available experimental data.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of this compound and clobetasol propionate.
| Property | This compound | Clobetasol Propionate |
| IUPAC Name | 1-methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate[1] |
| Molecular Formula | C₂₆H₃₂N₈[2] | C₂₅H₃₂ClFO₅[3][4][5] |
| Molecular Weight | 456.59 g/mol [2] | 466.97 g/mol [5] |
| Primary Function | Selective CYP3A4 Inactivator (In Vitro Research Tool)[6][7] | Anti-inflammatory, Antipruritic, Vasoconstrictive Agent (Topical Corticosteroid)[5][8] |
| Appearance | White to beige powder[2] | White to cream-colored crystalline powder[8] |
| Solubility | Soluble in DMSO[2] | Insoluble in water[8] |
Mechanism of Action
The mechanisms of action for this compound and clobetasol propionate are fundamentally different, reflecting their distinct applications.
This compound is a potent and specific time-dependent inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme.[6][7] It acts as a mechanism-based inhibitor, meaning it is metabolically activated by CYP3A4 to a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[9] This high selectivity for CYP3A4 over other CYP isoforms, including CYP3A5, makes it an invaluable tool for in vitro studies to determine the contribution of CYP3A4 to the metabolism of drug candidates.[6][10]
Clobetasol propionate is a high-potency synthetic corticosteroid.[11] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors.[1][3] This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response.[12] Clobetasol propionate is thought to induce the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[8] These proteins inhibit the release of arachidonic acid, a precursor to potent inflammatory mediators such as prostaglandins and leukotrienes.[8] This action results in potent anti-inflammatory, antipruritic, and vasoconstrictive effects.[5][8] Recent research has also identified clobetasol propionate as a selective inhibitor of CYP3A5.[13][14]
Head-to-Head Performance Data: CYP450 Inhibition
A direct comparison of the inhibitory activity of this compound and clobetasol propionate on major CYP3A isoforms reveals their distinct selectivity profiles.
| Compound | Target | IC₅₀ (µM) | Substrate Probe | Source |
| This compound | CYP3A4 | 0.03 | Midazolam | MedChemExpress[15] |
| CYP3A5 | 17 | Midazolam | MedChemExpress[15] | |
| CYP3A7 | 71 | Midazolam | MedChemExpress[15] | |
| CYP3A4 | 0.273 | Dibenzylfluorescein | Work et al., 2024[16] | |
| CYP3A5 | 27.0 | Dibenzylfluorescein | Work et al., 2024[16] | |
| CYP3A7 | 55.7 | Dibenzylfluorescein | Work et al., 2024[16] | |
| Clobetasol Propionate | CYP3A4 | 15.6 | Luciferin-IPA | Wright et al., 2020[13] |
| CYP3A5 | 0.206 | Luciferin-IPA | Wright et al., 2020[13] |
This compound demonstrates remarkable selectivity for CYP3A4, with IC₅₀ values that are orders of magnitude lower than for CYP3A5 and CYP3A7.[15][16] This makes it a highly specific tool for isolating CYP3A4 activity.
Conversely, clobetasol propionate shows a preferential inhibition of CYP3A5 over CYP3A4.[13] This selective inhibition of a key drug-metabolizing enzyme, particularly one that is upregulated in certain cancers, highlights a secondary pharmacological action of this well-established anti-inflammatory agent.[13][14]
Experimental Protocols
Determination of CYP3A4 Inhibition by this compound
A representative experimental workflow for assessing the time-dependent inhibition of CYP3A4 by this compound is outlined below. This protocol is based on methodologies described in the literature for evaluating mechanism-based inhibitors.[17]
Protocol Details:
-
Pre-incubation: Human liver microsomes (HLMs) or recombinant CYP3A4 are pre-incubated with varying concentrations of this compound in the presence of an NADPH-regenerating system at 37°C for different durations.[17]
-
Substrate Addition: A probe substrate for CYP3A4, such as midazolam or testosterone, is added to initiate the metabolic reaction.[6][17]
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C.
-
Quenching: The reaction is terminated by adding a quenching solution, typically a solvent like acetonitrile.
-
Analysis: The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the substrate's metabolite.
-
Data Analysis: The rate of enzyme inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I) are determined from the data.
In Vivo Anti-inflammatory Activity of Clobetasol Propionate
The anti-inflammatory efficacy of clobetasol propionate can be assessed using animal models of skin inflammation, such as the croton oil-induced ear edema model in rats.[18][19]
A study by Patil et al. (2012) demonstrated that a biopolymer-based formulation of clobetasol propionate showed a significant decrease in inflammation compared to commercially available preparations in a croton oil ear edema model in Wistar rats.[18] Another study showed that a clobetasol propionate-loaded nanoemulsion exhibited 84.55% inhibition of inflammation.[20]
Logical Relationship Diagram
The following diagram illustrates the logical relationship and key distinguishing features of this compound and clobetasol propionate.
Conclusion
This compound and clobetasol propionate are pharmacologically active small molecules with distinct and non-overlapping primary applications. This compound is an indispensable research tool, offering high selectivity and potency as a mechanism-based inactivator of CYP3A4, which is crucial for drug metabolism studies. Clobetasol propionate is a highly effective topical corticosteroid that alleviates inflammatory skin conditions through its action on glucocorticoid receptors. The recent discovery of its selective CYP3A5 inhibitory activity adds a new dimension to its pharmacological profile. This guide provides a clear, data-supported comparison to aid researchers in understanding the specific properties and applications of these two compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CYP3cide 98 (HPLC) CAS 1390637-82-7 Sigma-Aldrich [sigmaaldrich.com]
- 3. Clobetasol Propionate | C25H32ClFO5 | CID 32798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 13. Clobetasol propionate is a heme-mediated selective inhibitor of human cytochrome P450 3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. courses.washington.edu [courses.washington.edu]
- 18. japsonline.com [japsonline.com]
- 19. japsonline.com [japsonline.com]
- 20. Enhancement of Anti-Dermatitis Potential of Clobetasol Propionate by DHA [Docosahexaenoic Acid] Rich Algal Oil Nanoemulsion Gel - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (R)-CYP3cide versus Azamulin for Selective CYP3A Inhibition
In the landscape of in vitro drug metabolism studies, the selective inhibition of cytochrome P450 (CYP) enzymes is paramount for elucidating the metabolic pathways of new chemical entities. For researchers in drug development and related scientific fields, the choice of inhibitor can significantly impact the accuracy and interpretation of experimental outcomes. This guide provides a detailed comparison of two prominent inhibitors of the CYP3A subfamily, (R)-CYP3cide and azamulin, with a focus on their advantages, supported by experimental data.
Executive Summary
This compound, a potent and time-dependent inhibitor, demonstrates superior selectivity for CYP3A4 over other CYP3A isoforms, particularly CYP3A5. This makes it an invaluable tool for dissecting the relative contributions of these two key drug-metabolizing enzymes. Azamulin is also a selective and irreversible inhibitor of the CYP3A subfamily, effective in broadly characterizing the role of CYP3A in xenobiotic metabolism. However, its ability to differentiate between CYP3A isoforms is less pronounced than that of this compound. The primary advantage of this compound lies in its remarkable specificity for CYP3A4, offering a finer resolution in reaction phenotyping studies.
Comparative Selectivity and Potency
The inhibitory potential of this compound and azamulin against the major CYP3A isoforms—CYP3A4, CYP3A5, and CYP3A7—has been evaluated using various probe substrates. The half-maximal inhibitory concentration (IC50) values from a comparative study are summarized below. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Target Enzyme | Probe Substrate | Mean IC50 (µM) | Reference |
| This compound | CYP3A4 | Dibenzylfluorescein | 0.273 | [1] |
| Luciferin-PPXE | 0.0960 | [1] | ||
| Midazolam | 0.119 | [1] | ||
| CYP3A5 | Dibenzylfluorescein | 27.0 | [1] | |
| Luciferin-PPXE | 4.52 | [1] | ||
| Midazolam | 20.2 | [1] | ||
| CYP3A7 | Dibenzylfluorescein | 55.7 | [1] | |
| Luciferin-PPXE | 30.4 | [1] | ||
| Midazolam | 72.8 | [1] | ||
| Azamulin | CYP3A4 | Dibenzylfluorescein | 0.133 | |
| Luciferin-PPXE | 0.901 | [1] | ||
| Midazolam | 0.0916 | |||
| CYP3A5 | Dibenzylfluorescein | 3.53 | ||
| Luciferin-PPXE | 10.9 | [1] | ||
| Midazolam | 3.55 | |||
| CYP3A7 | Dibenzylfluorescein | 12.3 | ||
| Luciferin-PPXE | 10.1 | [1] | ||
| Midazolam | 10.1 |
Note: The IC50 values for azamulin with dibenzylfluorescein and midazolam are not explicitly provided in the cited source but are comparatively discussed.
The data clearly indicates that while both compounds are potent inhibitors of CYP3A4, this compound exhibits a significantly larger IC50 value for CYP3A5 and CYP3A7, translating to a much higher degree of selectivity for CYP3A4. For instance, using the dibenzylfluorescein probe, this compound is approximately 100-fold more selective for CYP3A4 over CYP3A5, whereas azamulin's selectivity is less pronounced. This superior selectivity is a key advantage of this compound, enabling researchers to confidently distinguish CYP3A4-mediated metabolism from that of other CYP3A isoforms.[1]
Mechanism of Action: Mechanism-Based Inhibition
Both this compound and azamulin are classified as mechanism-based inhibitors (MBIs), also known as suicide inhibitors.[1][2] This mode of inhibition is characterized by its time- and NADPH-dependent nature. The inhibitor, acting as a substrate for the enzyme, is metabolically activated to a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[2]
Caption: Mechanism-based inhibition of CYP3A4.
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory effects of this compound and azamulin on CYP3A4 activity.
Objective: To determine the IC50 value of an inhibitor against CYP3A4-mediated metabolism of a probe substrate.
Materials:
-
Recombinant human CYP3A4 (or human liver microsomes)
-
NADPH regenerating system
-
Probe substrate (e.g., midazolam, testosterone)
-
This compound or azamulin
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: A generalized workflow for IC50 determination.
Detailed Steps:
-
Preparation: Prepare stock solutions of the inhibitor and probe substrate in a suitable solvent (e.g., DMSO).[2]
-
Pre-incubation (for MDI): In a microcentrifuge tube or 96-well plate, combine the recombinant CYP3A4 or human liver microsomes, NADPH regenerating system, and varying concentrations of the inhibitor in the incubation buffer. Incubate this mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow for the metabolic activation of the inhibitor.[3]
-
Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate to the pre-incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
The primary advantage of this compound over azamulin is its superior selectivity for CYP3A4, making it the preferred tool for distinguishing the metabolic contributions of CYP3A4 from CYP3A5. While both are effective mechanism-based inhibitors of the CYP3A family, the high specificity of this compound allows for more precise and unambiguous results in reaction phenotyping studies. For broader inhibition of the CYP3A subfamily, azamulin remains a viable option. The choice between these two inhibitors will ultimately depend on the specific research question and the required level of isoform selectivity.
References
- 1. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly selective inhibition of human CYP3Aa in vitro by azamulin and evidence that inhibition is irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-CYP3cide: A Guide for Laboratory Professionals
(R)-CYP3cide , a potent and selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information and step-by-step procedures for the proper disposal of this compound in a research setting.
Waste Identification and Classification
This compound should be treated as hazardous chemical waste . Although specific regulatory classifications may vary, its characteristics as a bioactive, combustible solid warrant this designation. Improper disposal, such as discarding in regular trash or flushing down the drain, is strictly prohibited.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For handling powdered forms, a dust mask or respirator is recommended to prevent inhalation.
All handling and preparation for disposal should be conducted within a certified chemical fume hood.
Segregation and Collection of Waste
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, leak-proof hazardous waste container.
-
Contaminated disposable materials, such as weighing paper, pipette tips, and gloves, should be collected in a separate, designated hazardous waste container lined with a chemically resistant bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, shatter-resistant, and leak-proof liquid hazardous waste container.
-
Do not mix this compound solutions with other incompatible chemical waste streams.
-
Labeling and Storage of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include the full chemical name: This compound .
-
Indicate the approximate concentration and quantity of the waste.
-
Record the "Accumulation Start Date" (the date the first drop of waste was added to the container).
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
Disposal Procedures
The primary and recommended method for the disposal of solid chemical waste like this compound is through a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Preparation for Disposal: Ensure all waste is properly segregated and containers are securely sealed and accurately labeled.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for a hazardous waste pickup. Follow all internal procedures for waste disposal requests.
-
Incineration: The most common and effective disposal method for this type of compound is high-temperature incineration.[1][2] This process destroys the organic molecule, minimizing its environmental impact. Incineration should be performed at a licensed waste management facility.
-
Container Decontamination: Empty this compound containers must be triple-rinsed with a suitable solvent before being discarded as non-hazardous waste.[3][4] The rinsate must be collected and disposed of as hazardous liquid waste.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of this compound, based on general guidelines for laboratory chemical waste.
| Parameter | Guideline/Value | Notes |
| Waste Classification | Hazardous Waste (Combustible Solid) | Based on general safety data and chemical properties. |
| Incineration Temperature | 850°C to 1200°C | Typical range for the destruction of organic chemical waste.[5][6] |
| Container Rinsing | Triple rinse with a compatible solvent | The rinsate must be collected as hazardous waste.[3][4] |
| Satellite Accumulation Limit | Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | Standard laboratory practice. |
Experimental Protocols: Container Decontamination
Triple Rinse Procedure for Empty this compound Containers:
-
Select a Solvent: Choose a solvent in which this compound is soluble (e.g., Dimethyl Sulfoxide (DMSO), ethanol). Consult the Safety Data Sheet (SDS) for solubility information.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring the entire inner surface is wetted. Securely cap and agitate the container.
-
Collect Rinsate: Pour the solvent from the container into a designated hazardous liquid waste container for this compound rinsate.
-
Repeat: Perform the rinse two more times, collecting the rinsate in the same hazardous waste container.
-
Final Disposal of Container: After the third rinse and allowing the container to dry, deface the original label, mark the container as "Empty" or "Triple Rinsed," and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. axiomproductsusa.com [axiomproductsusa.com]
- 4. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 5. bionicsscientific.com [bionicsscientific.com]
- 6. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Essential Safety and Operational Guide for Handling (R)-CYP3cide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-CYP3cide. It includes detailed operational and disposal plans to ensure the safe and effective use of this potent and selective time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4).
This compound, also known as PF-04981517, is a valuable tool for in vitro studies delineating the metabolic pathways of drugs involving CYP3A4 versus CYP3A5.[1] Due to its potent enzymatic inhibition, careful handling is paramount to prevent unintended biological effects and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. | Prevents skin contact. The material offers good chemical resistance. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use a certified respirator (e.g., N95) when handling the powder outside of a containment system. | Avoids inhalation of the powdered compound. |
Note: Always consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
1. Preparation and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
2. Solution Preparation:
-
Add the solvent slowly to the vial containing the pre-weighed compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
3. Experimental Use:
-
When adding the this compound solution to your experimental system (e.g., cell culture, microsomes), dispense the liquid carefully to prevent aerosols.
-
All equipment that comes into contact with the compound should be considered contaminated.
4. Storage:
-
Store the solid compound and stock solutions at the temperature recommended by the supplier, typically -20°C or -80°C, to ensure stability.[3]
-
Keep containers tightly sealed and protected from light.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
| Waste Stream | Collection Procedure |
| Solid Waste | Collect unused solid this compound and any grossly contaminated items (e.g., weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office. |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. |
| Decontaminated Glassware | Rinse glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures. |
Final Disposal:
-
All waste must be disposed of through your institution's certified hazardous waste management program.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Controls
The following diagram illustrates a typical experimental workflow for using this compound, highlighting the integration of safety measures at each step.
Logical Relationship of Safety Procedures
The following diagram outlines the logical hierarchy of controls for safely handling potent compounds like this compound.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to the advancement of drug development while maintaining a high standard of laboratory safety. Always prioritize a thorough review of the supplier's SDS and consult with your institution's environmental health and safety department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
